molecular formula C8H15BrO4 B15339563 Bromo-PEG2-methyl ester

Bromo-PEG2-methyl ester

Cat. No.: B15339563
M. Wt: 255.11 g/mol
InChI Key: SWKXLOXDFAALFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bromo-PEG2-methyl ester is a useful research compound. Its molecular formula is C8H15BrO4 and its molecular weight is 255.11 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C8H15BrO4

Molecular Weight

255.11 g/mol

IUPAC Name

methyl 3-[2-(2-bromoethoxy)ethoxy]propanoate

InChI

InChI=1S/C8H15BrO4/c1-11-8(10)2-4-12-6-7-13-5-3-9/h2-7H2,1H3

InChI Key

SWKXLOXDFAALFO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCOCCOCCBr

Origin of Product

United States

Foundational & Exploratory

An In-Depth Technical Guide to Bromo-PEG2-methyl ester: Structure, Properties, and Applications in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG2-methyl ester is a heterobifunctional crosslinker of significant interest in the fields of bioconjugation, drug delivery, and surface modification. This molecule incorporates a short, hydrophilic diethylene glycol (PEG2) spacer, which enhances aqueous solubility and provides spatial separation between conjugated molecules.[1] One terminus of the linker features a bromo group, an excellent leaving group for nucleophilic substitution reactions, while the other end is capped with a methyl ester.[2] The bromo group allows for covalent attachment to nucleophiles such as thiols and amines, and the methyl ester can be hydrolyzed under strongly basic conditions.[2] These characteristics make this compound a versatile tool for the synthesis of complex biomolecules, including antibody-drug conjugates (ADCs) and proteolysis-targeting chimeras (PROTACs).[1][3]

Chemical Structure and Properties

The chemical structure of this compound is characterized by a two-unit polyethylene (B3416737) glycol chain functionalized with a terminal bromine atom and a methyl ester. This structure imparts a balance of reactivity and hydrophilicity, making it a valuable reagent in bioconjugation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. This data is essential for designing and executing conjugation experiments.

PropertyValueReferences
Chemical Formula C₈H₁₅BrO₄[4]
Molecular Weight 255.11 g/mol [4]
CAS Number 2468714-95-4[4]
Appearance White to off-white solid or oil[5]
Purity ≥95% or ≥98%[1][6]
Solubility Soluble in DMSO, DMF, chloroform, methylene (B1212753) chloride. Soluble in water and aqueous buffers.[5][7]
Storage Conditions -20°C for long-term storage[8]
Shelf Life 1095 days at -20°C[8]
Reactivity and Stability

The reactivity of this compound is primarily dictated by its two functional groups:

  • Bromo Group: The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This allows for efficient reaction with soft nucleophiles like thiols (from cysteine residues in proteins) and, to a lesser extent, amines (from lysine (B10760008) residues or N-termini).[5][9] The reaction with thiols to form a stable thioether bond is a particularly robust and widely used conjugation strategy.[9]

  • Methyl Ester Group: The methyl ester is relatively stable under neutral and acidic conditions but can be hydrolyzed to the corresponding carboxylic acid under strongly basic conditions.[2] This property can be utilized for subsequent modifications or to alter the charge of the final conjugate. Methyl esters are generally more stable to hydrolysis than ethyl esters in plasma.

Applications in Bioconjugation and Drug Development

The bifunctional nature of this compound makes it a versatile linker for a variety of applications in drug development and research.

Antibody-Drug Conjugates (ADCs)

In the field of oncology, ADCs are designed to selectively deliver potent cytotoxic drugs to cancer cells by linking them to a monoclonal antibody that targets a tumor-specific antigen. Bromo-PEG linkers can be used to attach the drug payload to the antibody, often through reaction with cysteine residues generated by the reduction of interchain disulfide bonds.[10] The hydrophilic PEG spacer can improve the solubility and pharmacokinetic profile of the ADC.

PROTACs (Proteolysis Targeting Chimeras)

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.[11] The linker connecting the target protein binder and the E3 ligase ligand is a critical component of a PROTAC's design. Bromo-PEG linkers offer a modular approach to PROTAC synthesis, allowing for the sequential attachment of the two ligands.[11] The PEG spacer enhances solubility and can influence the formation of a productive ternary complex between the target protein, the PROTAC, and the E3 ligase.

Surface Modification

The bromo group of this compound can be used to immobilize biomolecules onto surfaces that have been functionalized with nucleophiles. This is a common strategy for creating biocompatible surfaces on medical devices, nanoparticles, and biosensors.[1] The PEG spacer helps to reduce non-specific protein adsorption and improve the performance of the modified surface.

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound. These protocols are based on established procedures for similar bromo-PEG linkers and should be optimized for specific applications.

Protocol 1: Conjugation of this compound to a Thiol-Containing Peptide

This protocol describes the reaction of the bromo group of the linker with a free thiol on a peptide, such as a cysteine residue.

Materials:

  • Thiol-containing peptide

  • This compound

  • Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer, pH 7.0-8.5, deoxygenated.

  • Anhydrous dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO)

  • Quenching Reagent: L-cysteine or β-mercaptoethanol

  • Purification system: Size-exclusion chromatography (SEC) or reversed-phase high-performance liquid chromatography (RP-HPLC)

Procedure:

  • Peptide Preparation: Dissolve the thiol-containing peptide in the deoxygenated reaction buffer to a final concentration of 1-10 mg/mL. If the peptide contains disulfide bonds, reduce them with a 10-20 fold molar excess of a reducing agent like TCEP (tris(2-carboxyethyl)phosphine) for 1 hour at room temperature. Remove the excess reducing agent using a desalting column.

  • Linker Preparation: Immediately before use, prepare a 10-100 mM stock solution of this compound in anhydrous DMF or DMSO.

  • Conjugation Reaction: Add a 5-20 fold molar excess of the this compound stock solution to the peptide solution. The final concentration of the organic solvent should be kept below 10% (v/v) to avoid denaturation of the peptide.

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. Monitor the reaction progress by LC-MS.

  • Quenching: Add a 50-100 fold molar excess of the quenching reagent to the reaction mixture to consume any unreacted this compound. Incubate for 30 minutes at room temperature.

  • Purification: Purify the peptide-PEG conjugate using SEC or RP-HPLC to remove unreacted linker, peptide, and quenching reagent.

  • Characterization: Confirm the successful conjugation and determine the purity of the product by mass spectrometry and HPLC.

Protocol 2: Synthesis of a PROTAC using a Bromo-PEG Linker (General Workflow)

This protocol outlines a general, two-step approach for synthesizing a PROTAC where a target protein ligand (warhead) and an E3 ligase ligand are coupled via a bromo-PEG linker. This example assumes the warhead has a nucleophilic handle (e.g., a phenol) and the E3 ligase ligand has an amine handle.

Materials:

  • Warhead with a nucleophilic group (e.g., Warhead-OH)

  • E3 ligase ligand with a primary amine (e.g., E3 Ligand-NH₂)

  • Bromo-PEG-acid (as a precursor to be activated or a similar bifunctional bromo-PEG linker)

  • Coupling reagents (e.g., HATU, HOBt)

  • Base (e.g., DIPEA)

  • Anhydrous DMF or DMSO

  • Purification system (e.g., preparative HPLC)

Procedure:

Step 1: Synthesis of the Warhead-Linker Intermediate

  • Dissolve the Warhead-OH (1.0 eq) in anhydrous DMF.

  • Add a base such as potassium carbonate (3.0 eq) and stir for 30 minutes at room temperature to generate the phenoxide.

  • Add a solution of a bromo-PEG linker with a second reactive group (e.g., a tosylate or another leaving group) (1.2 eq) in anhydrous DMF.

  • Heat the reaction to 60°C and stir for 16 hours. Monitor the reaction by LC-MS.

  • Upon completion, perform an aqueous workup and purify the Warhead-PEG-Br intermediate by flash chromatography.

Step 2: Synthesis of the Final PROTAC

  • Dissolve the Warhead-PEG-Br intermediate (1.0 eq) and the E3 Ligase Ligand-NH₂ (1.1 eq) in anhydrous DMF.

  • Add a non-nucleophilic base such as DIPEA (3.0 eq).

  • Heat the reaction mixture to 80°C and stir for 24 hours. Monitor the reaction by LC-MS.

  • Upon completion, purify the final PROTAC by preparative HPLC.

  • Characterize the final product by LC-MS and NMR to confirm its identity and purity.

Visualizations

Experimental and Logical Workflows

The following diagrams illustrate common experimental workflows and logical relationships involving PEG linkers like this compound.

G cluster_prep Preparation cluster_react Reaction cluster_purify Purification & Analysis p1 Prepare Thiol-Containing Protein/Peptide r1 Conjugation Reaction (pH 7.0-8.5, RT or 4°C) p1->r1 p2 Prepare Bromo-PEG2-methyl ester Stock Solution p2->r1 r2 Quench Reaction (e.g., with L-cysteine) r1->r2 u1 Purification (SEC or HPLC) r2->u1 a1 Characterization (LC-MS, SDS-PAGE) u1->a1

Workflow for Thiol-Reactive Bioconjugation.

PROTAC_Synthesis start Start Materials: - Warhead-OH - E3 Ligase Ligand-NH2 - Bromo-PEG-X Linker step1 Step 1: Couple Warhead to Linker (e.g., Williamson Ether Synthesis) start->step1 step2 Step 2: Couple E3 Ligase Ligand (Nucleophilic Substitution) start->step2 intermediate Intermediate: Warhead-O-PEG-Br step1->intermediate intermediate->step2 purification Purification (Preparative HPLC) step2->purification final_protac Final PROTAC purification->final_protac characterization Characterization (LC-MS, NMR) final_protac->characterization

PROTAC Synthesis Workflow.

ADC_Synthesis cluster_antibody Antibody Preparation cluster_drug_linker Drug-Linker Preparation ab1 Monoclonal Antibody (mAb) ab2 Reduce Interchain Disulfides (e.g., with TCEP) ab1->ab2 conjugation Conjugation Reaction (Reduced mAb + Drug-Linker) ab2->conjugation dl1 Cytotoxic Drug dl3 Synthesize Drug-Linker Conjugate dl1->dl3 dl2 This compound dl2->dl3 dl3->conjugation purification Purification (e.g., SEC) conjugation->purification adc Antibody-Drug Conjugate (ADC) purification->adc characterization Characterization (DAR, Purity) adc->characterization

Antibody-Drug Conjugate (ADC) Synthesis Workflow.
Signaling Pathway

PEGylated nanoparticles can interact with cell surface receptors and modulate downstream signaling pathways. The following diagram illustrates a simplified representation of the integrin-mediated signaling pathway that can be activated by PEGylated nanoparticles, leading to cellular responses.

Signaling_Pathway peg_np PEGylated Nanoparticle integrin Integrin β8 Receptor peg_np->integrin Binds to fak FAK integrin->fak Recruits & Activates p_fak p-FAK (Autophosphorylation) fak->p_fak downstream Downstream Signaling (e.g., MAPK, PI3K/Akt) p_fak->downstream response Cellular Response (e.g., Cytokine Secretion, Gene Expression) downstream->response

Integrin-Mediated Signaling by PEGylated Nanoparticles.

Conclusion

This compound is a valuable and versatile heterobifunctional linker for researchers in drug development and biotechnology. Its well-defined structure, which includes a hydrophilic PEG spacer, a reactive bromo group, and a modifiable methyl ester, provides a powerful tool for the synthesis of sophisticated bioconjugates. The protocols and workflows presented in this guide offer a solid foundation for the successful application of this compound in the development of ADCs, PROTACs, and other advanced therapeutic and diagnostic agents. As with any bioconjugation reagent, optimization of reaction conditions is crucial for achieving the desired outcome for each specific application.

References

An In-Depth Technical Guide to the Synthesis and Purification of Bromo-PEG2-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, purification, and characterization of Bromo-PEG2-methyl ester, a heterobifunctional linker crucial for advancements in bioconjugation and drug delivery systems. This document details the chemical properties, a plausible synthetic pathway, purification protocols, and analytical characterization of this versatile molecule.

Introduction

This compound, with the IUPAC name methyl 3-[2-(2-bromoethoxy)ethoxy]propanoate, is a valuable tool in the field of chemical biology and pharmaceutical sciences. Its structure incorporates a polyethylene (B3416737) glycol (PEG) spacer, which enhances solubility and biocompatibility, a reactive bromo group for nucleophilic substitution, and a methyl ester functionality. The bromide serves as an excellent leaving group, facilitating conjugation to thiol or amine-containing biomolecules, while the methyl ester can be hydrolyzed to a carboxylic acid for further modifications. These features make it an ideal linker for applications such as the development of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process commencing with commercially available and cost-effective starting materials: triethylene glycol and methyl acrylate. The initial step involves a Michael addition reaction to form the hydroxy-PEGylated intermediate, which is subsequently brominated to yield the final product.

Synthesis Workflow

Synthesis_Workflow Start Starting Materials SM1 Triethylene Glycol SM2 Methyl Acrylate Step1 Step 1: Michael Addition SM1->Step1 SM2->Step1 Intermediate HO-PEG2-methyl ester (methyl 3-(2-(2-hydroxyethoxy)ethoxy)propanoate) Step1->Intermediate Base catalyst (e.g., NaH) Step2 Step 2: Bromination Intermediate->Step2 Brominating agent (e.g., PBr3 or CBr4/PPh3) Product This compound Step2->Product Purification Purification Product->Purification FinalProduct Pure this compound Purification->FinalProduct

An In-depth Technical Guide to the Mechanism of Action of Bromo-PEG2-Methyl Ester in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action for Bromo-PEG2-methyl ester in bioconjugation. It is intended to furnish researchers, scientists, and drug development professionals with the detailed information necessary to effectively utilize this versatile linker in their experimental designs. This guide covers the fundamental reaction mechanism, typical experimental conditions, potential side reactions, and methods for the characterization of the resulting bioconjugates.

Core Mechanism of Action: Nucleophilic Substitution

The primary mechanism of action of this compound in bioconjugation is a nucleophilic substitution reaction, specifically an SN2 (bimolecular nucleophilic substitution) reaction. In this reaction, a nucleophile from a biomolecule attacks the carbon atom attached to the bromine atom of the this compound. The bromide ion is an excellent leaving group, facilitating this reaction.[1][2]

The most common nucleophiles targeted in bioconjugation for this reaction are the thiol groups (also known as sulfhydryl groups) of cysteine residues within proteins and peptides.[1][3] The deprotonated form of the thiol group, the thiolate anion (-S⁻), is a potent nucleophile and readily reacts with the electrophilic carbon of the bromo-PEG linker to form a stable thioether bond.[4]

The reaction can be generalized as follows:

Biomolecule-SH + Br-PEG2-COOCH₃ → Biomolecule-S-PEG2-COOCH₃ + HBr

The polyethylene (B3416737) glycol (PEG) spacer in the this compound linker imparts several beneficial properties to the resulting bioconjugate. These include increased hydrophilicity and solubility in aqueous media, which can be advantageous for further applications.[2] The methyl ester group on the linker is generally stable under the conditions used for the thiol conjugation but can be hydrolyzed under strong basic conditions.[2]

Quantitative Data Overview

While specific kinetic data for the reaction of this compound with a wide range of biomolecules is not extensively published, the following tables summarize typical reaction parameters and expected outcomes based on the known reactivity of similar bromo-PEG reagents.[4] These values should be considered as a starting point for optimization in a specific experimental context.

Table 1: Typical Reaction Conditions for Bromo-PEGylation of Thiols

ParameterRecommended RangeNotes
pH 7.0 - 8.5A higher pH increases the concentration of the reactive thiolate anion, accelerating the reaction rate.[4]
Molar Ratio (Bromo-PEG : Thiol) 5:1 to 20:1A molar excess of the PEG reagent is typically used to drive the reaction to completion. Higher ratios may be necessary for less reactive thiols.[4]
Temperature 4°C - 25°CRoom temperature is often sufficient. Lower temperatures can be used for sensitive biomolecules to maintain their stability, though this may require longer reaction times.[4]
Reaction Time 2 - 16 hoursThe optimal reaction time should be determined by monitoring the progress of the reaction.[4]
Protein Concentration 1 - 10 mg/mLHigher protein concentrations can lead to faster reaction rates.[4]

Table 2: Expected Outcomes and Stability of Thioether Conjugates

ParameterTypical Value/CharacteristicNotes
Conjugation Efficiency > 90%High coupling efficiencies can be achieved with optimized reaction conditions.
Bond Type ThioetherForms a stable covalent bond between the biomolecule and the PEG linker.
Stability of Thioether Bond HighThioether bonds are generally stable under physiological conditions and are less prone to cleavage compared to other linkages like those formed from maleimide (B117702) reagents.

Experimental Protocols

The following is a representative protocol for the conjugation of this compound to a thiol-containing protein. This protocol should be optimized for each specific application.

Materials and Reagents
  • This compound

  • Thiol-containing protein (e.g., a protein with accessible cysteine residues)

  • Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer, pH 7.0-8.5. The buffer should be deoxygenated to prevent oxidation of thiols.

  • (Optional) Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) to reduce any disulfide bonds and free up thiol groups.

  • Quenching Reagent: A small molecule thiol such as L-cysteine or β-mercaptoethanol.

  • Purification system: Size-exclusion chromatography (SEC) or dialysis equipment.

  • Analytical instruments: SDS-PAGE, mass spectrometry (MALDI-TOF or ESI-MS), and UV-Vis spectrophotometer.

Experimental Procedure
  • Preparation of the Protein Solution:

    • Dissolve the thiol-containing protein in the deoxygenated reaction buffer to a final concentration of 1-10 mg/mL.

    • If the protein contains disulfide bonds that need to be reduced to generate free thiols, add a 10-50 fold molar excess of TCEP and incubate at room temperature for 30-60 minutes. Remove the excess TCEP using a desalting column.

  • Preparation of the this compound Solution:

    • Immediately before use, dissolve the this compound in a small amount of a water-miscible organic solvent such as DMSO or DMF, and then dilute it in the reaction buffer.

  • Conjugation Reaction:

    • Add the this compound solution to the protein solution to achieve the desired molar excess (typically 5- to 20-fold).

    • Incubate the reaction mixture at room temperature for 2-4 hours or at 4°C overnight with gentle stirring. The optimal time should be determined by monitoring the reaction progress.

  • Quenching the Reaction:

    • Add a 50-100 fold molar excess of the quenching reagent (e.g., L-cysteine) to the reaction mixture to consume any unreacted this compound.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the Conjugate:

    • Remove the excess this compound and quenching reagent by SEC or dialysis.

  • Characterization of the Conjugate:

    • Confirm the successful conjugation and assess the purity of the product using SDS-PAGE, which will show an increase in the molecular weight of the PEGylated protein.

    • Determine the degree of PEGylation (the number of PEG molecules per protein molecule) using mass spectrometry.

    • Quantify the protein concentration using a UV-Vis spectrophotometer.

Mandatory Visualizations

Reaction Mechanism

G cluster_reactants Reactants cluster_transition Transition State (SN2) cluster_products Products Protein_SH Protein-SH (Thiol Group) TS [Protein-S---CH2---Br]‡ Protein_SH->TS Bromo_PEG Br-CH2-CH2-O-CH2-CH2-O-COOCH3 (this compound) Bromo_PEG->TS Conjugate Protein-S-CH2-CH2-O-CH2-CH2-O-COOCH3 (Thioether Conjugate) TS->Conjugate HBr HBr TS->HBr

Caption: SN2 reaction mechanism of this compound with a protein thiol group.

Experimental Workflow

G start Start prep_protein Prepare Protein Solution (1-10 mg/mL in Buffer pH 7.0-8.5) start->prep_protein reduce (Optional) Reduce Disulfides with TCEP prep_protein->reduce prep_peg Prepare this compound Solution prep_protein->prep_peg No reduce->prep_peg Yes conjugate Conjugation Reaction (2-16 h, 4-25°C) prep_peg->conjugate quench Quench Reaction (e.g., L-cysteine) conjugate->quench purify Purify Conjugate (SEC or Dialysis) quench->purify characterize Characterize Conjugate (SDS-PAGE, MS, UV-Vis) purify->characterize end End characterize->end

References

Spectroscopic and Synthetic Insights into Bromo-PEG2-Methyl Ester: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG2-methyl ester, scientifically known as methyl 2-(2-(2-bromoethoxy)ethoxy)acetate, is a valuable bifunctional linker molecule frequently employed in the fields of medicinal chemistry and drug delivery. Its structure incorporates a reactive bromo group, susceptible to nucleophilic substitution, a hydrophilic di(ethylene glycol) spacer to enhance aqueous solubility, and a methyl ester functionality that can be hydrolyzed to a carboxylic acid for further conjugation. This technical guide provides an overview of the available spectroscopic data and outlines a general synthetic approach for this compound.

Chemical Structure and Properties

  • Chemical Name: Methyl 2-(2-(2-bromoethoxy)ethoxy)acetate

  • Synonyms: this compound

  • Molecular Formula: C₈H₁₅BrO₄

  • Molecular Weight: 255.10 g/mol

  • CAS Number: 2468714-95-4

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in the public domain. Commercial suppliers of this compound typically provide quality control data, including NMR and MS spectra, upon request with a purchase. However, based on the chemical structure, the expected spectroscopic characteristics can be predicted.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the different types of protons in the molecule. The approximate chemical shifts (δ) in ppm relative to a standard reference like tetramethylsilane (B1202638) (TMS) would be:

  • A singlet for the methyl ester protons (-COOCH₃).

  • A series of triplets for the ethylene (B1197577) glycol protons (-OCH₂CH₂O- and -OCH₂CH₂Br), showing characteristic coupling patterns.

  • A triplet for the methylene (B1212753) group adjacent to the bromine atom (-CH₂Br), which would be shifted further downfield due to the deshielding effect of the electronegative bromine.

  • A singlet for the methylene group adjacent to the ester carbonyl (-COCH₂O-).

¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum would display separate peaks for each unique carbon atom in the molecule. The expected chemical shifts would be:

  • A signal for the methyl ester carbon (-COOCH₃).

  • Signals for the four methylene carbons of the PEG linker (-OCH₂CH₂O- and -OCH₂CH₂Br).

  • A signal for the methylene carbon bonded to the bromine atom (-CH₂Br), which would appear at a characteristic chemical shift.

  • A signal for the carbonyl carbon of the ester group (-COO-), which would be the most downfield signal.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Assignment Predicted ¹H NMR Chemical Shift (ppm) Predicted ¹³C NMR Chemical Shift (ppm)
-COOCH₃~3.7~52
-COCH₂O-~4.2~69
-OCH₂CH₂O-~3.6-3.8~70-72
-OCH₂CH₂Br~3.8~71
-CH₂Br~3.5~30
-C=O-~170

Note: These are predicted values and may vary depending on the solvent and experimental conditions.

Mass Spectrometry (MS)

Mass spectrometry of this compound would be expected to show a molecular ion peak [M]⁺ corresponding to its molecular weight. Due to the presence of bromine, a characteristic isotopic pattern would be observed for the molecular ion and any bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units (for the ⁷⁹Br and ⁸¹Br isotopes). Common fragmentation patterns would likely involve cleavage of the ether linkages and loss of the bromoethyl group.

Table 2: Expected Mass Spectrometry Data for this compound

Ion Expected m/z Notes
[M]⁺254/256Molecular ion with bromine isotopic pattern
[M+Na]⁺277/279Sodium adduct
[M+H]⁺255/257Protonated molecule

Experimental Protocols

Synthesis of this compound

A plausible synthetic route involves the Williamson ether synthesis followed by esterification or the reaction of a suitable PEGylated alcohol with a bromoacetyl halide. A common method would be the reaction of methyl 2-(2-hydroxyethoxy)acetate with a brominating agent or by reacting 2-(2-bromoethoxy)ethanol (B1667886) with methyl chloroacetate.

A potential two-step synthesis is outlined below:

  • Step 1: Monobromination of Di(ethylene glycol): Di(ethylene glycol) can be reacted with a brominating agent like hydrobromic acid (HBr) or thionyl bromide (SOBr₂) under controlled conditions to favor the formation of 2-(2-bromoethoxy)ethanol. Careful control of stoichiometry is crucial to minimize the formation of the dibrominated byproduct.

  • Step 2: Etherification with Methyl 2-haloacetate: The resulting 2-(2-bromoethoxy)ethanol can then be reacted with a methyl 2-haloacetate, such as methyl 2-chloroacetate or methyl 2-bromoacetate, in the presence of a base (e.g., sodium hydride) in an aprotic solvent (e.g., tetrahydrofuran). This Williamson ether synthesis would yield the desired this compound.

Purification and Characterization

The crude product would typically be purified using column chromatography on silica (B1680970) gel. The purified product's identity and purity would then be confirmed by NMR spectroscopy (¹H and ¹³C) and mass spectrometry.

Logical Workflow for Synthesis and Analysis

The following diagram illustrates the general workflow for the synthesis and characterization of this compound.

Synthesis_and_Analysis_Workflow Workflow for this compound Start Starting Materials (e.g., Di(ethylene glycol), Methyl 2-haloacetate) Synthesis Chemical Synthesis (e.g., Williamson Ether Synthesis) Start->Synthesis Workup Reaction Work-up (Extraction, Washing) Synthesis->Workup Purification Purification (Column Chromatography) Workup->Purification Characterization Spectroscopic Analysis Purification->Characterization NMR NMR Spectroscopy (¹H and ¹³C) Characterization->NMR MS Mass Spectrometry Characterization->MS Final_Product Pure this compound Characterization->Final_Product

Caption: A flowchart outlining the key stages from starting materials to the purified and analyzed final product.

Conclusion

While specific, publicly available spectroscopic data for this compound is limited, its expected NMR and MS characteristics can be reliably predicted based on its structure. The synthesis of this important linker molecule can be achieved through established organic chemistry methodologies, primarily involving etherification reactions. For researchers requiring definitive spectroscopic data, it is recommended to obtain it directly from a commercial supplier or to perform a full characterization upon synthesis. This guide provides a foundational understanding for professionals working with this versatile compound in their research and development endeavors.

An In-depth Technical Guide to the Purity and Quality Control of Bromo-PEG2-methyl ester for Research Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the critical quality attributes and control strategies for Bromo-PEG2-methyl ester, a bifunctional linker commonly employed in pharmaceutical research and development, particularly in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and other drug conjugates. Ensuring the purity and quality of this reagent is paramount for the reproducibility and success of scientific experiments.

Introduction to this compound

This compound (CAS No. 2468714-95-4) is a hydrophilic crosslinker featuring a terminal bromide and a methyl ester. The polyethylene (B3416737) glycol (PEG) spacer enhances aqueous solubility, while the bromide serves as a reactive handle for nucleophilic substitution, and the methyl ester provides a site for further chemical modification, often after hydrolysis to the corresponding carboxylic acid. Given its role in linking biologically active molecules, stringent quality control is essential to avoid the introduction of impurities that could lead to ambiguous experimental results or the formation of undesired side products.

Synthesis and Potential Impurities

A likely synthetic route for this compound involves a multi-step process, which may include Williamson ether synthesis and esterification. Understanding this process is key to identifying potential impurities.

A plausible synthetic pathway is illustrated below:

Synthesis_Pathway cluster_0 Williamson Ether Synthesis cluster_1 Esterification Diethylene_glycol Diethylene glycol Bromo_PEG2_alcohol Bromo-PEG2-alcohol Diethylene_glycol->Bromo_PEG2_alcohol 1. Base 2. Bromoethanol Bromoethanol Bromoethanol Base Base (e.g., NaH) Bromo_PEG2_methyl_ester This compound Bromo_PEG2_alcohol->Bromo_PEG2_methyl_ester Michael Addition or other esterification Methyl_acrylate Methyl acrylate

Caption: Plausible synthesis of this compound.

Based on this and other potential synthetic routes, a profile of potential impurities can be predicted.

Table 1: Potential Impurities in this compound

Impurity NameStructurePotential Origin
Bromo-PEG2-acidBr-(PEG)2-COOHHydrolysis of the methyl ester
Bis(PEG2-methyl ester) ether(MeOOC-PEG2)2OReaction of two PEG molecules
Bromo-PEG2-alcoholBr-(PEG)2-OHUnreacted starting material
Di(bromo-PEG2) ether(Br-PEG2)2ODimerization during synthesis
Residual Solventse.g., THF, DMF, DCMFrom reaction and purification steps
Unreacted Starting Materialse.g., Bromoethanol, Diethylene glycolIncomplete reaction

Quality Control Parameters and Acceptance Criteria

For research-grade this compound, the following quality control parameters are recommended.

Table 2: Quality Control Specifications

ParameterMethodAcceptance Criteria
AppearanceVisual InspectionColorless to pale yellow oil
Identity¹H NMR, ¹³C NMR, MSConforms to the structure
PurityHPLC-CAD/ELSD≥ 95% (typically ≥ 98%)
Water ContentKarl Fischer Titration≤ 0.5%
Residual SolventsGC-HSAs per ICH Q3C guidelines

Analytical Methodologies and Experimental Protocols

Detailed analytical methods are crucial for the accurate assessment of the purity and quality of this compound.

High-Performance Liquid Chromatography (HPLC)

Due to the lack of a strong UV chromophore, HPLC with a Charged Aerosol Detector (CAD) or an Evaporative Light Scattering Detector (ELSD) is recommended.

Experimental Protocol: HPLC-CAD/ELSD

  • Column: C18 reverse-phase, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic acid in Water

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile (B52724)

  • Gradient:

    Time (min) % B
    0 20
    10 80
    12 80
    12.1 20

    | 15 | 20 |

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Detector: CAD or ELSD (settings optimized for the specific instrument)

  • Sample Preparation: Dissolve the sample in a 1:1 mixture of water and acetonitrile to a concentration of 1 mg/mL.

HPLC_Workflow Sample_Prep Sample Preparation (1 mg/mL in 50:50 Water:ACN) HPLC_System HPLC System (C18 Column, Gradient Elution) Sample_Prep->HPLC_System Detector CAD / ELSD Detector HPLC_System->Detector Data_Analysis Data Analysis (Purity Assessment) Detector->Data_Analysis

Caption: HPLC analysis workflow.
Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural confirmation and purity assessment.

Experimental Protocol: ¹H NMR

  • Solvent: CDCl₃

  • Frequency: 400 MHz

  • Reference: Tetramethylsilane (TMS) at 0.00 ppm

  • Expected Chemical Shifts (δ):

    • ~3.75 ppm (s, 3H, -OCH₃)

    • ~3.6-3.8 ppm (m, 8H, PEG backbone -OCH₂CH₂O-)

    • ~3.45 ppm (t, 2H, -CH₂Br)

    • ~2.75 ppm (t, 2H, -CH₂COOCH₃)

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is a suitable technique.

Experimental Protocol: ESI-MS

  • Ionization Mode: Positive

  • Solvent: Acetonitrile/Water with 0.1% formic acid

  • Expected [M+Na]⁺: ~277.05 g/mol

Table 3: Expected Mass Spectrometry Fragments

m/zFragment
277.05[M+Na]⁺
255.07[M+H]⁺
223.04[M-OCH₃]⁺
195.05[M-COOCH₃]⁺

Stability and Storage

Proper storage and handling are critical to maintain the quality of this compound.

  • Storage: Store at -20°C in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen).

  • Stability: The ester linkage is susceptible to hydrolysis, especially under basic conditions. The polyether backbone can undergo slow oxidation.

  • Retest Period: For research use, it is recommended to re-analyze the material after 6-12 months of storage to confirm its purity.

Forced Degradation Studies

Forced degradation studies can identify potential degradation products and establish the stability-indicating nature of the analytical methods.

Forced_Degradation cluster_conditions Stress Conditions cluster_products Degradation Products Bromo_PEG2_ester This compound Acid Acidic (e.g., 0.1 M HCl) Bromo_PEG2_ester->Acid Hydrolysis Base Basic (e.g., 0.1 M NaOH) Bromo_PEG2_ester->Base Hydrolysis Oxidative Oxidative (e.g., 3% H₂O₂) Bromo_PEG2_ester->Oxidative Oxidation Thermal Thermal (e.g., 60 °C) Bromo_PEG2_ester->Thermal Degradation Photolytic Photolytic (ICH Q1B) Bromo_PEG2_ester->Photolytic Degradation Hydrolysis_Product Bromo-PEG2-acid Acid->Hydrolysis_Product Base->Hydrolysis_Product Oxidation_Products Shorter PEG chains, formates, etc. Oxidative->Oxidation_Products

Caption: Forced degradation pathways.

Conclusion

The quality of this compound is a critical factor in the success of research and development activities. A thorough understanding of its synthesis, potential impurities, and appropriate analytical techniques for quality control is essential. By implementing the methodologies and specifications outlined in this guide, researchers can ensure the integrity of their starting materials, leading to more reliable and reproducible scientific outcomes.

An In-depth Technical Guide to the Reactivity of Bromo-PEG2-methyl ester with Nucleophiles

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG2-methyl ester is a heterobifunctional crosslinker comprised of a short, hydrophilic diethylene glycol (PEG2) spacer flanked by a reactive bromo group at one end and a methyl ester at the other. This reagent is a valuable tool in bioconjugation, chemical biology, and drug development for covalently linking molecules to biomolecules such as proteins, peptides, or nanoparticles.

The core utility of this linker stems from the high reactivity of the alkyl bromide towards nucleophiles via an SN2 mechanism, where the bromide ion serves as an excellent leaving group. The PEG spacer enhances aqueous solubility and can reduce aggregation of the resulting conjugate. The methyl ester provides an additional functional handle that can be hydrolyzed under basic conditions if further modification is desired. This guide provides a detailed overview of the reactivity of this compound with common biological nucleophiles, offering experimental guidelines and key considerations for its successful application.

Table 1: Properties of this compound

PropertyValueCitation(s)
Chemical Name Methyl 2-(2-(2-bromoethoxy)ethoxy)acetate
Molecular Formula C8H15BrO4
Molecular Weight 255.1 g/mol
Reactive Group 1 B

An In-depth Technical Guide to the Hydrophilicity and Spacer Arm Length of Bromo-PEG2-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of Bromo-PEG2-methyl ester, a heterobifunctional linker critical in the fields of bioconjugation and drug development. We delve into its core physicochemical properties, namely its hydrophilicity and spacer arm length, and provide detailed experimental protocols for its characterization and application.

Core Physicochemical Properties

This compound is a versatile chemical tool designed for the covalent modification of biomolecules. Its structure comprises a reactive bromo group, a hydrophilic di-ethylene glycol (PEG2) spacer, and a methyl ester terminus. This strategic design allows for the precise linkage of molecules, enhancing their therapeutic and diagnostic potential. The PEG spacer, in particular, is instrumental in modulating the properties of the resulting conjugate.[1][2]

Data Presentation: Quantitative Physicochemical Properties

The following table summarizes the key quantitative properties of this compound.

PropertyValueSource/Method
Molecular Formula C₈H₁₅BrO₄BroadPharm[1]
Molecular Weight 255.1 g/mol BroadPharm[1]
CAS Number 2468714-95-4BroadPharm[1]
Purity ≥95%AxisPharm[2]
Calculated XLogP3 1.2BenchChem[3]
Approximate Spacer Arm Length ~10.4 ÅCalculated
Solubility Soluble in water, DMSO, DMFBroadPharm, Creative PEGWorks[1][4]

Note on Spacer Arm Length Calculation: The approximate spacer arm length is calculated based on the sum of the bond lengths of the atoms constituting the spacer arm, from the carbon attached to the bromine to the carbon of the ester carbonyl group. This includes C-Br, C-C, C-O, and C=O bonds in a fully extended conformation. The actual length in solution will vary depending on the conformational flexibility of the PEG chain.

Mandatory Visualizations

Diagram 1: Structure and Properties of this compound

G Structure and Key Properties of this compound cluster_structure Chemical Structure cluster_properties Key Properties img hydrophilicity Hydrophilicity PEG2 spacer imparts water solubility. Calculated XLogP3 ≈ 1.2 spacer Spacer Arm Length: ~10.4 Å Provides spatial separation between conjugated molecules. reactivity Reactivity Bromo Group: Good leaving group for nucleophilic substitution (e.g., with thiols). Methyl Ester: Can be hydrolyzed under basic conditions.

Structure and properties of this compound.
Diagram 2: Experimental Workflow for LogP Determination

G Workflow for Octanol-Water Partition Coefficient (LogP) Determination cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis cluster_calc Calculation p1 Prepare octanol-saturated water and water-saturated octanol (B41247) p2 Dissolve this compound in the aqueous phase p1->p2 p3 Mix aqueous solution with an equal volume of octanol p2->p3 p4 Vortex vigorously and allow phases to separate (e.g., 24h) p3->p4 p5 Sample both aqueous and octanol phases p4->p5 p6 Quantify concentration in each phase using HPLC p5->p6 p7 Calculate P = [Concentration]octanol / [Concentration]aqueous p6->p7 p8 LogP = log10(P) p7->p8

Workflow for LogP Determination.
Diagram 3: Workflow for PROTAC Synthesis using a Bromo-PEG Linker

G Workflow for PROTAC Synthesis using a Bromo-PEG Linker cluster_step1 Step 1: First Conjugation cluster_step2 Step 2: Second Conjugation (PROTAC Assembly) cluster_step3 Step 3: Purification and Characterization cluster_step4 Step 4: Biological Evaluation s1_1 Dissolve E3 Ligase Ligand (with nucleophile) in anhydrous DMF s1_2 Add this compound and a non-nucleophilic base (e.g., DIPEA) s1_1->s1_2 s1_3 React at room temperature, monitor by LC-MS s1_2->s1_3 s1_4 Purify the mono-conjugated intermediate s1_3->s1_4 s2_1 Dissolve the purified intermediate and the Protein of Interest (POI) Ligand in anhydrous DMF s1_4->s2_1 s2_2 React to form the final PROTAC molecule s2_1->s2_2 s3_1 Purify the final PROTAC using preparative HPLC s2_2->s3_1 s3_2 Characterize the final product by LC-MS and NMR s3_1->s3_2 s4_1 Treat cells with the purified PROTAC s3_2->s4_1 s4_2 Assess target protein degradation by Western Blot s4_1->s4_2

Workflow for PROTAC Synthesis.

Experimental Protocols

Determination of the Octanol-Water Partition Coefficient (LogP)

This protocol outlines the "shake-flask" method for the experimental determination of the LogP of this compound.

Materials:

  • This compound

  • 1-Octanol (B28484) (HPLC grade)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Separatory funnels or glass vials with screw caps

  • Vortex mixer

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

Procedure:

  • Phase Preparation: Prepare octanol-saturated PBS by mixing equal volumes of 1-octanol and PBS, shaking vigorously, and allowing the phases to separate. Similarly, prepare water-saturated 1-octanol.

  • Stock Solution: Prepare a stock solution of this compound in the octanol-saturated PBS at a known concentration (e.g., 1 mg/mL).

  • Partitioning: In a glass vial, mix a known volume of the aqueous stock solution with an equal volume of the water-saturated 1-octanol.

  • Equilibration: Cap the vial tightly and vortex vigorously for 2-5 minutes. Allow the vial to stand undisturbed for 24 hours to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vial to ensure a clean separation of the two phases.

  • Sampling: Carefully withdraw an aliquot from both the upper (octanol) and lower (aqueous) phases.

  • Quantification: Determine the concentration of this compound in each phase using a validated HPLC method. A calibration curve should be prepared for accurate quantification.

  • Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. The LogP is the logarithm (base 10) of P.[5]

Bioconjugation of a Thiol-Containing Peptide with this compound

This protocol describes a representative conjugation of this compound to a peptide containing a cysteine residue.

Materials:

  • Thiol-containing peptide (e.g., a peptide with a single cysteine residue)

  • This compound

  • Anhydrous Dimethylformamide (DMF)

  • N,N-Diisopropylethylamine (DIPEA)

  • Reaction buffer (e.g., PBS, pH 7.2-7.5)

  • Purification system (e.g., size-exclusion chromatography (SEC) or reversed-phase HPLC)

Procedure:

  • Peptide Preparation: Dissolve the thiol-containing peptide in the reaction buffer. If the peptide has disulfide bonds that need to be reduced to free the thiol, treat with a reducing agent like TCEP and subsequently remove the reducing agent.

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous DMF.

  • Conjugation Reaction: To the peptide solution, add a 5 to 10-fold molar excess of the this compound solution. Add a small amount of DIPEA to act as a non-nucleophilic base.

  • Incubation: Allow the reaction to proceed for 2-4 hours at room temperature or overnight at 4°C with gentle mixing. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the thiol.

  • Quenching: The reaction can be quenched by adding a small molecule thiol, such as β-mercaptoethanol, to react with any excess this compound.

  • Purification: Purify the resulting peptide-PEG conjugate from unreacted peptide and excess reagents using SEC or preparative RP-HPLC.

  • Characterization: Confirm the successful conjugation and purity of the product using analytical HPLC and mass spectrometry.

Characterization of the Conjugate by HPLC and Mass Spectrometry

This protocol outlines the general steps for characterizing the product of the bioconjugation reaction.

High-Performance Liquid Chromatography (HPLC):

  • System: A reversed-phase HPLC system with a C18 column is typically used.

  • Mobile Phase: A gradient of water and acetonitrile, both containing 0.1% trifluoroacetic acid (TFA), is commonly employed.

  • Detection: UV detection at 214 nm (for the peptide bond) and 280 nm (if the peptide contains tryptophan or tyrosine) is used to monitor the elution of the peptide and the conjugate.

  • Analysis: The chromatogram will show peaks for the unreacted peptide and the PEGylated product. The retention time of the conjugate is typically different from that of the starting peptide. The purity of the conjugate can be assessed by the relative area of the product peak.

Mass Spectrometry (MS):

  • System: Electrospray ionization mass spectrometry (ESI-MS) is commonly used for the analysis of peptides and their conjugates.

  • Analysis: The mass spectrum of the purified conjugate should show a molecular weight corresponding to the sum of the molecular weight of the peptide and the this compound, minus the mass of the leaving group (HBr). This confirms the covalent attachment of the linker to the peptide. High-resolution mass spectrometry can be used to confirm the elemental composition of the conjugate.[6]

References

A Technical Guide to the Chemical Stability and Storage of Bromo-PEG2-methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical stability and recommended storage conditions for Bromo-PEG2-methyl ester. This document is intended to serve as a valuable resource for researchers, scientists, and professionals in the field of drug development who utilize this bifunctional linker in their work.

Introduction

This compound is a heterobifunctional crosslinker that plays a crucial role in bioconjugation and drug delivery systems. Its structure, featuring a reactive bromo group and a methyl ester terminus connected by a flexible polyethylene (B3416737) glycol (PEG) spacer, allows for the covalent linkage of molecules, enhancing their solubility, stability, and pharmacokinetic profiles. Understanding the chemical stability of this linker is paramount to ensure the integrity of the final conjugate and the reproducibility of experimental results.

Recommended Storage and Handling

Proper storage and handling are critical to maintain the quality and stability of this compound. The following conditions are recommended based on supplier data sheets and general laboratory best practices.

Table 1: Recommended Storage and Handling Conditions

ParameterRecommendationCitation
Storage Temperature -20°C[1]
Shelf Life 1095 days (3 years) at -20°C[1]
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen) to minimize oxidation.
Handling Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses. Avoid inhalation of dust or fumes.
Shipping Typically shipped at ambient temperature for short durations. Upon receipt, store at the recommended -20°C.

Chemical Stability Profile

The stability of this compound is influenced by several factors, including temperature, pH, and exposure to light and oxygen. While specific quantitative stability data for this molecule under various stress conditions are not extensively available in public literature, its stability profile can be inferred from the known behavior of its constituent functional groups: the alkyl bromide, the PEG chain, and the methyl ester.

Potential Degradation Pathways

The primary degradation pathways for this compound are anticipated to be hydrolysis of the methyl ester and oxidative degradation of the PEG chain. The bromo group may also be susceptible to nucleophilic substitution, particularly in the presence of strong nucleophiles.

dot

Caption: Potential degradation pathways for this compound.

Hydrolytic Stability

The methyl ester group is susceptible to hydrolysis, which can be catalyzed by both acids and bases.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester can be hydrolyzed to the corresponding carboxylic acid (Bromo-PEG2-acid) and methanol.

  • Base-Catalyzed Hydrolysis (Saponification): In the presence of a base, the ester undergoes saponification to yield the carboxylate salt and methanol. The rate of hydrolysis is generally faster under basic conditions compared to acidic conditions.

Studies on analogous bromo-substituted benzoate (B1203000) esters have shown that the position of the bromo group can influence the rate of hydrolysis.[2] While a direct correlation cannot be drawn without specific data, it highlights the electronic effects that can impact ester stability.

The alkyl bromide moiety is also susceptible to hydrolysis, particularly under neutral to basic conditions, which would lead to the formation of a hydroxyl group. However, ester hydrolysis is typically the more significant pathway under these conditions.

Oxidative and Thermal Stability

The polyethylene glycol (PEG) backbone can undergo oxidative degradation, a process that is often initiated by heat, light, or the presence of transition metal ions. This degradation typically proceeds via a radical chain mechanism, leading to chain scission and the formation of various byproducts, including aldehydes and shorter PEG fragments.[3] Storing the compound under an inert atmosphere and protected from light can mitigate oxidative degradation.

Thermal degradation of PEG can occur through random chain scission, and this process is accelerated in the presence of oxygen.[4][5] Adherence to the recommended storage temperature of -20°C is crucial to minimize thermal degradation.

Photostability

Exposure to light, particularly UV radiation, can provide the energy to initiate radical formation and accelerate the oxidative degradation of the PEG chain. Therefore, it is recommended to store this compound in a light-protected container.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a stability-indicating analytical method should be developed and validated. A common approach involves subjecting the compound to forced degradation under various stress conditions and analyzing the resulting samples by a suitable chromatographic method.

Forced Degradation Study Protocol

This protocol outlines a general procedure for a forced degradation study. The specific concentrations and durations may need to be optimized.

ForcedDegradationWorkflow cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis prep Prepare stock solution of This compound in a suitable solvent (e.g., Acetonitrile) acid Acidic Hydrolysis (e.g., 0.1 M HCl, 60°C) prep->acid base Basic Hydrolysis (e.g., 0.1 M NaOH, RT) prep->base oxidative Oxidative (e.g., 3% H2O2, RT) prep->oxidative thermal Thermal (e.g., 60°C, solid state) prep->thermal photo Photolytic (e.g., ICH Q1B conditions) prep->photo neutralize Neutralize acidic/basic samples acid->neutralize base->neutralize hplc Analyze all samples by HPLC-CAD/ELSD or LC-MS oxidative->hplc thermal->hplc photo->hplc neutralize->hplc characterize Characterize major degradants by LC-MS/MS and NMR hplc->characterize

References

Methodological & Application

Application Notes and Protocols for Site-Specific Protein Modification: Conjugating Bromo-PEG2-methyl ester to Cysteine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

PEGylation, the covalent attachment of polyethylene (B3416737) glycol (PEG) to a protein, is a widely adopted strategy in drug development to enhance the therapeutic properties of biomolecules. This modification can improve protein solubility, increase serum half-life, reduce immunogenicity, and enhance stability. Site-specific PEGylation, particularly at cysteine residues, offers precise control over the conjugation site, leading to a homogeneous product with preserved biological activity. This document provides a detailed protocol for the conjugation of Bromo-PEG2-methyl ester to cysteine residues in proteins, a method that leverages the high reactivity of the thiol group on cysteine for a targeted modification. The bromo group of the PEG reagent undergoes a nucleophilic substitution reaction with the cysteine's sulfhydryl group, forming a stable thioether bond.

Principle of the Reaction

The conjugation of this compound to a cysteine residue is a bimolecular nucleophilic substitution (SN2) reaction. The sulfur atom of the cysteine's thiol group acts as a nucleophile, attacking the carbon atom attached to the bromine atom on the PEG reagent. This results in the formation of a stable carbon-sulfur (thioether) bond and the displacement of the bromide ion. The reaction is highly specific for the thiol group of cysteine under controlled pH conditions.

Experimental Protocols

Materials and Reagents
  • Protein containing at least one accessible cysteine residue

  • This compound

  • Conjugation Buffer: 50 mM Tris, 150 mM NaCl, 2 mM EDTA, pH 7.5-8.5

  • Reducing Agent (optional): Tris(2-carboxyethyl)phosphine (TCEP)

  • Quenching Reagent: 1 M L-cysteine or 1 M 2-Mercaptoethanol

  • Purification System: Size Exclusion Chromatography (SEC) or Ion-Exchange Chromatography (IEX) columns

  • Analytical Instruments: SDS-PAGE system, Mass Spectrometer (MALDI-TOF or ESI-MS), UV-Vis Spectrophotometer

Protocol for Cysteine-Specific PEGylation
  • Protein Preparation:

    • Dissolve the protein in the Conjugation Buffer to a final concentration of 1-10 mg/mL.

    • If the target cysteine is part of a disulfide bond, reduction is necessary. Add a 10-20 fold molar excess of TCEP to the protein solution and incubate for 1-2 hours at room temperature.

    • Remove the reducing agent using a desalting column or dialysis against the Conjugation Buffer immediately before proceeding to the next step.

  • This compound Preparation:

    • This compound is moisture-sensitive and should be stored at -20°C with a desiccant.

    • Allow the reagent vial to equilibrate to room temperature before opening to prevent condensation.

    • Immediately before use, dissolve the this compound in a water-miscible organic solvent such as DMSO or DMF to prepare a stock solution (e.g., 100 mM).

  • Conjugation Reaction:

    • Add the this compound stock solution to the protein solution. A 10- to 50-fold molar excess of the PEG reagent over the protein is recommended as a starting point. The optimal ratio should be determined empirically for each specific protein.

    • Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle stirring. The reaction progress can be monitored by taking aliquots at different time points and analyzing them by SDS-PAGE or mass spectrometry.

  • Quenching the Reaction:

    • After the desired reaction time, quench any unreacted this compound by adding a quenching reagent (e.g., L-cysteine or 2-Mercaptoethanol) to a final concentration of 50 mM.

    • Incubate for an additional 30 minutes at room temperature.

  • Purification of the PEGylated Protein:

    • The PEGylated protein conjugate can be purified from unreacted PEG reagent, unconjugated protein, and byproducts using chromatographic techniques.

    • Size Exclusion Chromatography (SEC): This method separates molecules based on their size. The larger PEGylated protein will elute earlier than the smaller unconjugated protein and unreacted PEG reagent.[1]

    • Ion-Exchange Chromatography (IEX): This technique separates molecules based on their net charge. PEGylation can alter the surface charge of a protein, allowing for the separation of PEGylated and un-PEGylated species.[2]

  • Characterization of the PEGylated Protein:

    • SDS-PAGE: Analyze the purified conjugate by SDS-PAGE. Successful PEGylation will result in a band shift, with the PEGylated protein migrating slower (appearing at a higher molecular weight) than the unconjugated protein.[3]

    • Mass Spectrometry (MALDI-TOF or ESI-MS): This technique provides a precise measurement of the molecular weight of the conjugate, confirming the degree of PEGylation (i.e., the number of PEG molecules attached to the protein).[4]

    • UV-Vis Spectrophotometry: Determine the protein concentration of the final purified product.

Data Presentation

The following tables summarize typical reaction parameters and expected outcomes for the conjugation of this compound to a cysteine-containing protein.

Table 1: Recommended Reaction Conditions

ParameterRecommended ConditionRationale
pH 7.5 - 8.5Balances the reactivity of the cysteine thiol group with the stability of the protein. At this pH, a significant portion of the thiol groups are in the more nucleophilic thiolate form.[5][6]
Temperature 4°C to 25°CRoom temperature is generally sufficient. Lower temperatures can be used for sensitive proteins to minimize degradation.
Reaction Time 2 - 4 hoursThe reaction progress should be monitored to determine the optimal time for completion.
Reactant Molar Ratio (PEG:Protein) 10:1 to 50:1A molar excess of the PEG reagent drives the reaction towards completion. The optimal ratio should be determined empirically.
Protein Concentration 1 - 10 mg/mLA common concentration range for efficient conjugation.

Table 2: Analytical Techniques for Characterization

Analytical TechniqueExpected Outcome
SDS-PAGE A distinct band with a higher apparent molecular weight compared to the unconjugated protein, indicating successful PEGylation.
Mass Spectrometry (MALDI-TOF or ESI-MS) A mass spectrum showing a peak corresponding to the molecular weight of the protein plus the mass of the attached this compound moiety (or multiples thereof if more than one cysteine is modified).
Size Exclusion Chromatography (SEC) An elution profile showing a peak for the PEGylated protein that elutes earlier than the peak for the unconjugated protein.
Ion-Exchange Chromatography (IEX) A chromatogram showing a new peak corresponding to the PEGylated protein, which may have a different retention time compared to the unconjugated protein due to altered surface charge.

Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis protein_prep Protein Preparation (1-10 mg/mL in Conjugation Buffer) conjugation Conjugation Reaction (10-50x molar excess PEG) (2-4h at RT or 4°C overnight) protein_prep->conjugation peg_prep This compound Preparation (100 mM in DMSO/DMF) peg_prep->conjugation quenching Quenching (50 mM L-cysteine or 2-ME) conjugation->quenching purification Purification (SEC or IEX) quenching->purification characterization Characterization (SDS-PAGE, MS, UV-Vis) purification->characterization

Caption: Experimental workflow for conjugating this compound to a protein.

signaling_pathway Protein_Cys Protein-SH (Cysteine Residue) Transition_State Transition State [Protein-S---C-PEG2-COOCH3---Br]⁻ Protein_Cys->Transition_State Bromo_PEG Br-PEG2-COOCH3 (this compound) Bromo_PEG->Transition_State PEG_Protein Protein-S-PEG2-COOCH3 (PEGylated Protein) Transition_State->PEG_Protein Bromide Br⁻ (Bromide Ion) Transition_State->Bromide

Caption: Reaction mechanism of cysteine conjugation with this compound.

References

Surface Modification of Gold Nanoparticles with Bromo-PEG2-Thiol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide for the surface modification of gold nanoparticles (AuNPs) with a bromo-terminated polyethylene (B3416737) glycol (PEG) linker. This functionalization process is critical for a variety of biomedical applications, including targeted drug delivery, advanced bio-imaging, and the development of novel diagnostic sensors. The introduction of a PEG layer enhances the colloidal stability of AuNPs in physiological environments, reduces non-specific protein adsorption, and prolongs circulation times in vivo.[1][2][3] The terminal bromo group serves as a versatile reactive site for the subsequent conjugation of targeting ligands, therapeutic agents, or other functional molecules.

The protocols detailed below describe the synthesis of citrate-stabilized AuNPs followed by a ligand exchange reaction to introduce the Bromo-PEG-thiol linker. This two-step approach is a robust and widely adopted method for the preparation of functionalized AuNPs.[4]

Quantitative Data Summary

The successful synthesis and functionalization of gold nanoparticles can be monitored and quantified using various analytical techniques. The following tables summarize typical quantitative data obtained during the characterization of AuNPs before and after surface modification.

Table 1: Physicochemical Properties of Gold Nanoparticles

ParameterCitrate-Stabilized AuNPsBromo-PEG-Thiol Functionalized AuNPs
Core Diameter (TEM) 15 ± 2 nm15 ± 2 nm
Hydrodynamic Diameter (DLS) ~20 nm~30-40 nm
Surface Plasmon Resonance (SPR) Peak (UV-Vis) ~520 nm~523-525 nm[5]
Zeta Potential -30 to -50 mV-5 to -15 mV

Table 2: Effect of PEG Molecular Weight on Grafting Density on 15 nm AuNPs

PEG Molecular Weight ( g/mol )Grafting Density (PEG chains/nm²)
2,1003.93[6]
5,000~1.5 - 2.0
10,8001.57[6]
51,4000.31[6]

Experimental Protocols

Protocol 1: Synthesis of Citrate-Stabilized Gold Nanoparticles (~15 nm)

This protocol is based on the well-established Turkevich-Frens method.[7]

Materials:

  • Tetrachloroauric(III) acid (HAuCl₄)

  • Trisodium (B8492382) citrate (B86180) dihydrate (Na₃C₆H₅O₇·2H₂O)

  • Ultrapure water (18.2 MΩ·cm)

  • All glassware must be rigorously cleaned with aqua regia and rinsed with ultrapure water.

Procedure:

  • Prepare a 1.0 mM HAuCl₄ solution and a 38.8 mM trisodium citrate solution in ultrapure water.

  • In a 50 mL round-bottom flask equipped with a condenser and a magnetic stir bar, bring 20 mL of the 1.0 mM HAuCl₄ solution to a rolling boil with vigorous stirring.[8]

  • Rapidly inject 2 mL of the 38.8 mM trisodium citrate solution into the boiling HAuCl₄ solution.[8]

  • The color of the solution will change from pale yellow to blue-gray and finally to a deep ruby red, indicating the formation of AuNPs.[2][9]

  • Continue boiling and stirring for an additional 15 minutes.

  • Remove the flask from the heat and allow it to cool to room temperature with continuous stirring.

  • Store the resulting citrate-stabilized AuNP solution at 4°C for future use.

Protocol 2: Surface Modification with Bromo-PEG-Thiol

This protocol describes the ligand exchange reaction to functionalize the citrate-stabilized AuNPs with a bromo-terminated PEG-thiol linker.

Materials:

  • Citrate-stabilized AuNP solution (from Protocol 1)

  • Bromo-PEG-thiol (HS-PEG-Br)

  • Phosphate-buffered saline (PBS), pH 7.4

  • Ultrapure water

Procedure:

  • Prepare a stock solution of Bromo-PEG-thiol in ultrapure water. To aid in handling, an initial stock solution can be prepared in a small amount of a compatible organic solvent like DMSO before dilution in water.[9]

  • To the citrate-stabilized AuNP solution, add the Bromo-PEG-thiol solution. A significant molar excess of the thiol linker is recommended to drive the ligand exchange and ensure complete surface coverage (e.g., a molar ratio of >3 x 10⁴ HS-PEG molecules per AuNP).[9]

  • Allow the mixture to react for at least 12-24 hours at room temperature with gentle stirring to facilitate the displacement of citrate ions by the thiol groups.[9]

  • Purify the functionalized AuNPs by centrifugation to remove excess, unbound Bromo-PEG-thiol. The centrifugation speed and duration will depend on the nanoparticle size (e.g., 15,000 x g for 30 minutes for ~15 nm AuNPs).[2]

  • Carefully remove the supernatant containing the excess linker and displaced citrate ions.

  • Resuspend the nanoparticle pellet in fresh ultrapure water or PBS.

  • Repeat the centrifugation and resuspension steps at least twice to ensure complete removal of unbound ligands.

  • After the final wash, resuspend the purified Bromo-PEG-thiol functionalized AuNPs in a suitable buffer for storage and subsequent applications.

Characterization Methods

1. UV-Vis Spectroscopy:

  • Purpose: To confirm the formation and stability of AuNPs and monitor the surface plasmon resonance (SPR) peak.

  • Procedure: Acquire the UV-Vis spectrum of the AuNP solution from 400 to 700 nm. A characteristic SPR peak around 520 nm indicates the presence of spherical AuNPs.[10] A slight red-shift of a few nanometers after PEGylation is indicative of a change in the local refractive index at the nanoparticle surface, suggesting successful surface modification.[5]

2. Dynamic Light Scattering (DLS):

  • Purpose: To measure the hydrodynamic diameter of the nanoparticles.

  • Procedure: Disperse the AuNP solution in an appropriate solvent and measure the hydrodynamic diameter using a DLS instrument. An increase in the hydrodynamic diameter after PEGylation confirms the presence of the PEG layer on the nanoparticle surface.[5]

3. Transmission Electron Microscopy (TEM):

  • Purpose: To visualize the size, shape, and monodispersity of the AuNP core.

  • Procedure: Deposit a drop of the AuNP solution onto a TEM grid and allow it to dry. Image the nanoparticles using a transmission electron microscope. The core size should remain unchanged after PEGylation.

Visualizations

experimental_workflow cluster_synthesis Protocol 1: AuNP Synthesis cluster_modification Protocol 2: Surface Modification reagents_synthesis HAuCl4 + Trisodium Citrate heating Boiling & Stirring reagents_synthesis->heating formation Citrate-Stabilized AuNPs (~15 nm, Ruby Red) heating->formation citrate_aunps Citrate-Stabilized AuNPs formation->citrate_aunps Proceed to Functionalization reaction Ligand Exchange (12-24h, RT) citrate_aunps->reaction peg_reagent Bromo-PEG-Thiol peg_reagent->reaction purification Centrifugation & Washing reaction->purification final_product Bromo-PEG-Thiol AuNPs purification->final_product reaction_mechanism cluster_au_surface Gold Nanoparticle Surface cluster_peg Bromo-PEG-Thiol cluster_final_product Functionalized Gold Nanoparticle au_surface Au(0) citrate Citrate Ions (Stabilizing Layer) citrate->au_surface Adsorbed plus + peg HS-(CH2CH2O)n-Br arrow Ligand Exchange cluster_final_product cluster_final_product au_surface_final Au(0) peg_attached Br-(OCH2CH2)n-S- peg_attached->au_surface_final Au-S Bond cluster_au_surface cluster_au_surface cluster_peg cluster_peg

References

Application Notes and Protocols for Bromo-PEG2-methyl ester in Targeted Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bromo-PEG2-methyl ester is a heterobifunctional linker widely utilized in the development of targeted drug delivery systems. This linker features a bromide group, which serves as an excellent leaving group for nucleophilic substitution reactions, particularly with thiol-containing molecules, and a methyl ester group, which can be hydrolyzed to a carboxylic acid for subsequent conjugation to amine-containing moieties.[1][2] The short, discrete two-unit polyethylene (B3416737) glycol (PEG) chain enhances the hydrophilicity of the resulting conjugate, which can improve solubility, reduce aggregation, and favorably modulate pharmacokinetic properties.[3][4][5][]

This document provides detailed application notes and experimental protocols for the use of this compound in the construction of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

Core Applications

Antibody-Drug Conjugates (ADCs)

In ADC development, this compound can be used to connect a cytotoxic payload to a monoclonal antibody (mAb). The linker's PEG component helps to mitigate the hydrophobicity of many potent payloads, reducing the risk of ADC aggregation and improving its pharmacokinetic profile.[3][5] The synthetic strategy can proceed in two ways: either the bromide reacts with a thiol on the payload and the hydrolyzed ester reacts with a lysine (B10760008) on the antibody, or vice versa. The protocol detailed below describes the conjugation of a thiol-containing payload to an antibody via its lysine residues.

Proteolysis Targeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting it to an E3 ubiquitin ligase.[1][7][] The linker connecting the POI ligand and the E3 ligase ligand is a critical determinant of the PROTAC's efficacy.[1][9] this compound can serve as a versatile building block in PROTAC synthesis. Its defined length and hydrophilic nature contribute to the overall physicochemical properties of the PROTAC, influencing its solubility, cell permeability, and the stability of the crucial ternary complex (POI-PROTAC-E3 ligase).[1][10]

Quantitative Data Summary

The inclusion of PEG linkers in targeted drug delivery systems has a quantifiable impact on their therapeutic potential. While specific data for this compound is not extensively published, the following tables summarize representative data from studies on ADCs with varying PEG linker lengths, illustrating the general effects of PEGylation.

Table 1: Impact of PEG Linker Length on ADC Pharmacokinetics (PK)

Linker TypePEG Length (Number of Units)Plasma Half-life (hours)Observations
Non-PEGylated019.6 min (for Affibody-MMAE)Rapid clearance from the body.[11]
PEGylated4 kDa (approx. 90 units)2.5-fold increase vs. non-PEGylatedSignificant improvement in circulation time.[4][11]
PEGylated10 kDa (approx. 225 units)11.2-fold increase vs. non-PEGylatedFurther extension of half-life with longer PEG chain.[4][11]

Table 2: Effect of PEG Linker Length on In Vitro Cytotoxicity of ADCs

Linker TypePEG Length (Number of Units)Relative Cytotoxicity (IC50)Observations
Non-PEGylated01x (Baseline)Highest in vitro potency.[4][11]
PEGylated4 kDa (approx. 90 units)4.5-fold to 6.5-fold decreaseA longer PEG chain can increase steric hindrance, potentially reducing binding affinity or cellular uptake.[4]
PEGylated10 kDa (approx. 225 units)22-fold to 22.5-fold decreaseA significant trade-off between PK improvement and in vitro potency is observed.[4][11]

Experimental Protocols

Protocol 1: Synthesis of a Drug-Linker Intermediate via Thiol-Bromo Reaction

This protocol describes the reaction of the bromide moiety of this compound with a thiol-containing payload.

Materials:

  • This compound

  • Thiol-containing payload (e.g., a cytotoxic agent)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Reaction Buffer: Deoxygenated Phosphate-Buffered Saline (PBS), pH 7.0-8.0[12]

  • Inert gas (Argon or Nitrogen)

  • Purification system (e.g., HPLC)

Procedure:

  • Reagent Preparation:

    • Equilibrate this compound to room temperature before opening.

    • Dissolve the thiol-containing payload in anhydrous DMF or DMSO.

    • Dissolve this compound (1.2 equivalents) in anhydrous DMF or DMSO.

  • Conjugation Reaction:

    • To the payload solution, add DIPEA (2-3 equivalents).

    • Slowly add the this compound solution to the payload solution under an inert atmosphere.

    • Stir the reaction mixture at room temperature for 4-12 hours. The reaction can be performed at 4°C for a longer duration for sensitive molecules.[12]

  • Monitoring and Purification:

    • Monitor the reaction progress by LC-MS or TLC.

    • Upon completion, quench the reaction by adding a thiol-containing scavenger like N-acetylcysteine (optional).

    • Purify the resulting drug-linker-methyl ester conjugate by reverse-phase HPLC.

    • Characterize the product by mass spectrometry and NMR.

Protocol 2: Hydrolysis of Methyl Ester to Carboxylic Acid

This protocol details the conversion of the methyl ester group of the drug-linker conjugate to a carboxylic acid.

Materials:

  • Drug-linker-methyl ester conjugate

  • Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) and Water

  • 1M Hydrochloric acid (HCl)

  • Purification system (e.g., HPLC)

Procedure:

  • Hydrolysis Reaction:

    • Dissolve the drug-linker-methyl ester conjugate in a mixture of THF and water (e.g., 3:1 v/v).

    • Add an aqueous solution of LiOH (1.5 equivalents) to the mixture.

    • Stir at room temperature for 2-4 hours.

  • Work-up and Purification:

    • Monitor the reaction by LC-MS until the starting material is consumed.

    • Acidify the reaction mixture to pH 3-4 with 1M HCl.

    • Extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the resulting drug-linker-acid by reverse-phase HPLC.

    • Confirm the structure by mass spectrometry.

Protocol 3: Conjugation to an Antibody via EDC/NHS Chemistry

This protocol describes the conjugation of the drug-linker-acid to primary amines (lysine residues) on an antibody.[13]

Materials:

  • Antibody in an amine-free buffer (e.g., PBS, pH 7.4)

  • Drug-linker-acid

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS) or its water-soluble analog Sulfo-NHS

  • Activation Buffer: 0.1 M MES, 0.5 M NaCl, pH 6.0[14]

  • Conjugation Buffer: 1X PBS, pH 7.4[14]

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0[14][15]

  • Desalting columns or dialysis equipment for purification[12]

Procedure:

  • Antibody Preparation:

    • Exchange the antibody into the Conjugation Buffer (PBS, pH 7.4) to a final concentration of 2-10 mg/mL.

  • Activation of Drug-Linker-Acid:

    • Dissolve the drug-linker-acid in anhydrous DMSO or DMF to prepare a stock solution (e.g., 10 mM).

    • Immediately before use, dilute the drug-linker-acid stock into Activation Buffer.

    • Add EDC (5-10 equivalents relative to the drug-linker-acid) and NHS/Sulfo-NHS (5-10 equivalents) to the drug-linker-acid solution.[14]

    • Incubate for 15-30 minutes at room temperature to form the amine-reactive NHS ester.[13]

  • Conjugation to Antibody:

    • Immediately add the activated drug-linker solution to the antibody solution. A 5-20 fold molar excess of the linker over the antibody is a recommended starting point.[12]

    • Incubate the reaction for 2 hours at room temperature or overnight at 4°C with gentle mixing.

  • Quenching and Purification:

    • Stop the reaction by adding Quenching Buffer to a final concentration of 20-50 mM.[15]

    • Incubate for 30 minutes at room temperature.

    • Remove unreacted drug-linker and byproducts by size-exclusion chromatography (SEC), dialysis, or tangential flow filtration.[12]

  • Characterization:

    • Determine the drug-to-antibody ratio (DAR) using UV-Vis spectroscopy or Hydrophobic Interaction Chromatography (HIC-HPLC).

    • Assess ADC purity and aggregation by SEC.

    • Confirm conjugate identity by mass spectrometry.

Visualizations

G cluster_0 Drug-Linker Synthesis cluster_1 ADC Conjugation a This compound c Drug-Linker-Ester a->c + Thiol-Payload (Nucleophilic Substitution) b Thiol-Payload b->c d Drug-Linker-Acid c->d Hydrolysis (LiOH) e Drug-Linker-Acid g Activated NHS Ester e->g EDC/NHS Activation f Antibody (Lys-NH2) h Antibody-Drug Conjugate (ADC) f->h g->h + Antibody (Amide Bond Formation) i Purification (SEC/Dialysis) h->i

Caption: Workflow for ADC synthesis using this compound.

G cluster_linker POI Protein of Interest (POI) Ternary Ternary Complex (POI-PROTAC-E3) POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary Linker_structure POI Ligand --- [Bromo-PEG2-ester derived linker] --- E3 Ligand PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->PolyUb Proteasome 26S Proteasome PolyUb->Proteasome Recognition Degraded Degraded Peptides Proteasome->Degraded Degradation

Caption: General mechanism of PROTAC-induced protein degradation.

References

Application Notes: Site-Specific Modification of Small Molecules via Thiol-Reactive Bromo-PEG2-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The covalent attachment of polyethylene (B3416737) glycol (PEG) chains, or PEGylation, is a widely utilized strategy in drug development and research to enhance the pharmacokinetic and pharmacodynamic properties of molecules. Benefits of PEGylation include improved aqueous solubility, increased systemic circulation time, and reduced immunogenicity.[1][2][3][4] Bromo-PEG2-methyl ester is a heterobifunctional linker designed for the specific modification of small molecules containing thiol (sulfhydryl) groups. The bromo group provides a reactive site for stable covalent bond formation with thiols, while the methyl ester can be retained or subsequently hydrolyzed to a carboxylic acid for further conjugation.

These application notes provide a detailed protocol for the reaction of this compound with thiol-containing small molecules, guidance on purification and characterization, and a summary of optimal reaction conditions.

Reaction Principle

The conjugation of this compound to a thiol-containing molecule proceeds through a nucleophilic substitution (SN2) reaction. The thiol group must first be deprotonated to its more nucleophilic thiolate form (S-). This is typically achieved by maintaining the reaction pH between 7.0 and 8.5.[1][5] The thiolate anion then attacks the electrophilic carbon atom bearing the bromine atom, displacing the bromide leaving group and forming a stable thioether bond.[1][6] This bond is significantly more stable than the thioether linkage formed by maleimide-based reagents, which can be susceptible to a reverse Michael addition reaction.[6][7]

Thiol R-SH (Thiol-containing molecule) Base Base (pH 7.0 - 8.5) Deprotonation PEG Br-CH₂-PEG₂-COOCH₃ (this compound) Conjugate R-S-CH₂-PEG₂-COOCH₃ (Stable Thioether Conjugate) Thiolate R-S⁻ (Reactive Thiolate) Base->Thiolate Deprotonation Thiolate->Conjugate Nucleophilic Attack Byproduct HBr (Byproduct)

Caption: Reaction mechanism for the conjugation of this compound to a thiol.

Experimental Protocols

This section details the necessary materials, a step-by-step procedure for the conjugation reaction, and subsequent purification and characterization of the final product.

Materials and Reagents
  • This compound

  • Thiol-containing small molecule

  • Reaction Buffer: Phosphate-buffered saline (PBS), HEPES, or borate (B1201080) buffer. The optimal pH is typically between 7.0 and 8.5.[1]

  • Degassing equipment (e.g., vacuum line or inert gas like argon or nitrogen)

  • Quenching Reagent: L-cysteine or 2-mercaptoethanol

  • Organic Solvent (if needed for dissolving reagents): Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Purification System: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) system is recommended for small molecules.[8][]

  • Analytical Instruments: Mass Spectrometer (e.g., ESI-MS or MALDI-TOF) and HPLC for characterization.[1]

Protocol: Conjugation Reaction
  • Buffer Preparation: Prepare the chosen reaction buffer (e.g., 100 mM phosphate (B84403) buffer, 150 mM NaCl, pH 7.5). It is critical to deoxygenate the buffer prior to use to prevent the oxidation of thiols to disulfides. This can be done by bubbling argon or nitrogen gas through the solution for at least 15 minutes or by using a vacuum line.[1][10]

  • Reagent Preparation:

    • Dissolve the thiol-containing small molecule in the degassed reaction buffer to a known concentration (e.g., 1-10 mg/mL).

    • Dissolve the this compound in a minimal amount of anhydrous DMSO or DMF to create a concentrated stock solution (e.g., 100 mM). Prepare this solution immediately before use.

  • Conjugation Reaction:

    • Add the this compound stock solution to the solution of the thiol-containing molecule to achieve the desired molar excess. A starting point of a 5- to 20-fold molar excess of the PEG linker over the thiol is recommended to drive the reaction to completion.[1]

    • Incubate the reaction mixture at room temperature (20-25°C) for 2-4 hours with gentle stirring. For temperature-sensitive molecules, the reaction can be performed at 4°C for a longer duration (e.g., overnight).[1]

  • Quenching the Reaction:

    • To consume any unreacted this compound, add a quenching reagent such as L-cysteine to the reaction mixture at a 50- to 100-fold molar excess relative to the initial amount of the PEG linker.

    • Incubate for an additional 30-60 minutes at room temperature.[1]

Protocol: Purification

For PEGylated small molecules, RP-HPLC is a highly effective, high-resolution purification method.[8][]

  • System Preparation: Equilibrate a C18 RP-HPLC column with a mixture of Mobile Phase A (e.g., 0.1% TFA in water) and Mobile Phase B (e.g., 0.1% TFA in acetonitrile) until a stable baseline is achieved on the UV detector.

  • Sample Preparation: Filter the quenched reaction mixture through a 0.22 µm syringe filter to remove any particulates.

  • Injection and Elution: Inject the filtered sample onto the column. Elute the sample using a gradient of increasing Mobile Phase B. The more polar PEGylated product will typically elute earlier than the less polar unreacted small molecule.

  • Fraction Collection: Collect fractions based on the peaks observed on the chromatogram.

  • Analysis: Analyze the collected fractions using mass spectrometry to identify those containing the desired PEGylated product. Pool the pure fractions and lyophilize or evaporate the solvent to obtain the final product.

Protocol: Characterization
  • Mass Spectrometry: Confirm the successful conjugation and the identity of the product by determining its molecular weight using ESI-MS or MALDI-TOF. The mass should correspond to the sum of the mass of the small molecule and the mass of the PEG linker, minus the mass of HBr.[1]

  • HPLC Analysis: Assess the purity of the final product using analytical RP-HPLC. A pure sample should ideally show a single peak.[8]

Data Presentation: Recommended Reaction Parameters

The success of the conjugation is dependent on several key parameters. The following table summarizes the recommended starting conditions, which should be optimized for each specific small molecule.

ParameterRecommended RangeRationale & Key Considerations
pH 7.0 - 8.5This pH range ensures the thiol group is sufficiently nucleophilic for reaction while minimizing side reactions.[1][5]
Molar Ratio (PEG:Thiol) 5:1 to 20:1A molar excess of the Bromo-PEG linker helps to drive the reaction towards the product.[1]
Temperature 4°C - 25°CThe reaction proceeds efficiently at room temperature. Lower temperatures can be used for sensitive molecules, though this will increase reaction time.[1]
Reaction Time 2-4 hours at 25°CReaction is typically rapid at room temperature. Monitor reaction progress via HPLC or LC-MS to determine the optimal time.
Solvent Aqueous BufferThe reaction is performed in an aqueous buffer. Use minimal amounts of water-miscible organic solvents (DMSO, DMF) only to dissolve reagents if necessary.

Troubleshooting

  • Low Conjugation Efficiency:

    • Increase the molar ratio of the this compound.

    • Increase the reaction pH (e.g., from 7.5 to 8.0) to further favor thiolate formation.

    • Increase the reaction time or temperature.

    • Ensure the thiol on the starting material is not oxidized; consider adding a mild reducing agent like TCEP prior to the reaction (which does not need to be removed).[1][10]

  • Non-Specific Labeling:

    • While the reaction is highly selective for thiols, ensure the pH does not exceed 9.0 to avoid potential reactions with other nucleophilic residues like amines.[5]

  • Difficulty in Purification:

    • Optimize the HPLC gradient for better separation.

    • For particularly challenging separations, consider alternative chromatography methods like Hydrophobic Interaction Chromatography (HIC) or Ion Exchange Chromatography (IEX).[8][]

    • A novel strategy for purifying PEGylated compounds involves complexation with magnesium chloride (MgCl₂) to induce precipitation, which can be effective for larger scale operations.[2][11]

Experimental Workflow prep 1. Reagent & Buffer Preparation react 2. Conjugation Reaction (pH 7.0-8.5, 2-4h, RT) prep->react quench 3. Quench Reaction (Excess L-cysteine) react->quench purify 4. Purification (RP-HPLC) quench->purify char 5. Characterization (MS, HPLC) purify->char product Pure PEGylated Small Molecule char->product

Caption: General experimental workflow for thiol-PEGylation.

References

Application Notes and Protocols for the Use of Bromo-PEG2-methyl ester in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) are a revolutionary class of biotherapeutics that leverage the specificity of monoclonal antibodies (mAbs) to deliver highly potent cytotoxic agents directly to cancer cells. The linker, which connects the antibody to the cytotoxic payload, is a critical component that significantly influences the ADC's stability, solubility, pharmacokinetics, and overall therapeutic index. Bromo-PEG2-methyl ester is a heterobifunctional linker that incorporates a short, hydrophilic polyethylene (B3416737) glycol (PEG) spacer. This linker is designed for a two-step conjugation process, offering flexibility in the synthesis of ADCs.

The key features of the this compound linker include:

  • Bromo Group: A reactive moiety that specifically forms a stable thioether bond with sulfhydryl groups, typically on cysteine residues of a reduced antibody. The bromide ion is an excellent leaving group, facilitating this nucleophilic substitution reaction.[1]

  • PEG2 Spacer: A short, hydrophilic diethylene glycol spacer that can enhance the water solubility of the ADC, particularly when conjugated with hydrophobic payloads. This can help to reduce aggregation and improve the pharmacokinetic properties of the conjugate.[2][3]

  • Methyl Ester Group: A precursor to a carboxylic acid, which can be used for the attachment of an amine-containing cytotoxic payload via amide bond formation. This requires a hydrolysis step to unmask the carboxylic acid.[4]

These application notes provide a comprehensive guide to the use of this compound in the development of ADCs, including detailed experimental protocols for synthesis, purification, and characterization.

Experimental Protocols

The synthesis of an ADC using this compound is a multi-step process that involves the preparation of the drug-linker conjugate followed by its conjugation to the antibody.

Protocol 1: Synthesis of the Drug-Linker Conjugate

This protocol involves two main steps: the hydrolysis of the methyl ester to a carboxylic acid, and the subsequent conjugation of the cytotoxic payload.

Step 1.1: Hydrolysis of this compound to Bromo-PEG2-acid

This step converts the methyl ester to a carboxylic acid, which is necessary for conjugating an amine-containing payload.

Materials:

  • This compound

  • Lithium hydroxide (B78521) (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF) or Dioxane

  • Water (H₂O)

  • Hydrochloric acid (HCl) for acidification

  • Organic solvent for extraction (e.g., Ethyl acetate)

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • Dissolve this compound (1 eq) in a mixture of THF (or Dioxane) and water (e.g., 2:1 v/v).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of LiOH (e.g., 2 eq) in water dropwise to the reaction mixture.

  • Remove the ice bath and stir the reaction at room temperature overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the disappearance of the starting material.

  • Once the reaction is complete, reduce the organic solvent under vacuum.

  • Cool the remaining aqueous solution to 0 °C and acidify to pH ~2-3 with dilute HCl.

  • Extract the product with an organic solvent such as ethyl acetate (B1210297) (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude Bromo-PEG2-acid. The product can be purified further by column chromatography if necessary.

Step 1.2: Conjugation of Cytotoxic Payload (e.g., MMAE) to Bromo-PEG2-acid

This step forms an amide bond between the carboxylated linker and an amine-containing payload, such as Monomethyl Auristatin E (MMAE).

Materials:

  • Bromo-PEG2-acid

  • Monomethyl Auristatin E (MMAE) or other amine-containing payload

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-Hydroxysuccinimide (NHS) or Sulfo-NHS

  • Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)

  • Dichloromethane (DCM)

  • Diisopropylethylamine (DIPEA) (optional, as a non-nucleophilic base)

Procedure:

  • Dissolve Bromo-PEG2-acid (1 eq) in anhydrous DMF or DCM.

  • Add EDC (1.5 eq) and NHS (1.5 eq) to the solution to activate the carboxylic acid.

  • Stir the reaction mixture at room temperature for 15-30 minutes to form the NHS ester.

  • In a separate flask, dissolve MMAE (1.2 eq) in anhydrous DMF. DIPEA (2-3 eq) can be added if the MMAE salt is used.

  • Add the activated Bromo-PEG2-NHS ester solution to the MMAE solution.

  • Stir the reaction mixture at room temperature overnight under an inert atmosphere (e.g., nitrogen).

  • Monitor the reaction by LC-MS.

  • Upon completion, the crude drug-linker conjugate can be purified by preparative HPLC to obtain the pure Bromo-PEG2-MMAE conjugate.

Workflow for Drug-Linker Synthesis

G cluster_0 Step 1: Drug-Linker Synthesis A This compound B Hydrolysis (LiOH or NaOH) A->B C Bromo-PEG2-acid B->C D Activation (EDC, NHS) C->D E Activated Bromo-PEG2-NHS ester D->E G Conjugation E->G F MMAE (Payload) F->G H Bromo-PEG2-MMAE (Drug-Linker Conjugate) G->H I Purification (HPLC) H->I J Purified Bromo-PEG2-MMAE I->J G cluster_1 Step 2: ADC Synthesis K Monoclonal Antibody (mAb) L Reduction (TCEP or DTT) K->L M Reduced mAb (with free -SH groups) L->M O Conjugation (Thiol-Bromo Reaction) M->O N Purified Bromo-PEG2-MMAE N->O P Crude ADC O->P Q Purification (SEC) P->Q R Purified ADC Q->R G cluster_2 ADC Mechanism of Action & In Vitro Assay ADC 1. ADC Binding to Antigen on Cancer Cell Internalization 2. Internalization ADC->Internalization Lysosome 3. Trafficking to Lysosome Internalization->Lysosome Release 4. Payload Release Lysosome->Release Target 5. Payload Binds Intracellular Target Release->Target Apoptosis 6. Apoptosis Target->Apoptosis Seed A. Seed Cancer Cells Treat B. Treat with ADC Seed->Treat Incubate C. Incubate Treat->Incubate MTT D. Add MTT Incubate->MTT Measure E. Measure Absorbance MTT->Measure IC50 F. Calculate IC50 Measure->IC50

References

Troubleshooting & Optimization

Optimizing pH and buffer conditions for Bromo-PEG2-methyl ester reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Bromo-PEG2-methyl ester. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues.

Frequently Asked Questions (FAQs)

Q1: What is the primary reactive group on this compound and what does it target?

The primary reactive group is the terminal bromide (–Br). The bromine atom is a good leaving group, making the adjacent carbon atom susceptible to nucleophilic attack. This functionality is most commonly used to target thiol groups (e.g., from cysteine residues in proteins) via an alkylation reaction, forming a stable thioether bond. While it can also react with other nucleophiles like amines (e.g., lysine), the reaction with thiols is generally more efficient and can be performed with higher selectivity under optimized pH conditions.

Q2: What is the optimal pH for reacting this compound with thiols?

The optimal pH for reacting the bromo group with a thiol is typically in the range of 7.5 to 9.0 . The reactive species is the deprotonated thiolate anion (-S⁻), and the concentration of this species increases as the pH rises above the pKa of the thiol group (for cysteine, the pKa is ~8.3). Therefore, a slightly basic pH accelerates the reaction rate.[1] However, at pH values above 9.0, the risk of side reactions and hydrolysis of the methyl ester increases.

Q3: Can I target amine groups (e.g., lysine) with this reagent?

While the bromo group can react with primary amines, this reaction is generally less efficient than with thiols. The reaction often requires higher pH to ensure the amine is deprotonated and nucleophilic. However, this also increases the risk of methyl ester hydrolysis. Furthermore, reactions of alkyl halides with amines can lead to a mixture of primary, secondary, tertiary, and even quaternary amine products, potentially resulting in a heterogeneous conjugate mixture.[2][3][4] For selective targeting of amines, NHS-ester based PEGylation reagents are typically recommended.

Q4: What is the function of the methyl ester group and is it stable?

The methyl ester (–COOCH₃) is generally a protecting group for a carboxylic acid. It can be hydrolyzed to the corresponding carboxylic acid under certain conditions. The stability of the methyl ester is highly pH-dependent. It is relatively stable at neutral and acidic pH but becomes susceptible to hydrolysis under basic conditions (typically pH > 9).[5] The rate of hydrolysis increases significantly as the pH becomes more alkaline.[5][6] This is a critical consideration when planning your reaction and purification steps.

Q5: Which buffers should I use for my reaction?

It is crucial to use a non-nucleophilic buffer to avoid it competing with your target molecule.

  • Recommended Buffers: Phosphate-buffered saline (PBS), HEPES, and sodium bicarbonate buffers are excellent choices for reactions in the pH 7.0-8.5 range.

  • Buffers to Avoid: Avoid buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, as they can react with the bromo group, quenching the reaction.

Q6: How should I store this compound?

This compound should be stored at -20°C, protected from moisture. Before use, allow the vial to warm to room temperature before opening to prevent condensation of moisture, which can lead to hydrolysis of the methyl ester. For best results, prepare solutions immediately before use and avoid making aqueous stock solutions for long-term storage.

Troubleshooting Guide

ProblemPotential CauseSuggested Solution
Low or No Conjugation Yield Suboptimal pH: The reaction pH is too low, resulting in a protonated, non-nucleophilic thiol.Verify the pH of your reaction buffer. For thiol conjugation, adjust the pH to the optimal range of 7.5-9.0.
Hydrolyzed Reagent: The this compound has been compromised by moisture.Use fresh reagent. Ensure it is warmed to room temperature before opening. Prepare solutions in high-quality anhydrous solvents (like DMSO or DMF) if needed, and use them immediately.
Oxidized Thiols: The thiol groups on your protein have formed disulfide bonds and are no longer available for reaction.If possible, pre-reduce your protein with a mild reducing agent like TCEP (Tris(2-carboxyethyl)phosphine). Crucially, you must remove the reducing agent before adding the bromo-PEG reagent , as it will compete for reaction. Use desalting columns for buffer exchange. Avoid DTT or β-mercaptoethanol if possible, as they are harder to remove.
Presence of Nucleophiles in Buffer: Buffers like Tris or impurities are reacting with the bromo group.Perform a buffer exchange into a non-nucleophilic buffer such as PBS or HEPES at the desired pH.
Reaction is Slow Low Temperature: Reactions are being performed at 4°C.While 4°C can be used to minimize protein degradation, it will slow down the alkylation reaction. Increase the reaction time or consider running the reaction at room temperature for a shorter duration (e.g., 1-4 hours) while monitoring protein stability.
Insufficient Reagent: The molar excess of the PEG reagent is too low.Increase the molar ratio of this compound to the target molecule. A 5 to 20-fold molar excess is a common starting point.
Product is Heterogeneous or has Unexpected Mass Methyl Ester Hydrolysis: The reaction was performed at a high pH (e.g., > 9.0) or for a prolonged time, causing the ester to hydrolyze to a carboxylic acid. This results in a mass shift of -14 Da (loss of CH₂).Keep the reaction pH at or below 9.0. Minimize reaction time. Analyze the product by mass spectrometry to check for hydrolysis. If the carboxylic acid form is desired, hydrolysis can be intentionally carried out using a strong base post-conjugation.
Side Reactions with Other Residues: At higher pH, the bromo group may react with other nucleophilic amino acid side chains like histidine or the N-terminal amine.Perform the reaction at the lower end of the optimal range (e.g., pH 7.5-8.0) to maximize selectivity for the more nucleophilic thiols.
Poly-PEGylation: The target protein has multiple reactive sites (e.g., multiple cysteines) leading to multiple PEG chains being attached.If a single PEGylation is desired, consider using a protein mutant with a single accessible cysteine or optimizing the reaction with a lower molar excess of the PEG reagent and shorter reaction times.

Quantitative Data Summary

Table 1: Recommended pH Conditions for Bromo-PEG Reactions

Target NucleophileRecommended pH RangeReaction ProductNotes
Thiol (Cysteine)7.5 - 9.0ThioetherOptimal range for efficient conjugation.[1][7] Higher pH increases the rate but also the risk of side reactions and ester hydrolysis.
Amine (Lysine)> 8.5Secondary AmineReaction is generally slower and less specific than with thiols. High risk of ester hydrolysis and poly-alkylation.

Table 2: Stability of Functional Groups

Functional GroupConditionStability Consideration
Bromo- groupAqueous BuffersGenerally stable but will react with any available nucleophiles.
Methyl EsterpH < 7.0Generally stable.
pH 7.0 - 9.0Slow hydrolysis may occur over extended periods.
pH > 9.0Rate of hydrolysis increases significantly.[5][6]

Experimental Protocols & Visualizations

General Experimental Workflow

The following diagram illustrates a typical workflow for conjugating this compound to a thiol-containing protein.

G cluster_prep Preparation cluster_reaction Conjugation cluster_purification Purification & Analysis p1 Prepare Protein Solution in Amine-Free Buffer (e.g., PBS, pH 7.5) p2 Optional: Reduce Disulfides (e.g., with TCEP) p1->p2 p3 Remove Reducing Agent (Desalting Column) p2->p3 r1 Add PEG solution to Protein Solution (5-20x molar excess) p3->r1 p4 Prepare this compound in Anhydrous Solvent (e.g., DMSO) (Immediately before use) p4->r1 r2 Incubate Reaction (e.g., 2h at RT or overnight at 4°C) r1->r2 u1 Quench Reaction (e.g., with excess L-cysteine) r2->u1 u2 Purify Conjugate (e.g., SEC, IEX) u1->u2 u3 Analyze Product (SDS-PAGE, Mass Spec) u2->u3

Caption: General workflow for protein conjugation.
Troubleshooting Logic Diagram

This diagram provides a decision-making workflow for troubleshooting low conjugation yield.

G decision decision solution solution start Low Conjugation Yield check_ph Is pH between 7.5 and 9.0? start->check_ph check_thiol Are thiols reduced and available? check_ph->check_thiol Yes solution_ph Adjust buffer pH to 7.5 - 9.0 check_ph->solution_ph No check_buffer Is buffer non-nucleophilic (e.g., PBS, HEPES)? check_thiol->check_buffer Yes solution_thiol Pre-reduce protein and remove reducing agent check_thiol->solution_thiol No check_reagent Is PEG reagent fresh and handled correctly? check_buffer->check_reagent Yes solution_buffer Buffer exchange into PBS or HEPES check_buffer->solution_buffer No optimize Consider increasing molar excess or reaction time. check_reagent->optimize Yes solution_reagent Use fresh reagent; prepare solution immediately before use check_reagent->solution_reagent No

Caption: Troubleshooting low conjugation yield.
Detailed Experimental Protocol: Conjugation to a Thiol-Containing Protein

This protocol provides a general method for conjugating this compound to a protein with an accessible cysteine residue.

Materials:

  • Protein with accessible thiol group(s).

  • This compound.

  • Reaction Buffer: Phosphate-buffered saline (PBS), 100 mM sodium phosphate, 150 mM NaCl, pH 7.5. Degas before use.

  • Quenching Solution: 1 M L-cysteine in water.

  • Anhydrous dimethyl sulfoxide (B87167) (DMSO).

  • Desalting columns (e.g., PD-10) for buffer exchange and purification.

  • Purification system (e.g., Size Exclusion Chromatography - SEC).

Procedure:

  • Protein Preparation: a. Dissolve the protein in the Reaction Buffer to a final concentration of 1-10 mg/mL. b. If the protein's thiols may be oxidized, add a 10-fold molar excess of TCEP, incubate for 30 minutes at room temperature. c. Crucially , remove the TCEP by passing the protein solution through a desalting column equilibrated with fresh, degassed Reaction Buffer.

  • PEG Reagent Preparation: a. Allow the vial of this compound to warm to room temperature before opening. b. Immediately before use, dissolve a calculated amount of the PEG reagent in anhydrous DMSO to create a concentrated stock solution (e.g., 100 mM).

  • Conjugation Reaction: a. Add the desired molar excess (e.g., 10-fold) of the dissolved PEG reagent to the protein solution while gently vortexing. b. Incubate the reaction mixture at room temperature for 2 hours or at 4°C overnight with gentle stirring. The optimal time should be determined empirically.

  • Quenching the Reaction: a. Add the Quenching Solution to the reaction mixture to a final concentration of 10-50 mM to react with any excess this compound. b. Incubate for 30 minutes at room temperature.

  • Purification: a. Remove the unreacted PEG reagent, quenched reagent, and other small molecules by buffer exchange using a desalting column or through dialysis into a suitable storage buffer. b. For higher purity, further purify the PEGylated protein from any unmodified protein using an appropriate chromatography method, such as Size Exclusion Chromatography (SEC) or Ion Exchange Chromatography (IEX).

  • Analysis and Characterization: a. Analyze the purified fractions using SDS-PAGE. The PEGylated protein will show an increase in apparent molecular weight compared to the unmodified protein. b. Confirm the success of the conjugation and determine the degree of PEGylation using Mass Spectrometry (e.g., LC-MS or MALDI-TOF). Check for any unexpected masses that could indicate methyl ester hydrolysis.

References

Preventing hydrolysis of the methyl ester group during conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions to prevent the hydrolysis of methyl ester groups during conjugation reactions.

Frequently Asked Questions (FAQs)

Q1: What is methyl ester hydrolysis, and why is it a concern during conjugation reactions?

A1: Methyl ester hydrolysis is a chemical reaction where the methyl ester group (-COOCH₃) reacts with water to revert to a carboxylic acid (-COOH). This is a significant issue in bioconjugation because the methyl ester is often used as a protecting group for a carboxylic acid on one of the molecules to be conjugated. If the ester hydrolyzes prematurely, the newly formed carboxylic acid can interfere with the intended reaction, lead to unwanted side products, or prevent the conjugation altogether, ultimately lowering the yield of the desired product.[1][2]

Q2: What are the primary factors that cause methyl ester hydrolysis?

A2: The primary factors driving methyl ester hydrolysis are pH, temperature, and the presence of water. Esters are susceptible to hydrolysis under both acidic and basic conditions, with the reaction being significantly faster at higher pH (base-catalyzed hydrolysis or saponification).[3][4] Increased temperature also accelerates the rate of hydrolysis.[5][6] The presence of water is essential for hydrolysis to occur.

Q3: What is the optimal pH range to minimize hydrolysis during my conjugation reaction?

A3: Methyl esters are most stable under neutral conditions (pH ~7.0).[4] However, many common conjugation chemistries, such as EDC/NHS coupling to amines, require a slightly basic pH (7.0-8.5) for optimal efficiency.[7][8] This creates a challenge, as the conditions that favor the conjugation reaction also promote ester hydrolysis. Therefore, a careful balance must be struck. For two-step reactions like EDC/NHS, it is recommended to perform the initial carboxyl activation at a slightly acidic pH (4.5-6.0) and then raise the pH to 7.2-8.0 for the coupling step to the amine, minimizing the time the ester is exposed to basic conditions.[8]

Q4: How does temperature influence the rate of hydrolysis?

A4: The rate of hydrolysis increases with temperature.[5] Performing the conjugation reaction at a reduced temperature (e.g., 4°C or on ice) can significantly slow down the rate of the competing hydrolysis reaction. While the desired conjugation reaction will also be slower, the reduction in the rate of hydrolysis is often more pronounced, leading to a better overall yield of the final conjugate.

Q5: Can I use aqueous buffers for my conjugation reaction if my molecule has a methyl ester?

A5: Yes, but with caution. Since water is a reactant in the hydrolysis process, minimizing its concentration by using anhydrous organic solvents is an effective prevention strategy. However, many biomolecules are not soluble in organic solvents. If you must use an aqueous buffer, it is critical to control the pH and temperature as described above and to keep the reaction time to a minimum to reduce the extent of hydrolysis.[9][10]

Troubleshooting Guide

Problem: My final reaction mixture shows a low yield of the desired conjugate and a significant amount of the unreacted amine component.

  • Possible Cause: The methyl ester on your other molecule may have hydrolyzed back to a carboxylic acid. This can happen if the reaction pH was too high or the reaction was run for too long at room temperature. The newly deprotected carboxylic acid can then react with the EDC, quenching the reagent and preventing the activation of your intended carboxylated molecule.

  • Solution:

    • Verify pH: Use a calibrated pH meter to ensure your reaction buffer is in the optimal range (e.g., pH 7.2-8.0 for the coupling step). Do not rely on buffer recipes alone.[8]

    • Reduce Temperature: Repeat the reaction at 4°C to slow the rate of hydrolysis.[5]

    • Minimize Reaction Time: Monitor the reaction progress using a suitable analytical method (e.g., HPLC, LC-MS) and stop the reaction as soon as it reaches completion.

    • Use Fresh Reagents: Ensure your coupling reagents (e.g., EDC, NHS) have not degraded due to improper storage. Store them desiccated at -20°C.[8]

Problem: LC-MS analysis of my crude reaction shows a mass corresponding to my starting material, but with the methyl ester replaced by a carboxylic acid.

  • Possible Cause: This is a direct confirmation of methyl ester hydrolysis. The conditions of your conjugation reaction are favoring the hydrolysis side reaction.

  • Solution:

    • Implement a Two-Step pH Protocol: If using EDC/NHS, perform the activation of your carboxylic acid-containing molecule at pH 5.0-6.0 in a non-amine buffer like MES for 15-30 minutes. Then, add this activated solution to your amine-containing molecule (with the methyl ester) in a separate buffer at pH 7.2-8.0 (like PBS or Borate).[7][8] This minimizes the time the methyl ester is exposed to activating agents and basic conditions.

    • Consider an Alternative Protecting Group: If hydrolysis remains a persistent issue, re-synthesize your molecule using a more robust protecting group that is stable under your conjugation conditions (see Table 1).[11][12]

Problem: The conjugation reaction works, but the yield is inconsistent between batches.

  • Possible Cause: Inconsistent water content in your solvents or reagents could be the source of variability. Reagents like EDC are highly sensitive to moisture.[8]

  • Solution:

    • Use Anhydrous Solvents: If your molecules are soluble in organic solvents, use anhydrous grade solvents (e.g., DMF, DMSO) to minimize the presence of water.

    • Proper Reagent Handling: Always allow desiccated reagents like EDC and NHS to warm to room temperature before opening the vial to prevent condensation of atmospheric moisture.[8]

Data Summary: Alternative Carboxylic Acid Protecting Groups

For reactions where methyl ester hydrolysis is unavoidable, using an alternative protecting group can be the most effective strategy. The choice of protecting group depends on the stability requirements of the conjugation reaction and the conditions that can be tolerated for its subsequent removal.

Protecting GroupStructureStabilityDeprotection ConditionsKey Advantages/Disadvantages
Methyl Ester -COOCH₃Labile to strong acid and base.[12]Acidic (e.g., HCl) or basic (e.g., LiOH, NaOH) hydrolysis.[3][12]Advantage: Easy to install. Disadvantage: Prone to hydrolysis under common conjugation conditions.
Benzyl Ester -COOCH₂PhStable to mild acid and base.Catalytic Hydrogenolysis (H₂, Pd/C).[12][13]Advantage: Orthogonal to many acid/base labile groups. Disadvantage: Requires specialized hydrogenation equipment for removal; catalyst can be incompatible with some functional groups.
tert-Butyl (t-Bu) Ester -COOC(CH₃)₃Stable to base and nucleophiles.Strong acid (e.g., Trifluoroacetic Acid - TFA).[11][12]Advantage: Very resistant to nucleophilic attack and basic hydrolysis.[11] Disadvantage: Requires strongly acidic conditions for removal, which may not be suitable for acid-sensitive molecules.

Visual Guides and Protocols

Mechanism of Base-Catalyzed Methyl Ester Hydrolysis

The diagram below illustrates the chemical pathway for the base-catalyzed hydrolysis of a methyl ester, a common side reaction during conjugation.

G cluster_0 Base-Catalyzed Hydrolysis Ester R-CO-OCH₃ (Methyl Ester) Intermediate R-C(O⁻)(OH)-OCH₃ (Tetrahedral Intermediate) Ester->Intermediate Formation OH ⁻OH (Hydroxide) OH->Ester Nucleophilic Attack Carboxylate R-COO⁻ (Carboxylate Anion) Intermediate->Carboxylate Collapse & Loss of CH₃O⁻ Methanol CH₃OH (Methanol)

Caption: Mechanism of base-catalyzed methyl ester hydrolysis.

Recommended Workflow for pH-Controlled EDC/NHS Conjugation

Following a two-step, pH-controlled protocol can significantly reduce unwanted hydrolysis of methyl esters while promoting efficient amide bond formation.

G Two-Step pH-Controlled Conjugation Workflow start Start step1 Step 1: Activation (Molecule 1-COOH + EDC/NHS) start->step1 buffer1 Buffer: MES pH: 5.0 - 6.0 Time: 15-30 min step1->buffer1 step2 Step 2: Coupling (Add activated Molecule 1 to Molecule 2-NH₂) step1->step2 buffer2 Buffer: PBS or Borate pH: 7.2 - 8.0 Time: 2-4 hours @ RT or O/N @ 4°C step2->buffer2 step3 Quench Reaction (e.g., with hydroxylamine (B1172632) or glycine) step2->step3 step4 Purify Conjugate (e.g., SEC, RP-HPLC) step3->step4 end End step4->end

Caption: Workflow for pH-controlled EDC/NHS conjugation.

Troubleshooting Flowchart for Low Conjugation Yield

This decision tree helps diagnose potential methyl ester hydrolysis when experiencing low product yield.

G start Low Conjugation Yield? check_ms Analyze crude reaction by LC-MS. Is hydrolyzed starting material (R-COOH) present? start->check_ms Yes hydrolysis Diagnosis: Methyl Ester Hydrolysis is Likely check_ms->hydrolysis Yes other_issue Problem may be due to other factors: - Inactive reagents - Stoichiometry issue - Aggregation check_ms->other_issue No solution Solution: 1. Lower reaction pH and/or Temperature. 2. Reduce reaction time. 3. Use two-step pH protocol. 4. Consider alternative protecting group. hydrolysis->solution

Caption: Troubleshooting logic for suspected ester hydrolysis.

Experimental Protocols

Protocol 1: Two-Step EDC/NHS Coupling with pH Control

This protocol is designed to conjugate a molecule containing a primary amine (and a protected methyl ester) to a molecule containing a carboxylic acid.

Materials:

  • Molecule-COOH (the component with the free carboxylic acid)

  • Molecule-NH₂ (the component with the primary amine and methyl ester)

  • EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

  • Sulfo-NHS (N-hydroxysulfosuccinimide) (optional, for improved solubility)[8]

  • Activation Buffer: 0.1 M MES, pH 5.5

  • Coupling Buffer: 0.1 M Phosphate Buffered Saline (PBS), pH 7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Calibrated pH meter

Procedure:

  • Activation Step (pH 5.5): a. Dissolve Molecule-COOH in Activation Buffer to a final concentration of 1-5 mg/mL. b. Prepare fresh solutions of EDC and Sulfo-NHS in Activation Buffer (or water) at a concentration 10-fold higher than the final desired concentration. c. Add EDC to the Molecule-COOH solution to a final 10-fold molar excess. d. Immediately add Sulfo-NHS to the solution to a final 25-fold molar excess. e. Incubate for 15-30 minutes at room temperature.

  • Coupling Step (pH 7.4): a. Dissolve Molecule-NH₂ in Coupling Buffer. b. Add the activated Molecule-COOH solution from Step 1e to the Molecule-NH₂ solution. A 1:1 to 1:1.5 molar ratio of Molecule-COOH to Molecule-NH₂ is typical. c. Gently mix and let the reaction proceed for 2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification: a. Add Quenching Buffer to a final concentration of 50 mM to stop the reaction. Incubate for 15 minutes. b. Purify the resulting conjugate from excess reagents and unreacted molecules using an appropriate method, such as Size Exclusion Chromatography (SEC) or Reverse Phase HPLC.

Protocol 2: Monitoring Hydrolysis by HPLC

Procedure:

  • At defined time points during the conjugation reaction (e.g., t=0, 1h, 2h, 4h), withdraw a small aliquot (e.g., 10 µL) of the reaction mixture.

  • Immediately quench the aliquot by diluting it 1:100 in a solution of 0.1% Trifluoroacetic Acid (TFA) in water/acetonitrile (50:50). This acidic quench will stop the reaction and protonate the carboxylates.

  • Analyze the quenched sample by Reverse Phase HPLC (RP-HPLC) using a C18 column.

  • Monitor the chromatogram for three key peaks:

    • The starting material containing the methyl ester.

    • The hydrolyzed starting material (which will have a slightly earlier retention time due to increased polarity).

    • The final conjugate product.

  • Quantify the peak areas to determine the rate of product formation versus the rate of hydrolysis.

References

Troubleshooting low yields in Bromo-PEG2-methyl ester conjugation to proteins

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing low yields in Bromo-PEG2-methyl ester conjugation to proteins.

Frequently Asked Questions (FAQs)

Q1: What is the reaction mechanism of this compound with a protein?

The conjugation of this compound to a protein occurs via a nucleophilic substitution reaction, specifically an SN2 mechanism. A nucleophilic amino acid residue on the protein, such as the thiol group of cysteine or the amine group of lysine (B10760008), attacks the carbon atom attached to the bromine atom on the PEG linker. This displaces the bromide ion, which is a good leaving group, and forms a stable covalent bond between the protein and the PEG linker.[1]

Q2: Which amino acid residues in a protein does this compound primarily react with?

This compound is an alkylating agent and primarily reacts with soft nucleophiles. The most reactive nucleophilic side chains in proteins for this type of linker are:

  • Cysteine (thiol group, -SH): The thiolate anion (S-) is a strong nucleophile and reacts efficiently with the bromo group to form a stable thioether bond.[1][2]

  • Lysine (ε-amino group, -NH2): The unprotonated primary amine of lysine is also nucleophilic and can react with the bromo group to form a secondary amine linkage.

  • Histidine (imidazole ring) and Methionine (thioether): These residues have also been reported to react with alkylating agents, although generally to a lesser extent than cysteine and lysine.[1]

Q3: What are the optimal reaction conditions for conjugating this compound to proteins?

The optimal reaction conditions depend on the target amino acid residue. The following table summarizes the recommended starting points for optimization.

ParameterCysteine TargetingLysine TargetingRationale
pH 7.5 - 8.58.0 - 9.0To deprotonate the thiol group of cysteine to the more nucleophilic thiolate.[1] To deprotonate the ε-amino group of lysine to its nucleophilic form.[1]
Temperature Room Temperature (20-25°C) or 37°CRoom Temperature (20-25°C) or 37°CHigher temperatures can increase the reaction rate, but protein stability must be considered.[1]
Molar Excess of PEG Linker 10-20 fold10-20 foldA molar excess of the linker drives the reaction towards completion. This may need to be optimized for each specific protein.[1]
Reaction Time 2-24 hours2-24 hoursThe reaction progress should be monitored to determine the optimal time.[1]

Q4: What are the potential side reactions that can lead to low yields?

Several side reactions can compete with the desired conjugation reaction and lead to lower yields:

  • Hydrolysis of the this compound: The bromo group is susceptible to hydrolysis, especially in aqueous solutions at higher pH. This inactivates the linker.[1][2]

  • Hydrolysis of the methyl ester: The methyl ester group can be hydrolyzed to a carboxylic acid under strong basic conditions, altering the properties of the final conjugate.

  • Reaction with competing nucleophiles: Buffers containing primary amines (e.g., Tris) or other nucleophiles (e.g., azide, thiols) can react with the bromo group and consume the linker.[1]

  • Oxidation of Cysteine: Cysteine residues can oxidize to form disulfide bonds, which are not nucleophilic and will not react with the bromo linker.[1]

Q5: How can I minimize protein aggregation during the conjugation reaction?

Protein aggregation is a common issue during conjugation and can be minimized by:

  • Optimizing protein concentration: High protein concentrations can promote aggregation. If possible, work with more dilute protein solutions.[1]

  • Screening buffer conditions: The pH and ionic strength of the buffer can impact protein stability. It is advisable to perform the reaction at a pH away from the protein's isoelectric point (pI).[1]

  • Using solubility-enhancing excipients: Additives like arginine or glycerol (B35011) can help to maintain protein solubility.[1]

  • Controlling the concentration of organic co-solvents: If the this compound is dissolved in an organic solvent like DMSO or DMF, ensure the final concentration in the reaction mixture is low (typically <10% v/v) to avoid protein denaturation.[1]

Troubleshooting Guide for Low Conjugation Yields

This guide provides a step-by-step approach to troubleshooting low yields in your this compound conjugation experiments.

Problem 1: No or very low conjugation observed.
Possible CauseRecommended Solution
Suboptimal Reaction pH Verify the pH of your reaction buffer. For cysteine targeting, a pH of 7.5-8.5 is recommended. For lysine targeting, a pH of 8.0-9.0 is optimal.[1]
Inactive Protein Ensure that the target nucleophiles on your protein are available. For cysteine conjugation, pre-treat the protein with a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) to reduce any disulfide bonds. TCEP is preferred over DTT as it does not need to be removed prior to conjugation.[1] Use Ellman's reagent to quantify the number of free thiols.
Degraded this compound The bromo group is sensitive to hydrolysis. Store the linker under dry conditions at the recommended temperature. Prepare stock solutions in an anhydrous solvent like DMSO or DMF immediately before use and avoid repeated freeze-thaw cycles.[1][2]
Presence of Competing Nucleophiles Avoid using buffers containing primary amines (e.g., Tris) or other nucleophiles. Use buffers such as Phosphate-Buffered Saline (PBS), HEPES, or borate.[1]
Steric Hindrance The target amino acid may be located in a sterically hindered region of the protein. Consider using a longer PEG linker to overcome steric hindrance.
Problem 2: Incomplete reaction with a mix of unreacted protein and desired conjugate.
Possible CauseRecommended Solution
Insufficient Molar Ratio of PEG Linker Increase the molar excess of the this compound. A starting point of 10-20 fold molar excess is recommended, but this may need to be optimized.[1]
Short Reaction Time Increase the incubation time and monitor the reaction progress at different time points (e.g., 2, 4, 8, 24 hours).[1]
Low Reaction Temperature If the reaction is slow at room temperature, consider increasing the temperature to 37°C, being mindful of your protein's stability at this temperature.[1]
Low Protein Concentration Reactions in dilute protein solutions can be inefficient. If possible, increase the concentration of your protein.[1]
Problem 3: Protein aggregation or precipitation during or after the reaction.
Possible CauseRecommended Solution
Change in Protein pI The addition of PEG chains can alter the isoelectric point (pI) of the protein. If the reaction pH is close to the new pI, aggregation can occur. Screen a range of buffer pH values to find conditions that maintain protein solubility.[1]
Increased Hydrophobicity Although PEG is hydrophilic, the overall change in the protein's surface properties can sometimes lead to aggregation. Try adding solubility-enhancing excipients like arginine or glycerol to the reaction buffer.[1]
High Concentration of Organic Co-solvent If the this compound is dissolved in an organic solvent, ensure the final concentration in the reaction mixture is below 10% (v/v) to prevent protein denaturation.[1]

Experimental Protocols

General Protocol for this compound Conjugation to a Protein

This protocol provides a general starting point. Optimization of the molar ratio of linker to protein, pH, and reaction time is recommended for each specific protein.

Materials:

  • Protein of interest

  • This compound

  • Anhydrous DMSO or DMF

  • Reaction Buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5-8.5)

  • (Optional) Reducing agent: TCEP (Tris(2-carboxyethyl)phosphine)

  • (Optional) Quenching solution (e.g., 1 M N-acetylcysteine or cysteine)

  • Purification column (e.g., size-exclusion chromatography)

Procedure:

  • Protein Preparation:

    • Dissolve the protein in the Reaction Buffer to the desired concentration (e.g., 1-10 mg/mL).

    • If targeting cysteine residues that may be involved in disulfide bonds, add a 10-fold molar excess of TCEP and incubate at room temperature for 30-60 minutes.

  • This compound Preparation:

    • Allow the vial of this compound to warm to room temperature before opening to prevent moisture condensation.

    • Immediately before use, prepare a stock solution (e.g., 10-50 mM) in anhydrous DMSO or DMF.

  • Conjugation Reaction:

    • Add the desired molar excess (e.g., 10-20 fold) of the this compound stock solution to the protein solution with gentle mixing.

    • Ensure the final concentration of the organic solvent is below 10% (v/v).

    • Incubate the reaction at room temperature for 2-4 hours or overnight at 4°C. The optimal time and temperature should be determined empirically.

  • Quenching the Reaction (Optional):

    • To stop the reaction and consume any unreacted linker, add a quenching solution to a final concentration of 20-50 mM.

    • Incubate for 30 minutes at room temperature.

  • Purification:

    • Purify the protein-PEG conjugate from excess linker and byproducts using a suitable method such as size-exclusion chromatography (SEC) or dialysis.

  • Characterization:

    • Analyze the purified conjugate using SDS-PAGE, mass spectrometry (MS), and HPLC to confirm conjugation and determine the degree of PEGylation.

Visualizations

Bromo-PEG2-methyl_ester_Conjugation_Workflow cluster_prep Preparation cluster_reaction Conjugation cluster_postsynthesis Post-Reaction Protein Protein Solution in Reaction Buffer Mix Mix Protein and PEG Linker Protein->Mix PEG_Linker This compound Stock Solution (DMSO/DMF) PEG_Linker->Mix Incubate Incubate (RT or 4°C) Mix->Incubate Quench Quench Reaction (Optional) Incubate->Quench Purify Purify Conjugate (e.g., SEC) Quench->Purify Analyze Analyze Product (SDS-PAGE, MS) Purify->Analyze

Caption: General experimental workflow for the conjugation of this compound to a protein.

Caption: SN2 reaction mechanism for this compound conjugation to a protein nucleophile (Nu).

References

Side reactions of Bromo-PEG2-methyl ester with non-thiol functional groups

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Bromo-PEG2-methyl ester

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and understanding potential side reactions of this compound with non-thiol functional groups during bioconjugation experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary reactive target?

This compound is a crosslinking reagent that contains a bromo group at one end of a two-unit polyethylene (B3416737) glycol (PEG) spacer and a methyl ester at the other end.[1][2] The bromide (Br) is an excellent leaving group, making the adjacent carbon susceptible to nucleophilic attack.[1][2] This reagent is primarily designed for the alkylation of thiol (sulfhydryl) groups, such as those on cysteine residues in proteins, to form stable thioether bonds.[3][4] The hydrophilic PEG spacer enhances the solubility of the molecule in aqueous buffers.[1][5]

Q2: What are the most common non-thiol side reactions observed with bromo-functionalized PEG reagents?

The most common side reactions involve other nucleophilic functional groups present in biomolecules. These include:

  • Reaction with Amines: The primary amino groups on lysine (B10760008) residues and the N-terminus of proteins, as well as the imidazole (B134444) ring of histidine, can act as nucleophiles and react with the bromo group.[6][7] This is a significant potential side reaction, especially at elevated pH.

  • Hydrolysis of the Bromo Group: In aqueous buffers, the bromo group can be hydrolyzed to a hydroxyl group, rendering the reagent inactive for conjugation. This process is generally slower than the reaction with strong nucleophiles but can be a factor over long incubation times or at a high pH.

  • Hydrolysis of the Methyl Ester: The methyl ester group at the other end of the PEG spacer can be hydrolyzed to a carboxylic acid, particularly under strong basic conditions (pH > 8.5-9).[1][2] While this does not directly interfere with the bromo group's reactivity, it alters the overall charge and chemical properties of the conjugated molecule.[8]

Q3: How does pH influence the selectivity and side reactions of this compound?

pH is a critical parameter that governs the selectivity of the reaction. The reactivity of both the target thiol groups and the off-target nucleophiles is highly pH-dependent.

  • Thiol Reactivity: For a thiol to react, it must be in its deprotonated, nucleophilic thiolate form (-S⁻). The pKa of cysteine's thiol group is typically around 8.3-8.6. Therefore, increasing the pH above 7.5 significantly increases the concentration of the reactive thiolate anion, accelerating the desired conjugation.[9]

  • Amine Reactivity: The primary amino group of lysine has a pKa of ~10.5. At neutral pH, it is mostly protonated (-NH3⁺) and non-nucleophilic. As the pH increases towards and above 8, a greater fraction of amino groups become deprotonated (-NH2) and thus more reactive towards the bromo group.[10][11]

  • Ester and Bromo Group Hydrolysis: The rate of hydrolysis for both the methyl ester and the bromo group increases at a higher pH due to the increased concentration of hydroxide (B78521) ions.[8][11][12]

Therefore, a compromise is necessary. A pH range of 7.2-8.0 is generally recommended to favor the formation of the reactive thiolate while minimizing side reactions with amines and reducing the rate of hydrolysis.[9]

Q4: My conjugation yield is low, and I observe unexpected products by mass spectrometry. What are the likely causes?

Low yield and unexpected products often point to side reactions or reagent instability.

  • Possible Cause 1: Reagent Hydrolysis. If the this compound was stored improperly (e.g., exposed to moisture) or if stock solutions in aqueous buffers were stored for extended periods, the bromo group may have hydrolyzed, leading to an inactive reagent and low conjugation efficiency.[9][12]

  • Possible Cause 2: Side Reactions with Amines. Mass shifts corresponding to the PEG reagent being attached to lysine or histidine residues indicate significant off-target reactions. This is more likely if the reaction was performed at a pH above 8.0.[6]

  • Possible Cause 3: Competing Nucleophiles in Buffer. Buffers containing primary amines, such as Tris (tris(hydroxymethyl)aminomethane) or glycine, should be avoided as they will compete with the intended target for reaction with the PEG reagent.[12][13] Use non-nucleophilic buffers like phosphate (B84403) (PBS), HEPES, or borate.[10]

Q5: How can I detect and characterize side reactions?

The most effective method for detecting and characterizing side products is mass spectrometry (MS) .

  • Intact Mass Analysis: By comparing the mass of the unmodified protein with the mass of the reaction products, you can determine the number of PEG units attached. Multiple additions may suggest non-specific labeling.

  • Peptide Mapping: To identify the specific sites of modification, the protein conjugate can be digested with a protease (e.g., trypsin), and the resulting peptides are analyzed by LC-MS/MS. This will pinpoint whether the PEGylation occurred on cysteines (desired) or on lysines or histidines (side reaction).

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered when using this compound.

Problem Possible Cause Recommended Solution
Low or No Conjugation Yield 1. Inactive Reagent: The bromo group has hydrolyzed due to improper storage or handling.[9]• Store the solid reagent at -20°C, protected from moisture. • Allow the vial to equilibrate to room temperature before opening to prevent condensation.[12] • Prepare stock solutions in an anhydrous solvent like DMSO or DMF and use them immediately.[9] Do not store stock solutions in aqueous buffers.
2. Suboptimal pH: The reaction pH is too low (<7.2), resulting in a low concentration of the reactive thiolate.• Verify the pH of your reaction buffer immediately before starting the experiment. • Perform small-scale pilot reactions at different pH values (e.g., 7.2, 7.5, 8.0) to find the optimal condition for your protein.[12]
3. Insufficient Molar Excess: The molar ratio of the PEG reagent to the target thiol is too low.• Increase the molar excess of the this compound. A 5- to 20-fold molar excess over thiols is a common starting point.[9]
Multiple Products or Protein Aggregation 1. Off-Target Amine Reaction: The reaction pH is too high (>8.0), leading to significant reaction with lysine or histidine residues.• Lower the reaction pH to the 7.2-8.0 range to improve selectivity for thiols.[9] • Reduce the reaction time.
2. Protein Instability: The buffer conditions (pH, ionic strength) are not optimal for your protein, leading to aggregation during the reaction.[14]• Screen different buffer systems to find conditions that maintain protein stability.[14] • Consider performing the reaction at a lower temperature (e.g., 4°C) to slow down aggregation.[13]
Unexpected Mass Shift in MS 1. Ester Hydrolysis: The observed mass is lower than expected by 14 Da (CH₂). This indicates the methyl ester has hydrolyzed to a carboxylic acid.• This is likely if the reaction was run at a high pH (>8.5) or for a very long time. If the resulting carboxylate is undesirable, reduce the pH and reaction time.[1]
2. Reaction with Buffer Components: The PEG reagent has reacted with a nucleophilic buffer like Tris or glycine.• Switch to a non-nucleophilic buffer such as PBS, HEPES, or Borate for the conjugation reaction.[10]

Data Summary

Table 1: pH Influence on Nucleophile Reactivity
Functional Group pKa Optimal pH Range for Reaction Reactivity Notes
Thiol (Cysteine) ~8.3 - 8.67.2 - 8.5Reactivity increases significantly as pH approaches and exceeds the pKa due to thiolate (-S⁻) formation.[9]
Amine (Lysine, N-Terminus) ~10.5> 8.0Becomes increasingly nucleophilic and reactive as the pH rises, leading to potential off-target reactions.[10][11]
Imidazole (Histidine) ~6.0 - 7.0> 6.5The imidazole ring is nucleophilic at neutral and slightly basic pH and can be a site for side reactions.[6]
Hydroxyl (Serine, Threonine) > 13> 10Generally unreactive under typical bioconjugation conditions. Requires activation or very high pH to react.[15][16]
Carboxylate (Asp, Glu, C-Terminus) ~3.9 - 4.3< 4.0Acts as a nucleophile primarily in its carboxylate form (-COO⁻), but is a much weaker nucleophile than thiols or amines in this context. Reaction is generally not observed.

Visual Guides and Workflows

G cluster_reagents Reactants cluster_reactions Reaction Pathways at pH 7.2 - 8.0 Protein Protein (with Thiol, Amine, Hydroxyl groups) Thiol_Reaction Thiol Alkylation (Desired Reaction) Protein->Thiol_Reaction Amine_Reaction Amine Alkylation (Side Reaction) Protein->Amine_Reaction PEG This compound PEG->Thiol_Reaction PEG->Amine_Reaction Ester_Hydrolysis Ester Hydrolysis (Side Reaction, slow) PEG->Ester_Hydrolysis Thioether_Product Desired Conjugate Thiol_Reaction->Thioether_Product Stable Thioether Linkage Amine_Product Off-Target Conjugate Amine_Reaction->Amine_Product Stable Secondary Amine Linkage Hydrolyzed_PEG Modified Reagent Ester_Hydrolysis->Hydrolyzed_PEG Bromo-PEG2-acid

Caption: Competing reaction pathways for this compound.

Troubleshooting_Workflow start Start: Low Conjugation Yield or Unexpected Byproducts check_reagent 1. Verify Reagent Integrity - Stored at -20°C, desiccated? - Fresh anhydrous stock solution? start->check_reagent reagent_ok Reagent OK check_reagent->reagent_ok Yes reagent_bad Re-run with Fresh Reagent check_reagent->reagent_bad No check_ph 2. Check Reaction pH - Is pH between 7.2 - 8.0? - Buffer non-nucleophilic (PBS, HEPES)? ph_ok pH OK check_ph->ph_ok Yes ph_bad Adjust pH / Change Buffer check_ph->ph_bad No analyze_ms 3. Analyze Products by MS - Determine number of additions - Perform peptide mapping ms_result MS Analysis Results analyze_ms->ms_result reagent_ok->check_ph ph_ok->analyze_ms no_peg No PEGylation: Likely inactive reagent or wrong pH. ms_result->no_peg If mass is unchanged multi_peg Multiple PEGylations: Likely off-target amine reaction. Lower pH or reaction time. ms_result->multi_peg If multiple mass additions

Caption: Troubleshooting workflow for this compound conjugations.

Experimental Protocols

Protocol 1: Screening for Optimal pH for Thiol-Specific Conjugation

Objective: To determine the optimal pH for the selective conjugation of this compound to protein thiols while minimizing amine side reactions.

Materials:

  • Protein with at least one free cysteine residue (e.g., Bovine Serum Albumin, BSA).

  • This compound.

  • Anhydrous Dimethyl sulfoxide (B87167) (DMSO).

  • Reaction Buffers: 100 mM Sodium Phosphate, 150 mM NaCl at pH 7.2, 7.5, 8.0, and 8.5.

  • Quenching Solution: 1 M L-cysteine in water.

  • Analytical Tools: LC-MS system for intact protein analysis.

Methodology:

  • Protein Preparation: Prepare a 1 mg/mL solution of the protein in each of the four reaction buffers.

  • PEG Reagent Preparation: Immediately before use, dissolve this compound in anhydrous DMSO to create a 10 mM stock solution.

  • Conjugation Reaction:

    • Set up four parallel reactions, one for each pH.

    • To 100 µL of each protein solution, add a 20-fold molar excess of the this compound stock solution.

    • Incubate the reactions for 2 hours at room temperature with gentle mixing.

  • Quenching: Stop the reaction by adding the quenching solution to a final concentration of 20 mM to react with any excess bromo-PEG reagent. Incubate for 30 minutes.

  • Analysis:

    • Desalt each reaction mixture to remove excess reagents.

    • Analyze the samples by LC-MS to determine the mass of the resulting protein conjugates.

    • Compare the degree of PEGylation across the different pH conditions. The optimal pH will show a high yield of the desired single-PEGylated product with minimal formation of multi-PEGylated species.

Protocol 2: General Procedure for Thiol-Selective Protein PEGylation

Objective: To perform a conjugation reaction under conditions optimized for selectivity towards thiol groups.

Materials:

  • Thiol-containing protein.

  • This compound.

  • Anhydrous DMSO.

  • Reaction Buffer: 100 mM Sodium Phosphate, 150 mM NaCl, pH 7.5.

  • Quenching Solution: 100 mM 2-Mercaptoethanol.

  • Purification System: Size-Exclusion Chromatography (SEC) or Dialysis equipment.

Methodology:

  • Reagent Preparation:

    • Prepare a solution of your protein (e.g., 1-5 mg/mL) in the Reaction Buffer. If the protein has disulfide bonds that need to be reduced to generate free thiols, pre-treat with a reducing agent like DTT or TCEP and subsequently remove it before proceeding.

    • Allow the vial of this compound to warm to room temperature. Prepare a 10-20 mM stock solution in anhydrous DMSO immediately before use.

  • PEGylation Reaction:

    • Add a 5- to 20-fold molar excess of the this compound stock solution to the protein solution.

    • Incubate the reaction at room temperature for 2 hours or overnight at 4°C with gentle mixing. Protect the reaction from light.[9]

  • Quenching the Reaction: Add the quenching solution to a final concentration of 10-20 mM to consume any unreacted this compound. Incubate for 30 minutes at room temperature.[9]

  • Purification: Remove the excess PEG reagent and reaction byproducts by performing Size-Exclusion Chromatography (SEC) or through dialysis against a suitable buffer.

  • Characterization: Confirm the success of the conjugation and assess the purity of the final product using SDS-PAGE (which will show a shift in molecular weight) and Mass Spectrometry.

References

Technical Support Center: Purification of Bromo-PEG2-methyl ester Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the purification of Bromo-PEG2-methyl ester conjugates. This guide is designed for researchers, scientists, and drug development professionals, offering detailed troubleshooting advice, frequently asked questions (FAQs), and standardized protocols for HPLC and FPLC purification.

Frequently Asked Questions (FAQs)

Q1: What is the most effective chromatographic method for purifying my this compound conjugate?

A1: The choice of method depends on the properties of the molecule conjugated to the this compound.

  • Reversed-Phase HPLC (RP-HPLC) is the most common and high-resolution method for purifying PEGylated small molecules and peptides. It separates compounds based on hydrophobicity.[1][]

  • Size-Exclusion Chromatography (SEC/GFC) is highly effective for separating the conjugate from smaller, unreacted components, especially when the conjugate is a significantly larger molecule like a protein.[][3] SEC is also useful for removing low molecular weight by-products.[]

  • Ion-Exchange Chromatography (IEX) separates molecules based on charge. It can be effective for separating species with different degrees of PEGylation, as the PEG chains can shield surface charges on a protein, altering its interaction with the IEX resin.[][4]

Q2: I'm not seeing my conjugate on the HPLC chromatogram using a UV detector. Why?

A2: Polyethylene glycol (PEG) itself does not have a strong UV chromophore, making it difficult to detect with standard UV detectors.[5][6] If the conjugated molecule (e.g., peptide, small molecule) also has poor UV absorbance, the entire conjugate may be undetectable. For reliable detection, consider using:

  • Refractive Index (RI) Detector[]

  • Evaporative Light Scattering Detector (ELSD)[]

  • Charged Aerosol Detector (CAD)[5][6]

  • Mass Spectrometry (MS)[]

Q3: What is the difference between HPLC and FPLC for this type of purification?

A3: FPLC (Fast Protein Liquid Chromatography) is a form of HPLC optimized for the purification of biomolecules like proteins.[4] The underlying principles of chromatography (SEC, IEX, etc.) are the same. FPLC systems typically operate at lower pressures than traditional HPLC systems and use biocompatible materials. The choice often depends on the scale of purification, the pressure requirements of your chosen column, and the equipment available in your lab.[4][8]

Q4: Which type of column is best for the RP-HPLC purification of my conjugate?

A4: The choice of stationary phase is critical for achieving good separation.

  • C18 columns are a good starting point as they are highly hydrophobic and offer strong retention for many conjugates.[9][10]

  • C4 or C8 columns are less hydrophobic and may be more suitable if your conjugate is very large or hydrophobic and retains too strongly on a C18 column.[9][10] For separating large PEGylated proteins, C18 media has been shown to provide the best separation from their unmodified counterparts.[10]

Q5: My chromatographic peaks are broad and tailing. What are the common causes and solutions?

A5: Peak broadening or tailing is a common issue, often caused by non-optimal conditions or secondary interactions.

  • Inappropriate Mobile Phase: Add an ion-pairing agent like 0.1% trifluoroacetic acid (TFA) to both mobile phases to improve the peak shape of peptides and charged molecules.[1][9]

  • Secondary Silanol Interactions: Ensure the mobile phase pH is at least 2 units away from your analyte's pKa. Using a modern, end-capped column can also minimize these interactions.[1]

  • High Viscosity/Polydispersity: For PEGylated compounds, increasing the column temperature (e.g., to 30-45°C) can reduce mobile phase viscosity, improve mass transfer, and result in sharper peaks.[9][10]

  • Column Degradation: A void at the column inlet or a contaminated frit can cause peak distortion. Try back-flushing the column or replacing the inlet frit.[11]

Troubleshooting Guides

This section provides solutions for common problems encountered during the purification of this compound conjugates.

ProblemPossible Cause(s)Recommended Solution(s)
High System Backpressure 1. Sample precipitation or particulates in the sample.[12] 2. Clogged column inlet frit or in-line filter. 3. Mobile phase is too viscous or incompatible.[13] 4. Sample is too viscous.[12]1. Filter the sample through a 0.22 µm or 0.45 µm syringe filter before injection.[12] 2. Disconnect the column and flush the system. Back-flush the column with a strong solvent. If the problem persists, replace the frit.[11] 3. Ensure mobile phase components are miscible and degassed.[13] 4. Dilute the sample with the initial mobile phase.[12]
Low or No Recovery of Conjugate 1. Incomplete conjugation reaction.[9] 2. Non-specific binding of the conjugate to the column matrix.[9] 3. Conjugate precipitated on the column.[9] 4. Conjugate was lost during sample preparation (e.g., filtration).1. Confirm the success of the conjugation reaction using LC-MS before purification.[9] 2. For RP-HPLC, ensure the mobile phase is appropriate for the conjugate's hydrophobicity. For SEC/IEX, consider increasing the ionic strength of the buffer.[9] 3. Verify the conjugate's solubility in the mobile phase. Adjust pH or add solubilizing agents if necessary.[9] 4. Use low protein-binding filters. Ensure the MWCO of any dialysis membrane is significantly smaller than your conjugate.[9]
Impure Final Product / Co-elution 1. Insufficient resolution between the conjugate and impurities (e.g., unreacted starting material).[9] 2. Presence of multiple PEGylated species (e.g., di- or tri-PEGylation).[9] 3. Column is overloaded.1. Optimize the elution gradient; a shallower gradient often improves resolution.[3][9] Try a different stationary phase (e.g., C8 instead of C18) to alter selectivity.[9] 2. Consider an orthogonal purification method (e.g., IEX after RP-HPLC) to separate species with different charge properties.[] 3. Reduce the injection volume or sample concentration.[14]

Data Presentation

Table 1: Typical Starting Conditions for RP-HPLC Purification
ParameterRecommended SettingRationale & Notes
Stationary Phase C18 or C8 Silica, 5 µmC18 offers high hydrophobicity. C8 is a less hydrophobic alternative for highly retained compounds.[9]
Mobile Phase A 0.1% TFA in WaterTFA acts as an ion-pairing agent to improve peak shape for charged molecules.[9]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is a common organic modifier. Methanol can be an alternative.[3]
Flow Rate (Analytical) 0.8 - 1.2 mL/minStandard for 4.6 mm ID columns. Adjust for preparative columns.[9]
Column Temperature 30 - 45 °CElevated temperatures can improve peak shape and separation efficiency for PEG molecules.[9][10]
Detection ELSD, CAD, or MSRecommended because PEG has poor UV absorbance.[5][] If the conjugate has a chromophore, use UV (214-280 nm).[9]
Table 2: Comparison of Primary Purification Techniques
MethodPrincipleAdvantagesDisadvantagesBest Suited For
RP-HPLC Separation by hydrophobicityHigh resolution, excellent for purity assessment, well-established.[][15]Can be time-consuming, may require method development.Achieving high purity; separating positional isomers or species with small hydrophobicity differences.[][3]
SEC (FPLC/HPLC) Separation by molecular sizeMild conditions, good for removing small molecules (unreacted PEG) from large conjugates.[][3]Poor resolution if the product and impurities are of similar size; causes sample dilution.[15]Cases where the conjugate's molecular weight is significantly larger than impurities.[15]
IEX (FPLC/HPLC) Separation by net chargeCan separate isoforms or species with different degrees of PEGylation.[]The charge-shielding effect of PEG can make separation unpredictable.[]Separating conjugates from unreacted protein or separating based on the number of attached PEG chains.[]

Experimental Protocols

Protocol 1: General RP-HPLC Purification Method

This protocol provides a general starting point. It must be optimized for your specific conjugate.

  • Sample Preparation :

    • Dissolve the crude reaction mixture in a minimal volume of a solvent compatible with the mobile phase (e.g., 5-10% Acetonitrile in water).

    • Filter the sample through a 0.22 µm syringe filter to remove any particulate matter.[1]

  • Column Equilibration :

    • Equilibrate the C18 column (e.g., 4.6 x 250 mm, 5 µm) with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B) for at least 10 column volumes or until a stable baseline is achieved.[9]

  • Sample Injection :

    • Inject the filtered sample onto the equilibrated column. The injection volume should be optimized to prevent column overload.[9]

  • Gradient Elution :

    • Elute the bound components using a linear gradient of Mobile Phase B. A typical starting gradient is 5% to 95% Mobile Phase B over 30-40 minutes.[9] A shallower gradient may be required for better resolution.[3]

  • Fraction Collection :

    • Collect fractions corresponding to the target peak(s) based on the detector signal.

  • Analysis and Post-Processing :

    • Analyze collected fractions for purity using analytical HPLC or LC-MS.

    • Pool the pure fractions and remove the solvent (e.g., by lyophilization). If TFA was used, it may need to be removed or neutralized, as it can be detrimental to some compounds.[16]

Visualizations

Experimental and Logical Workflows

G cluster_0 General Purification Workflow A Crude Reaction Mixture B Sample Filtration (0.22 µm filter) A->B C Chromatographic Separation (HPLC / FPLC) B->C D Fraction Collection C->D E Purity Analysis (Analytical HPLC, LC-MS) D->E F Purified Conjugate E->F

Caption: A general workflow for the purification of this compound conjugates.

G cluster_1 Troubleshooting Logic Start Problem Identified P1 High Backpressure Start->P1 P2 Poor Separation Start->P2 P3 Low Recovery Start->P3 C1a Clogged Frit/ Filter P1->C1a Cause? C1b Sample Precipitate P1->C1b Cause? C2a Gradient Not Optimal P2->C2a Cause? C2b Wrong Column Chemistry P2->C2b Cause? C3a Non-Specific Binding P3->C3a Cause? C3b Incomplete Reaction P3->C3b Cause? S1a Reverse Flush Replace Frit C1a->S1a Solution S1b Filter Sample Check Solubility C1b->S1b Solution S2a Decrease Gradient Slope C2a->S2a Solution S2b Try C8/C4 or Different Mode C2b->S2b Solution S3a Adjust Mobile Phase/Ionic Strength C3a->S3a Solution S3b Confirm with LC-MS Pre-Run C3b->S3b Solution

Caption: A flowchart for troubleshooting common HPLC purification issues.

G cluster_2 Decision Workflow for Method Selection Start Start: Heterogeneous Mixture Q1 Primary Goal? Start->Q1 Goal1 Remove Small Impurities (e.g., Unreacted PEG) Q1->Goal1 Size Difference? Goal2 Separate Isoforms or by Degree of PEGylation Q1->Goal2 Property Difference? (Hydrophobicity/Charge) Method1 Size Exclusion Chromatography (SEC) Goal1->Method1 Method2 Reversed-Phase (RP-HPLC) or Ion-Exchange (IEX) Goal2->Method2 End Purified Product Method1->End Large MW Difference Method2->End High Resolution Needed

Caption: A decision-making guide for selecting the appropriate purification method.

References

Strategies to minimize protein aggregation during PEGylation with Bromo-PEG2-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for PEGylation with Bromo-PEG2-methyl ester. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting strategies and answers to frequently asked questions regarding protein aggregation during the PEGylation process.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of protein aggregation when using this compound?

Protein aggregation during PEGylation is a multifaceted issue. Key causes include:

  • Intermolecular Cross-linking : Although this compound is a monofunctional reagent, the presence of bifunctional impurities in the PEG reagent can lead to the physical linking of multiple protein molecules, forming aggregates.[1]

  • High Protein Concentration : At high concentrations, protein molecules are in closer proximity, increasing the likelihood of intermolecular interactions that can initiate aggregation.[1][2]

  • Suboptimal Reaction Conditions : A protein's stability is highly dependent on factors like pH, temperature, and buffer composition.[1][2] Deviations from optimal conditions can expose hydrophobic regions of the protein, promoting aggregation.[3]

  • PEG-Protein Interactions : The interaction between the PEG polymer and the protein surface can sometimes induce conformational changes that favor aggregation. The length and structure of the PEG chain can influence these interactions.[1][2]

  • Inherent Protein Instability : Some proteins are naturally prone to aggregation, and the stress of the chemical modification process can exacerbate this tendency.

Q2: Which amino acid residues does this compound react with, and how can this lead to aggregation?

This compound is an alkylating agent that primarily reacts with nucleophilic side chains on proteins. The most common targets are:

  • Thiols (Cysteine) : The sulfhydryl group of cysteine is a strong nucleophile and reacts efficiently with the alkyl bromide of the PEG reagent to form a stable thioether bond.[4]

  • Amines (Lysine, N-terminus) : The primary amines on lysine (B10760008) residues and the N-terminus of the protein can also be targeted. However, their reactivity is generally lower than thiols and often requires more basic conditions.[4]

  • Other Nucleophilic Residues : Histidine and methionine can also react, particularly under harsh conditions. To minimize these side reactions, it is crucial to control the pH and reaction time.[4]

Aggregation can be promoted if the PEGylation occurs at sites that are critical for maintaining the protein's conformational stability. Modifying residues within or near the active site or key structural domains can lead to misfolding and subsequent aggregation.[3]

Q3: How can I detect and quantify protein aggregation in my PEGylation reaction?

Several analytical techniques can be used to detect and quantify protein aggregation:

  • Size Exclusion Chromatography (SEC) : SEC is a powerful method for separating molecules based on size. Aggregates will elute earlier than the monomeric PEGylated protein.[2][]

  • Dynamic Light Scattering (DLS) : DLS measures the size distribution of particles in a solution and is very sensitive to the presence of larger aggregates.[2]

  • UV-Vis Spectroscopy : An increase in turbidity, which can be measured as an increase in absorbance at wavelengths such as 340 nm, can indicate the formation of insoluble aggregates.

  • SDS-PAGE : Under non-reducing conditions, the presence of high molecular weight bands or protein stuck in the stacking gel can indicate covalent aggregates.[6]

Troubleshooting Guide

Issue: I observe immediate precipitation upon adding this compound.

Possible Cause Troubleshooting Steps
High Protein Concentration Reduce the initial protein concentration. A common starting range is 0.5 to 5 mg/mL.[2]
Suboptimal Buffer Conditions Screen a range of pH values and buffer compositions to find conditions where the protein is most stable. A pH of 1-1.5 units away from the protein's isoelectric point (pI) is a good starting point.[6]
High Reagent Concentration Start with a lower molar excess of the this compound. A 5- to 20-fold molar excess is a common starting point.[6]
Rapid Reagent Addition Instead of adding the reagent all at once, try a stepwise addition of smaller amounts over time to allow for a more controlled reaction.[1][6]

Issue: Soluble aggregates are forming during or after the PEGylation reaction.

Possible Cause Troubleshooting Steps
Suboptimal Reaction Temperature Lowering the reaction temperature to 4°C can slow down the reaction rate and may reduce aggregation.[1][3]
Intermolecular Cross-linking from Impurities Verify the purity of your this compound reagent to ensure it is monofunctional.
Protein Instability in Reaction Buffer Incorporate stabilizing excipients into the reaction buffer.

Strategies to Minimize Aggregation

Optimization of Reaction Conditions

A systematic screening of reaction parameters is crucial to minimize aggregation.

Parameter Recommendation Rationale
pH Screen a range of pH values (e.g., 6.0-8.0).[2][3]Protein stability is pH-dependent. Suboptimal pH can expose hydrophobic regions, leading to aggregation.[3] The reactivity of target amino acids is also pH-dependent.
Temperature Conduct reactions at a lower temperature (e.g., 4°C).[1][3]Slows the reaction rate and can reduce the formation of aggregates.[3]
Protein Concentration Test a range from 0.5 to 5 mg/mL.[2]Lower concentrations reduce the likelihood of intermolecular interactions.[1][2]
PEG:Protein Molar Ratio Evaluate ratios from 5:1 to 20:1.[2][6]A lower molar excess of the PEG reagent can minimize uncontrolled modifications that may lead to aggregation.[1]
Use of Stabilizing Excipients

The addition of certain excipients to the reaction buffer can significantly enhance protein stability.[1]

Excipient Type Examples Recommended Concentration Mechanism of Action
Sugars/Polyols Sucrose, Trehalose, Sorbitol, Glycerol5-10% (w/v) for Sucrose[2][3]Preferential exclusion, which favors the compact, native state of the protein.[3][6]
Amino Acids Arginine, Glycine50-100 mM for Arginine[2][3]Suppresses non-specific protein-protein interactions.[3][6]
Surfactants Polysorbate 20, Polysorbate 800.01-0.05% (v/v)[2][3]Reduces surface tension and prevents surface-induced aggregation.[3]

Experimental Protocols

Protocol 1: Screening for Optimal PEGylation Reaction Conditions

Objective: To systematically screen various reaction parameters to minimize aggregation.

  • Prepare Protein Stock: Prepare a concentrated stock of your protein in a well-characterized buffer where it is stable.

  • Set up Screening Matrix: In a 96-well plate or microcentrifuge tubes, set up a series of small-scale reactions (50-100 µL).

  • Vary Parameters: Systematically vary one parameter at a time (e.g., pH, temperature, protein concentration, PEG:protein molar ratio) while keeping others constant.

  • Initiate Reaction: Add the this compound to each reaction.

  • Incubation: Incubate the reactions for a set period (e.g., 2-4 hours or overnight) with gentle mixing.

  • Analysis: Analyze each sample for the degree of PEGylation and the extent of aggregation using SEC and/or DLS.

Protocol 2: Screening for Effective Stabilizing Excipients

Objective: To identify an effective excipient for preventing aggregation during PEGylation.

  • Optimal Conditions: Use the optimal reaction conditions identified in Protocol 1.

  • Prepare Excipient Stocks: Prepare concentrated stock solutions of various excipients (e.g., sucrose, arginine, Polysorbate 20).

  • Set up Reactions: Prepare a series of PEGylation reactions.

  • Add Excipients: To each reaction, add a different excipient at a specific concentration. It is advisable to test a range of concentrations for each excipient.

  • Incubation and Analysis: Incubate the reactions and analyze for aggregation as described in Protocol 1.

Visualizations

PEGylation_Workflow Experimental Workflow for PEGylation cluster_prep Preparation cluster_reaction Reaction cluster_analysis Purification & Analysis Protein_Prep Protein Preparation (Buffer Exchange, Concentration) Reaction_Setup Reaction Setup (Combine Protein, Buffer, Excipients) Protein_Prep->Reaction_Setup PEG_Prep PEG Reagent Preparation (Dissolve this compound) PEG_Addition PEG Addition (Stepwise) PEG_Prep->PEG_Addition Reaction_Setup->PEG_Addition Aggregation Risk: High Protein Conc. Aggregation_Point1 High Risk of Aggregation Reaction_Setup->Aggregation_Point1 Incubation Incubation (Controlled Temperature & Time) PEG_Addition->Incubation Aggregation Risk: Suboptimal pH/Temp Aggregation_Point2 High Risk of Aggregation PEG_Addition->Aggregation_Point2 Quenching Reaction Quenching Incubation->Quenching Purification Purification (SEC, IEX) Quenching->Purification Analysis Analysis (SDS-PAGE, DLS, Activity Assay) Purification->Analysis

Caption: Experimental workflow for protein PEGylation highlighting critical aggregation points.

Troubleshooting_Flowchart Troubleshooting Protein Aggregation Start Aggregation Observed Check_Protein Is initial protein solution clear? Start->Check_Protein Check_Conditions Optimize Reaction Conditions (pH, Temp, Conc.) Check_Protein->Check_Conditions Yes Failure Aggregation Persists Check_Protein->Failure No, pre-existing aggregates Add_Excipients Incorporate Stabilizing Excipients Check_Conditions->Add_Excipients Aggregation still present Success Aggregation Minimized Check_Conditions->Success Aggregation resolved Control_Rate Control Reaction Rate (Lower Temp, Stepwise Addition) Add_Excipients->Control_Rate Aggregation still present Add_Excipients->Success Aggregation resolved Alternative_Strategy Consider Alternative PEGylation Strategy Control_Rate->Alternative_Strategy Aggregation still present Control_Rate->Success Aggregation resolved Alternative_Strategy->Failure

Caption: A logical flowchart for troubleshooting protein aggregation during PEGylation.

Caption: Reaction mechanism of Bromo-PEGylation and pathways leading to aggregation.

References

Overcoming steric hindrance in reactions with Bromo-PEG2-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Bromo-PEG2-methyl ester, focusing on overcoming challenges related to steric hindrance in nucleophilic substitution reactions.

Troubleshooting Guide

This guide addresses common issues encountered during reactions with this compound, particularly when using sterically hindered nucleophiles.

Question: My reaction yield is very low or the reaction is not proceeding to completion. What are the likely causes and solutions when reacting this compound with a sterically hindered nucleophile?

Answer:

Low reactivity with this compound is often attributable to steric hindrance, which slows down the required S(_N)2 reaction mechanism. The bulky nature of your nucleophile can make it difficult for it to approach the electrophilic carbon atom for the backside attack necessary to displace the bromide leaving group.

Here are the primary factors to investigate and optimize:

  • Insufficient Reaction Time and Temperature: Sterically hindered reactions require more energy and time to overcome the activation barrier.

  • Suboptimal Solvent Choice: The solvent plays a crucial role in stabilizing reactants and intermediates. For S(_N)2 reactions, the proper solvent can significantly enhance nucleophile reactivity.

  • Inappropriate Base: For nucleophiles that require deprotonation (e.g., phenols, thiols, or secondary amines), the choice and strength of the base are critical.

  • Nucleophile Reactivity: The inherent nucleophilicity of your substrate is a key factor.

Solutions Checklist:

  • Optimize Reaction Conditions:

    • Increase Temperature: Carefully increase the reaction temperature in increments (e.g., 10-20 °C at a time). Reactions that are sluggish at room temperature can often be driven to completion at temperatures ranging from 60 °C to 80 °C.

    • Extend Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, LC-MS). Sterically hindered reactions may require extended periods, from 12 hours to 48 hours or longer.

  • Select the Right Solvent:

    • Use Polar Aprotic Solvents: These solvents are highly recommended for S(_N)2 reactions. They effectively solvate the counter-ion of the nucleophile while leaving the nucleophile itself "naked" and more reactive.[1][2]

    • Recommended Solvents: Dimethylformamide (DMF), Dimethyl sulfoxide (B87167) (DMSO), and Acetonitrile (ACN) are excellent choices.

    • Avoid Polar Protic Solvents: Solvents like water, methanol, and ethanol (B145695) can form hydrogen bonds with the nucleophile, creating a "solvent cage" that significantly reduces its reactivity.[1]

  • Choose an Effective Base:

    • For Phenols and Thiols: A moderately strong, non-nucleophilic base is often sufficient. Potassium carbonate (K(_2)CO(_3)) or Cesium carbonate (Cs(_2)CO(_3)) are commonly used to deprotonate these nucleophiles.

    • For Secondary Amines and Anilines: These are generally less acidic and may require a stronger base or may act as the base themselves. A non-nucleophilic organic base like Diisopropylethylamine (DIPEA) can be used to scavenge the HBr formed during the reaction.

  • Consider Reagent Stoichiometry:

    • Increase Nucleophile Concentration: Using a slight excess of the nucleophile (e.g., 1.2 to 1.5 equivalents) can help drive the reaction forward. However, a large excess can sometimes complicate purification.

Frequently Asked Questions (FAQs)

Q1: What is steric hindrance and how does it specifically affect reactions with this compound?

A1: Steric hindrance is a phenomenon where the size and spatial arrangement of atoms in a molecule obstruct a chemical reaction. This compound reacts via an S(_N)2 mechanism, which involves a "backside attack" where the nucleophile must approach the carbon atom attached to the bromine from the side opposite the bromine atom. If the nucleophile is large or "bulky," its own atoms get in the way, preventing this approach and thus slowing down or preventing the reaction. While the this compound itself is not exceptionally hindered, the challenge arises when the reacting partner (the nucleophile) is sterically demanding.

Q2: Why is the choice of solvent so critical for overcoming steric hindrance?

A2: The solvent has a profound effect on the reactivity of the nucleophile. Polar aprotic solvents like DMF or DMSO are ideal for S(_N)2 reactions because they possess a strong dipole moment that allows them to dissolve charged nucleophiles, but they lack acidic protons.[1][2] This means they do not form strong hydrogen bonds with the nucleophile. As a result, the nucleophile is less solvated (or "naked") and therefore more reactive and better able to overcome the energy barrier imposed by steric hindrance.[1]

Q3: Can I use a catalyst to improve my reaction rates?

A3: While traditional S(_N)2 reactions are not typically catalyzed in the same way as other organic reactions, certain additives can promote the reaction. For instance, the addition of sodium iodide (NaI) can sometimes accelerate reactions of alkyl bromides through the Finkelstein reaction, where the bromide is transiently converted to the more reactive iodide. However, for most applications involving sterically hindered nucleophiles, optimizing the solvent, temperature, and base will be the most effective strategy.

Q4: How does the PEG chain itself contribute to steric hindrance?

A4: The polyethylene (B3416737) glycol (PEG) chain, although flexible, can create a crowded environment around the reactive bromide end. In solution, the PEG chain can fold back or shield the reactive site, making it more difficult for a bulky nucleophile to approach. This effect is less pronounced for a short PEG2 linker compared to longer PEG chains but can still be a contributing factor in challenging reactions.

Q5: At what point should I consider an alternative linker?

A5: If extensive optimization of the reaction conditions (temperature up to 80-100 °C, extended reaction times of >48 hours, and various solvent/base combinations) fails to provide a satisfactory yield, it may be time to consider an alternative strategy. This could involve using a linker with a longer PEG chain (e.g., Bromo-PEG4-methyl ester) to provide more space between the nucleophile and the ester group, or switching to a different coupling chemistry altogether if the nucleophile has other functional groups that can be exploited.

Data Presentation

The following table summarizes expected reaction conditions and relative outcomes for the nucleophilic substitution of this compound with various sterically hindered nucleophiles based on established chemical principles.

Nucleophile TypeSteric HindranceRecommended BaseRecommended SolventTypical TemperatureExpected Relative Rate
Hindered Phenol (B47542) Moderate to HighK(_2)CO(_3), Cs(_2)CO(_3)DMF, Acetonitrile60-80 °CModerate
Bulky Secondary Amine HighDIPEA or excess amineDMF, DMSO70-90 °CSlow
Hindered Aniline ModerateDIPEA, K(_2)CO(_3)DMF, DMSO80-100 °CSlow to Very Slow
Bulky Thiol ModerateK(_2)CO(_3), DIPEADMF, Acetonitrile25-60 °CFast

This table is illustrative. Actual reaction rates and optimal conditions will vary depending on the specific structure of the nucleophile.

Experimental Protocols

Detailed Methodology: General Protocol for the Alkylation of a Sterically Hindered Phenol with this compound

This protocol is adapted from a standard procedure for the synthesis of PROTACs, which often involves the reaction of a bromo-PEG linker with a phenolic moiety.

Materials:

  • Sterically hindered phenol (1.0 eq)

  • This compound (1.2 eq)

  • Potassium carbonate (K(_2)CO(_3)), anhydrous (3.0 eq)

  • Anhydrous Dimethylformamide (DMF)

  • Nitrogen or Argon gas supply

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Stirring plate and magnetic stir bar

  • Equipment for reaction monitoring (TLC or LC-MS)

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen or argon atmosphere, add the sterically hindered phenol (1.0 eq) and anhydrous potassium carbonate (3.0 eq).

  • Solvent Addition: Add anhydrous DMF to the flask to dissolve/suspend the reagents. A typical concentration is 0.1-0.5 M with respect to the limiting reagent.

  • Phenoxide Formation: Stir the mixture at room temperature for 30 minutes to facilitate the formation of the potassium phenoxide salt.

  • Addition of Alkylating Agent: Dissolve this compound (1.2 eq) in a small amount of anhydrous DMF and add it dropwise to the reaction mixture.

  • Reaction: Heat the reaction mixture to 60-80 °C. The optimal temperature should be determined empirically.

  • Monitoring: Stir the reaction at the elevated temperature for 12-24 hours. Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (B1210297) or another suitable organic solvent.

    • Wash the organic layer sequentially with water and brine to remove DMF and inorganic salts.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na(_2)SO(_4)), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure desired product.

Visualizations

G cluster_start Reaction Initiation cluster_process Reaction Process cluster_outcome Outcome & Analysis start_phenol Hindered Phenol deprotonation Deprotonation of Phenol start_phenol->deprotonation start_peg This compound sn2_attack SN2 Backside Attack (Sterically Hindered Step) start_peg->sn2_attack start_base Base (e.g., K2CO3) start_base->deprotonation start_solvent Solvent (e.g., DMF) deprotonation->sn2_attack Forms reactive nucleophile heating Heating (60-80°C) & Extended Time sn2_attack->heating Overcomes activation energy product Desired Ether Product heating->product workup Aqueous Workup product->workup purification Column Chromatography workup->purification analysis LC-MS / NMR purification->analysis

Caption: Experimental workflow for the reaction of this compound with a hindered phenol.

G center Low Reaction Yield cause1 Steric Hindrance center->cause1 cause2 Suboptimal Conditions center->cause2 cause3 Poor Nucleophile Reactivity center->cause3 sol1a Increase Temperature cause1->sol1a Solution sol1b Extend Reaction Time cause1->sol1b Solution sol2a Use Polar Aprotic Solvent (DMF, DMSO) cause2->sol2a Solution sol2b Choose Appropriate Base (e.g., K2CO3, DIPEA) cause2->sol2b Solution sol3a Ensure Deprotonation (if applicable) cause3->sol3a Solution sol3b Increase Nucleophile Equivalents (1.2-1.5x) cause3->sol3b Solution

Caption: Troubleshooting logic for low-yield reactions involving steric hindrance.

References

Removing unreacted Bromo-PEG2-methyl ester from conjugation mixture

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the removal of unreacted Bromo-PEG2-methyl ester from protein or peptide conjugation mixtures.

Frequently Asked Questions (FAQs)

Q1: What are the most effective methods for removing small, unreacted molecules like this compound from my conjugation mixture?

A1: The primary goal is to separate your large, newly formed conjugate from the much smaller, unreacted PEG reagent. The most common and effective methods leverage this size difference. The three main techniques are:

  • Size Exclusion Chromatography (SEC): This chromatographic technique, also known as gel filtration, separates molecules based on their hydrodynamic radius.[] The mixture is passed through a column packed with porous beads. Larger molecules (your conjugate) cannot enter the pores and travel a shorter path, eluting first.[2][3] Smaller molecules (unreacted this compound) enter the pores, taking a longer path, and elute later.[2]

  • Dialysis: This is a classic and straightforward method for separating macromolecules from small, unwanted compounds.[4][5] The conjugation mixture is placed in a bag or cassette made of a semi-permeable membrane with a specific Molecular Weight Cut-Off (MWCO).[5][6] This is then placed in a large volume of buffer (the dialysate). Small molecules like the unreacted PEG reagent can freely pass through the membrane's pores into the dialysate, while your larger conjugate is retained.[4][7]

  • Tangential Flow Filtration (TFF): Also known as cross-flow filtration, TFF is a rapid and efficient method for separating, concentrating, and purifying biomolecules.[8][9] In a process called diafiltration, the conjugation mixture is passed tangentially across a membrane.[10] Buffer is added at the same rate that filtrate (containing the small, unreacted PEG reagent) is removed, effectively washing the small molecules out of the sample while retaining the large conjugate.[8]

Q2: How do I decide which purification method is right for my experiment?

A2: The best method depends on your specific needs, including sample volume, processing time, the need for sample concentration, and available equipment. The table below provides a comparison to guide your decision.

Table 1: Comparison of Purification Methods for Removing Small Molecules

FeatureSize Exclusion Chromatography (SEC)DialysisTangential Flow Filtration (TFF)
Principle Separation by hydrodynamic radius (size and shape)[11]Diffusion across a semi-permeable membrane based on a concentration gradient[5]Size-based separation via a semi-permeable membrane using pressure and tangential flow[10]
Pros High resolution; Can also remove aggregates; Can be used for buffer exchange.[11]Simple setup; Gentle on samples; Cost-effective for small scales.[12][13]Fast processing; Highly scalable; Can simultaneously concentrate the sample.[8][14]
Cons Can lead to sample dilution; Requires specialized chromatography equipment; Can be slower for single samples.[15]Very slow (can take hours to days); Requires large volumes of buffer; Potential for sample loss.[13][16]Requires specialized TFF system; Potential for membrane fouling; Higher initial equipment cost.[17]
Best For Final polishing steps; High-purity applications; Analytical assessment of purity.[15][18]Small to medium volume samples (µL to ~100 mL) where speed is not critical.[16]Medium to large volume samples (>10 mL to thousands of liters); Process development and manufacturing.[8]

Below is a workflow to help you select the appropriate method.

start Start: Need to remove unreacted PEG reagent vol Sample Volume > 50 mL? start->vol speed Is Speed Critical? vol->speed No tff Use Tangential Flow Filtration (TFF) vol->tff Yes purity Is Highest Resolution/ Purity Required? speed->purity No concentrate Need to Concentrate Sample? speed->concentrate Yes sec Use Size Exclusion Chromatography (SEC) purity->sec Yes dialysis Use Dialysis purity->dialysis No concentrate->tff Yes concentrate->sec No

Caption: Decision flowchart for selecting a purification method.

Q3: What should I do if I still see unreacted this compound in my sample after purification?

A3: Residual contamination can happen, but it can be addressed with systematic troubleshooting:

  • For Size Exclusion Chromatography (SEC):

    • Issue: Poor separation between the conjugate and the reagent peaks.

    • Solution: Ensure you are using a column with the appropriate fractionation range for your conjugate's size.[2] Decrease the flow rate to improve resolution or use a longer column.[18] Also, ensure your sample volume is not too large (typically <5% of the column volume) to prevent overloading.[18]

  • For Dialysis:

    • Issue: Incomplete removal of the small molecule.

    • Solution: The efficiency of dialysis depends on the buffer volume and the number of changes.[4] Increase the volume of the dialysate (a ratio of at least 200:1 buffer-to-sample volume is recommended) and perform more frequent buffer changes.[5][7] Extending the dialysis time, especially with an overnight step at 4°C, can also significantly improve purity.[4]

  • For Tangential Flow Filtration (TFF):

    • Issue: Reagent is still present after diafiltration.

    • Solution: The key is to perform a sufficient number of diavolumes (one diavolume is the volume of the sample). To achieve >99% removal of a small molecule, at least 5-7 diavolumes are typically required. Increase the number of diavolumes in your protocol to "wash" out the remaining reagent more thoroughly.

Experimental Protocols

Protocol 1: Size Exclusion Chromatography (SEC)

This protocol outlines the general steps for removing unreacted this compound using a preparative SEC column.

  • Column and Buffer Preparation:

    • Select an SEC column with a fractionation range appropriate for your conjugate. For example, a Superdex 75 column is suitable for proteins in the 3-70 kDa range.[2]

    • Equilibrate the column with at least two column volumes of a filtered and degassed buffer suitable for your conjugate's stability.

  • Sample Preparation:

    • Centrifuge your conjugation mixture (e.g., at 10,000 x g for 10 minutes) to remove any precipitated material.

    • Filter the supernatant through a 0.22 µm filter.

  • Sample Application and Elution:

    • Inject the prepared sample onto the column. The sample volume should ideally be between 0.5% and 4% of the total column volume.[18]

    • Begin the isocratic elution with the equilibration buffer at a flow rate recommended by the column manufacturer.

  • Fraction Collection:

    • Monitor the elution profile using a UV detector (typically at 280 nm for proteins).

    • The larger conjugate will elute first, followed by a separate, later peak corresponding to the small, unreacted this compound.

    • Collect fractions corresponding to the conjugate peak.

  • Analysis:

    • Analyze the collected fractions using SDS-PAGE or another suitable method to confirm purity and the absence of the small molecule.

cluster_0 SEC Column cluster_1 p1 p2 p3 mix 1. Apply Mixture (Conjugate + Reagent) elute 2. Isocratic Elution mix->elute large Large Conjugate (Elutes First) elute->large small Small Reagent (Elutes Later) collect 3. Collect Fractions large->collect small->collect

Caption: Workflow illustrating separation by Size Exclusion Chromatography.

Protocol 2: Dialysis

This protocol provides a method for removing small molecules using dialysis tubing.

  • Membrane Preparation:

    • Choose dialysis tubing with a Molecular Weight Cut-Off (MWCO) that is significantly smaller than your conjugate but large enough to allow the unreacted reagent to pass through. A 2-3.5 kDa MWCO is often a good starting point.

    • Prepare the dialysis membrane according to the manufacturer's instructions. This may involve rinsing with water or boiling in a buffer solution to remove preservatives.[16]

  • Sample Loading:

    • Secure one end of the tubing with a clamp.

    • Pipette your conjugation mixture into the tubing, leaving enough space at the top to seal without introducing excessive air.

    • Seal the second end with another clamp.

  • Dialysis Procedure:

    • Place the sealed dialysis bag into a beaker containing a large volume of the desired final buffer (e.g., 200-500 times the sample volume).[5]

    • Stir the buffer gently on a magnetic stir plate at the desired temperature (often 4°C for protein stability).

    • Allow dialysis to proceed for 1-2 hours.[4]

  • Buffer Exchange:

    • Change the dialysis buffer completely. Repeat this step at least two more times. For optimal results, perform the final dialysis step overnight at 4°C.[4]

  • Sample Recovery:

    • Carefully remove the dialysis bag from the buffer.

    • Open one end and pipette the purified sample into a clean tube.

Protocol 3: Tangential Flow Filtration (TFF) for Diafiltration

This protocol describes how to use a lab-scale TFF system for buffer exchange and removal of small molecules.

  • System and Sample Preparation:

    • Select a TFF membrane (e.g., a hollow fiber or cassette) with an appropriate MWCO (e.g., 10 kDa if your conjugate is >30 kDa).

    • Prepare the system by flushing it with buffer to remove any storage solutions and to wet the membrane.

    • If necessary, clarify your sample by centrifugation or microfiltration to remove particulates.[9]

  • Concentration (Optional):

    • If your sample is dilute, you can first concentrate it by running the TFF system and allowing permeate to be removed without adding new buffer.

  • Diafiltration:

    • Begin recirculating the sample through the TFF device.

    • Add your desired final buffer (diafiltration buffer) to the sample reservoir at the same rate that permeate is being removed.[8] This maintains a constant volume while washing out small molecules.

    • Continue this process for at least 5-7 diavolumes to ensure near-complete removal of the unreacted this compound.

  • Final Concentration and Recovery:

    • Once diafiltration is complete, stop adding buffer and allow the system to concentrate the sample to the desired final volume.

    • Recover the purified, concentrated product from the sample reservoir and system tubing.

cluster_0 TFF Membrane reservoir Sample Reservoir (Conjugate + Reagent) pump Pump reservoir->pump membrane pump->membrane retentate Retentate (Purified Conjugate) membrane->retentate Retentate Flow permeate Permeate (Buffer + Unreacted Reagent) membrane->permeate Permeate Flow retentate->reservoir Recirculation buffer_in Diafiltration Buffer In buffer_in->reservoir

Caption: General workflow for a Tangential Flow Filtration (TFF) system.

References

Characterizing the degree of PEGylation of proteins modified with Bromo-PEG2-methyl ester

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting advice for characterizing the degree of PEGylation of proteins modified with Bromo-PEG2-methyl ester.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it react with proteins?

This compound is a short, hydrophilic polyethylene (B3416737) glycol (PEG) linker containing a bromide group at one end and a methyl ester at the other.[1][2] The bromide is an effective leaving group, allowing the reagent to react with nucleophilic side chains of amino acids through a nucleophilic substitution reaction.[1][3] This makes it particularly useful for targeting thiol groups on cysteine residues to form stable thioether bonds.[4][5] The hydrophilic PEG spacer enhances the solubility of the modified protein in aqueous solutions.[1][2]

Q2: What are the primary goals of characterizing a PEGylated protein?

The primary goals are to determine the average number of PEG molecules attached to each protein (the degree of PEGylation), identify the specific amino acid residues that have been modified (PEGylation sites), and assess the overall purity and heterogeneity of the final product.[6][7][8] This characterization is critical for ensuring manufacturing consistency, understanding pharmacokinetic properties, and maintaining the biological activity of the therapeutic protein.[6][9]

Q3: Which analytical techniques are most common for determining the degree of PEGylation?

Several techniques are widely used, each with its own advantages. The most common methods include:

  • Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE): Provides a qualitative view of the increase in molecular weight and the heterogeneity of the PEGylated products.

  • Mass Spectrometry (MS): Techniques like MALDI-TOF and ESI-MS are powerful for accurately determining the molecular weight of the conjugate, which directly reveals the number of attached PEG chains.[6][9][10]

  • High-Performance Liquid Chromatography (HPLC): Methods such as Size-Exclusion (SEC) and Reversed-Phase (RP-HPLC) can separate non-PEGylated protein from mono-, di-, and multi-PEGylated species, allowing for quantification.[11][12]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H NMR can be used to quantitatively determine the degree of PEGylation by comparing the integral of PEG-specific peaks to protein-specific peaks.[13][14]

Reaction and Characterization Workflow

The overall process from PEGylation to characterization involves several key stages. The following diagram illustrates a typical experimental workflow.

G cluster_0 Protein PEGylation cluster_1 Purification cluster_2 Characterization Protein 1. Prepare Protein Solution (e.g., in PBS, pH 7.4) Reaction 3. Mix and Incubate (e.g., Room Temp, 2-4 hours) Protein->Reaction PEG_Reagent 2. Prepare Bromo-PEG2-methyl ester Solution (e.g., in DMSO) PEG_Reagent->Reaction Quench 4. Quench Reaction (e.g., with L-cysteine) Reaction->Quench Purify 5. Purify Conjugate (e.g., SEC or IEX) Quench->Purify SDS_PAGE SDS-PAGE Purify->SDS_PAGE HPLC HPLC (SEC/RP) Purify->HPLC MS Mass Spectrometry Purify->MS NMR NMR Purify->NMR

Caption: General workflow for protein PEGylation and subsequent characterization.

Troubleshooting Guide

Problem 1: Low or No PEGylation Detected

Potential Cause Recommended Solution
Inactive Bromo-PEG Reagent The bromide moiety can be susceptible to hydrolysis. Ensure the reagent is stored under dry conditions. Use a fresh vial of the reagent if degradation is suspected.
Suboptimal Reaction pH The reaction with thiol groups (cysteines) is most efficient at a pH range of 7.0-8.5. Ensure your reaction buffer is within this range.
Inaccessible Target Residues Cysteine residues may be buried within the protein's 3D structure or involved in disulfide bonds. Consider adding a mild reducing agent (e.g., TCEP) to break disulfide bonds. Perform a structural analysis to assess residue accessibility.[15]
Incorrect Molar Ratio The molar ratio of the PEG reagent to the protein may be too low. Increase the molar excess of the this compound in the reaction mixture.[16]

Problem 2: High Polydispersity (Multiple PEG Chains Attached)

Potential Cause Recommended Solution
High Molar Excess of PEG A large excess of the PEG reagent increases the likelihood of modification at multiple sites. Reduce the molar ratio of PEG to protein and optimize the reaction time.
Multiple Reactive Residues The protein may have several accessible cysteine residues. If site-specific mono-PEGylation is desired, consider using site-directed mutagenesis to remove non-essential reactive residues.[17]
Non-Specific Reactions At very high pH (>8.5), the bromo-PEG reagent might show some reactivity towards other nucleophiles like lysine. Ensure the reaction pH is well-controlled.

Problem 3: Difficulty Separating PEGylated Species in HPLC

Potential Cause Recommended Solution
Poor Resolution in SEC-HPLC The small size of PEG2 may not provide a sufficient change in hydrodynamic radius for baseline separation from the unmodified protein.[18] Use a column with a smaller pore size or a longer column to improve resolution.
Poor Peak Shape in RP-HPLC PEGylated proteins can cause poor peak shape. Increasing the column temperature (e.g., to 60-80°C) can often improve peak symmetry and recovery.[11] Using a column with a larger pore size (e.g., 300Å) is also recommended.
Co-elution of Species If different PEGylated forms co-elute, adjust the gradient steepness in RP-HPLC. A shallower gradient can improve the separation of species with minor differences in hydrophobicity.

The following diagram illustrates a logical approach to troubleshooting incomplete PEGylation.

G Start Start: Low PEGylation Yield CheckReagent Verify Bromo-PEG Reagent Activity Start->CheckReagent CheckpH Check Reaction pH (Target: 7.0-8.5) CheckReagent->CheckpH Reagent OK CheckRatio Increase Molar Ratio of PEG:Protein CheckpH->CheckRatio pH OK CheckAccessibility Assess Cysteine Accessibility (e.g., add TCEP) CheckRatio->CheckAccessibility Ratio OK Success Problem Resolved CheckAccessibility->Success Yield Improved Fail Further Optimization Needed CheckAccessibility->Fail No Improvement

Caption: Troubleshooting workflow for low PEGylation efficiency.

Experimental Protocols

Protocol 1: MALDI-TOF Mass Spectrometry Analysis

This protocol outlines the steps for determining the degree of PEGylation using MALDI-TOF MS.

  • Sample Preparation:

    • Desalt the purified PEGylated protein sample using a suitable method (e.g., ZipTip® C4) to remove buffer salts and unreacted reagents.

    • Elute the protein in a solution compatible with MALDI analysis (e.g., 50% acetonitrile, 0.1% trifluoroacetic acid).

  • Matrix Preparation:

    • Prepare a saturated solution of a suitable matrix, such as sinapinic acid (for proteins >10 kDa), in a solvent mixture (e.g., 50% acetonitrile, 0.1% TFA).

  • Spotting:

    • On a MALDI target plate, spot 1 µL of the matrix solution.

    • Immediately add 1 µL of the desalted protein sample to the matrix droplet and mix gently by pipetting.

    • Allow the spot to air-dry completely (co-crystallization).

  • Data Acquisition:

    • Calibrate the mass spectrometer using a protein standard of a similar molecular weight to the unmodified protein.

    • Acquire spectra in linear, positive-ion mode. The mass difference between the peaks corresponding to the unmodified protein and the PEGylated species will indicate the number of PEG units attached.

Data Interpretation: Comparison of Analytical Techniques

The choice of analytical technique can impact the resolution and type of data obtained. The following table summarizes the expected outcomes for a hypothetical 25 kDa protein modified with this compound (MW ≈ 255.1 Da).

TechniqueUnmodified Protein (25 kDa)Mono-PEGylatedDi-PEGylatedResolution & Key Insights
SDS-PAGE Single band at ~25 kDaBand shift to ~26-28 kDaBand shift to ~28-32 kDaLow resolution; good for quick assessment of reaction success and heterogeneity.
SEC-HPLC Peak at retention time XPeak shifts to slightly earlier retention timePeak shifts furtherModerate resolution; can quantify relative amounts if peaks are resolved.[19]
MALDI-TOF MS Peak at 25,000 m/zPeak at ~25,255 m/zPeak at ~25,510 m/zHigh resolution and accuracy; provides definitive degree of PEGylation.[6]

This technical support guide provides a foundational understanding and practical advice for characterizing proteins modified with this compound. For complex cases, a multi-faceted analytical approach combining several of these techniques is often required for a full and accurate characterization.[8]

References

Validation & Comparative

A Comparative Guide to Thiol Conjugation: Bromo-PEG2-methyl ester vs. Maleimide-PEG Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and biotechnology, the site-specific modification of biomolecules is a cornerstone of innovation. Thiol conjugation, targeting the sulfhydryl groups of cysteine residues, is a widely employed strategy for creating antibody-drug conjugates (ADCs), PEGylated proteins, and fluorescently labeled probes. The choice of linker is critical to the success of these conjugations, directly impacting reaction efficiency, specificity, and the stability of the final product.

This guide provides an objective, data-supported comparison between two common classes of thiol-reactive linkers: Bromo-PEG linkers, exemplified by Bromo-PEG2-methyl ester, and the extensively used Maleimide-PEG linkers.

Reaction Mechanisms: Alkylation vs. Michael Addition

The fundamental difference between these two linkers lies in their mechanism of reaction with thiols.

This compound reacts via a nucleophilic substitution (SN2) reaction. The nucleophilic thiol group attacks the carbon atom bearing the bromide, which is a good leaving group. This process forms a highly stable, irreversible thioether bond.

cluster_workflow General Bioconjugation Workflow A 1. Protein Preparation (e.g., buffer exchange, TCEP reduction if needed) C 3. Conjugation Reaction (Add linker to protein solution, incubate at specified temp/time) A->C B 2. Linker Preparation (Dissolve Bromo- or Maleimide-PEG in organic solvent like DMSO) B->C D 4. Quench Reaction (Add excess small molecule thiol, e.g., L-cysteine) C->D E 5. Purification (e.g., Size Exclusion Chromatography (SEC) or Dialysis) D->E F 6. Characterization (e.g., SDS-PAGE, Mass Spectrometry) E->F

Stability comparison of thioether bond from Bromo-PEG2-methyl ester vs. other linkages

Author: BenchChem Technical Support Team. Date: December 2025

A comparative analysis of thioether linkages derived from Bromo-PEG2-methyl ester versus other common bioconjugation bonds reveals superior stability, a critical attribute for the development of robust and effective therapeutics. This guide provides an in-depth comparison of the stability of thioether, ester, amide, and disulfide bonds, supported by experimental data and detailed protocols for researchers in drug development and chemical biology.

In the realm of bioconjugation, the linkage that tethers a molecule of interest to a biological entity is a linchpin for the success of the resulting conjugate. The stability of this bond directly impacts the efficacy, safety, and pharmacokinetic profile of a therapeutic agent. Thioether bonds, formed through the reaction of a thiol with an electrophile like the bromide in this compound, stand out for their exceptional stability under a wide range of physiological conditions. This guide delves into a comparative stability analysis of thioether bonds against other prevalent linkages—ester, amide, and disulfide bonds—offering a clear perspective for researchers selecting the optimal conjugation chemistry for their applications.

Executive Summary of Linkage Stability

The stability of a chemical bond in a biological environment is not absolute but is influenced by several factors, including pH, temperature, enzymatic activity, and the presence of endogenous reducing agents. A general comparison highlights the inherent robustness of the thioether linkage.

Linkage TypeGeneral Stability ProfileKey Vulnerabilities
Thioether High Generally stable; some specific thioether linkages (e.g., from maleimides) can be susceptible to retro-Michael reaction and thiol exchange. Oxidation to sulfoxide/sulfone is possible.
Ester Low to Moderate Susceptible to hydrolysis (acidic, basic, and enzymatic).
Amide High Very stable to hydrolysis under physiological conditions; enzymatic cleavage is possible.
Disulfide Low (in reducing environments) Readily cleaved by reducing agents (e.g., glutathione).

Quantitative Stability Comparison

The following tables provide a summary of quantitative data on the stability of these linkages under various conditions. It is important to note that direct comparative studies under identical conditions are limited; therefore, data from different studies are presented with their respective conditions to facilitate an informed comparison.

Table 1: Hydrolytic Stability
LinkageCompound/SystemConditionsHalf-life (t½)Citation
Thioether S-methyl thioacetatepH 7, 23°C155 days
Thioester S-methyl thioacetatepH 7, 23°C155 days
Ester Bendamustine (B91647) ethyl esterHuman plasma, 37°C41 - 116 min[1]
Amide Peptide bond (Glycylglycine)pH 7, 25°C~1000 years (uncatalyzed)[2]
Amide Linker in antibody-drug conjugateIn circulation~7 days[3]
Table 2: Plasma Stability
Linkage TypeConjugate SystemSpeciesStability MetricCitation
Thioether (from bromoacetamide) 1F6-C4v2-bac-MMAF (ADC)MiceNo measurable systemic drug release for 2 weeks[3]
Thioether (from maleimide) J2898A-SMCC-DM1 (ADC)In vivoClears slightly faster than a non-cleavable linker, suggesting some maytansinoid loss[4]
Thioether (from maleimide) Antibody-BODIPY conjugate5 mM cysteine, 7 days~8% loss of label[5]
Ester Various esters of bendamustineMouse plasma, 37°Ct½ < 2 min[1]
Disulfide Not applicable (rapidly cleaved)Plasma contains reducing agentsNot typically used for stable plasma linkage
Table 3: Redox Stability
Linkage TypeConditionStabilityCitation
Thioether Reducing agents (e.g., DTT, TCEP)Stable[6]
Disulfide High concentration of reduced glutathione (B108866) (intracellular)Rapidly reduced[7]
Disulfide Dithiothreitol (DTT)Readily cleaved[8]

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of linker stability. Below are protocols for key experiments cited in this guide.

In Vitro Plasma Stability Assay

Objective: To determine the stability of a bioconjugate in plasma from various species.

Protocol:

  • Preparation of Plasma: Obtain pooled, heparinized plasma from the desired species (e.g., human, mouse, rat). Thaw at 37°C and centrifuge to remove any precipitates.

  • Incubation:

    • Prepare a stock solution of the test compound (e.g., 1 mM in DMSO).

    • Add the test compound to pre-warmed plasma in a 96-well microtiter plate to a final concentration of 1 µM. The final DMSO concentration should be low (e.g., <1%).

    • Incubate the plate at 37°C with gentle shaking.

  • Time Points: Collect aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 minutes, and extended time points as needed). The 0-minute sample is collected immediately after adding the compound and serves as the baseline.

  • Reaction Termination: Terminate the reaction at each time point by adding a cold organic solvent (e.g., methanol (B129727) or acetonitrile) containing an internal standard. This step also precipitates plasma proteins.

  • Sample Processing: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant containing the test compound and internal standard by LC-MS/MS.

  • Data Analysis:

    • Calculate the peak area ratio of the test compound to the internal standard.

    • Determine the percentage of the test compound remaining at each time point relative to the 0-minute sample.

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k, where k is the elimination rate constant determined from the slope of the natural log of the percent remaining versus time plot.[9][10][11][12]

Hydrolytic Stability Assay

Objective: To determine the rate of hydrolysis of a chemical linkage at different pH values.

Protocol:

  • Buffer Preparation: Prepare a series of buffers with different pH values (e.g., pH 4, 7, 9) to simulate various physiological and lysosomal environments.

  • Incubation:

    • Dissolve the test compound in each buffer to a known concentration.

    • Incubate the solutions at a constant temperature (e.g., 37°C).

  • Sampling: Withdraw aliquots at regular intervals over a period determined by the expected stability of the compound.

  • Analysis: Quantify the concentration of the remaining parent compound in each aliquot using a suitable analytical method, such as HPLC with UV or MS detection.

  • Data Analysis:

    • Plot the concentration of the parent compound versus time for each pH.

    • Determine the rate constant (k) for the hydrolysis reaction from the slope of the line (for a first-order reaction, plot ln[concentration] vs. time).

    • Calculate the half-life (t½) at each pH using the formula: t½ = 0.693 / k.[13][14]

Factors Influencing Linkage Stability

The stability of a chemical linkage is a multifactorial property. The following diagram illustrates the key factors that can influence the stability of bioconjugate linkages.

Linkage_Stability_Factors cluster_factors Influencing Factors cluster_linkages Linkage Type Chemical_Structure Chemical Structure (e.g., steric hindrance, electronic effects) Thioether Thioether Chemical_Structure->Thioether affects Ester Ester Chemical_Structure->Ester affects Amide Amide Chemical_Structure->Amide affects Disulfide Disulfide Chemical_Structure->Disulfide affects Environment Physiological Environment (pH, temperature) Environment->Ester hydrolysis Environment->Amide hydrolysis Enzymes Enzymatic Activity (e.g., proteases, esterases) Enzymes->Ester cleavage Enzymes->Amide cleavage Redox_State Redox Potential (e.g., glutathione concentration) Redox_State->Disulfide reduction

Caption: Factors influencing the stability of common bioconjugate linkages.

Reaction Pathway for Thioether Bond Formation

The formation of a stable thioether bond from this compound proceeds via a nucleophilic substitution reaction.

Thioether_Formation Reactant1 Biomolecule-SH (Thiol) Product Biomolecule-S-PEG2-COOCH3 (Thioether Conjugate) Reactant1->Product Reactant2 Br-PEG2-COOCH3 (this compound) Reactant2->Product Byproduct HBr

Caption: Formation of a thioether bond via nucleophilic substitution.

Conclusion

The choice of linkage chemistry is a critical decision in the design of bioconjugates. While ester and disulfide bonds offer opportunities for controlled release in specific environments, their inherent instability can be a significant drawback for applications requiring long-term stability in circulation. Amide bonds provide high stability but can be challenging to form under mild conditions.

Thioether bonds, particularly those formed from haloacetyl derivatives like this compound, present a compelling combination of high stability and straightforward formation chemistry. They are resistant to hydrolysis and reduction, making them an excellent choice for constructing robust bioconjugates for a wide range of therapeutic and research applications. The data and protocols presented in this guide underscore the superior stability of thioether linkages and provide a framework for researchers to make informed decisions in their bioconjugation strategies.

References

A Head-to-Head Comparison: Bromo-PEG2-methyl ester vs. Iodoacetyl-PEG Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate linker is a critical decision in the design and synthesis of bioconjugates such as antibody-drug conjugates (ADCs), PROTACs, and PEGylated proteins. The linker's chemical properties directly influence the efficiency of the conjugation reaction, the stability of the final product, and its ultimate in vivo performance. This guide provides an objective, data-driven comparison of two common thiol-reactive linkers: Bromo-PEG2-methyl ester and Iodoacetyl-PEG linkers.

The primary function of both linker types is to covalently attach a polyethylene (B3416737) glycol (PEG) chain to a biomolecule, typically targeting the sulfhydryl group (-SH) of cysteine residues. This reaction, a nucleophilic substitution, results in the formation of a highly stable thioether bond. The inclusion of a PEG spacer enhances the solubility, stability, and pharmacokinetic profile of the resulting conjugate while reducing its immunogenicity.[][2][3][4][5]

Core Chemical Principles: Reactivity and Specificity

The fundamental difference between bromo- and iodoacetyl-PEG linkers lies in the halogen atom, which acts as a leaving group during the nucleophilic substitution reaction with a thiol.

Reactivity: In nucleophilic substitution reactions, the reactivity is largely determined by the leaving group's ability. Iodide is a better leaving group than bromide because the carbon-iodine (C-I) bond is longer and weaker than the carbon-bromine (C-Br) bond.[6][7] This weaker bond requires less energy to break, allowing the iodide to depart more easily. Consequently, iodoacetyl-PEG linkers generally exhibit faster reaction kinetics compared to their bromo-PEG counterparts.[6][7] The order of reactivity for alkyl halides is typically I > Br > Cl.[7]

Specificity and Side Reactions: Both linkers are highly specific for thiol groups, especially within a controlled pH range. However, under certain conditions, side reactions can occur.

  • Bromo-PEG/Bromoacetamide Groups: These also primarily target thiols to form stable thioether bonds.[9][10][11][12] While generally considered highly specific for thiols, the potential for reaction with other nucleophiles at higher pH values should be considered, similar to iodoacetyl groups.

The key advantage of the potentially slower reactivity of Bromo-PEG linkers is the potential for more controlled conjugation, which can minimize off-target reactions, particularly in complex biological mixtures.

Performance Comparison: A Quantitative Overview

FeatureThis compoundIodoacetyl-PEG LinkerReference
Target Residue Sulfhydryl groups (Cysteine)Sulfhydryl groups (Cysteine)[8][9]
Bond Type Stable ThioetherStable Thioether[8][9]
Relative Reactivity GoodExcellent[6][7][13]
Optimal pH Range ~7.5 - 8.5~7.5 - 8.5[8]
Reaction Time Generally longer (e.g., 2-12 hours)Generally shorter (e.g., 30-90 minutes)[8][14]
Potential Side Reactions Reaction with other nucleophiles at higher pHReaction with histidine (pH ~7) and amines (pH >10)[8]
Reagent Stability Generally good stabilityCan be light-sensitive

Note: Reaction times are estimates and can vary significantly based on the specific biomolecule, buffer conditions, temperature, and reagent concentrations.

Experimental Protocols

Detailed methodologies are crucial for successful bioconjugation. Below are general protocols for conjugating a thiol-containing protein with either Bromo-PEG or Iodoacetyl-PEG linkers.

Protocol 1: Conjugation with this compound
  • Protein Preparation:

    • Dissolve the thiol-containing protein in a suitable buffer, such as phosphate-buffered saline (PBS), at a pH of 7.5-8.5. The buffer must be free of any extraneous thiol-containing reagents (e.g., DTT, 2-mercaptoethanol).

    • If the cysteine residues are present as disulfides, they must first be reduced. Use a 20-fold molar excess of a reducing agent like TCEP (Tris(2-carboxyethyl)phosphine) for 30-60 minutes at room temperature.

    • Remove the excess reducing agent using a desalting column equilibrated with the reaction buffer.

  • Linker Preparation:

    • Dissolve the this compound in a water-miscible organic solvent like DMF or DMSO to create a stock solution.

  • Conjugation Reaction:

    • Add a 10- to 20-fold molar excess of the Bromo-PEG linker solution to the protein solution. The final concentration of the organic solvent should ideally not exceed 10% to maintain protein integrity.

    • Incubate the reaction at room temperature for 2-4 hours or at 4°C overnight with gentle mixing.[15] Reaction progress can be monitored by LC-MS.

  • Quenching and Purification:

    • (Optional) Quench the reaction by adding a small molecule thiol like L-cysteine to consume any unreacted bromo-PEG linker.

    • Purify the resulting PEGylated protein conjugate from excess linker and unreacted protein using size-exclusion chromatography (SEC) or dialysis.

Protocol 2: Conjugation with Iodoacetyl-PEG Linker
  • Protein Preparation:

    • Follow the same procedure as for the Bromo-PEG protocol to prepare the reduced and purified thiol-containing protein in a thiol-free buffer at pH 7.5-8.5.[8]

  • Linker Preparation:

    • Iodoacetyl-PEG linkers that are not water-soluble must be dissolved in DMF or DMSO.[8] Water-soluble variants can be dissolved directly in the reaction buffer.[8] Prepare a stock solution shortly before use and protect it from light.

  • Conjugation Reaction:

    • Add a 3- to 5-fold molar excess of the iodoacetyl-PEG solution to the protein solution.[8]

    • Incubate the reaction in the dark for 90 minutes at room temperature.[8]

  • Purification:

    • Remove the non-reacted iodoacetyl-PEG linker and byproducts using a desalting column or size-exclusion chromatography equilibrated with a suitable storage buffer (e.g., PBS).[8]

Visualizing the Chemistry and Workflow

To better illustrate the concepts discussed, the following diagrams have been generated using Graphviz.

G cluster_bromo Bromo-PEG Reaction cluster_iodo Iodoacetyl-PEG Reaction Protein_SH_B Protein-SH Transition_State_B Transition State Protein_SH_B->Transition_State_B Bromo_PEG Br-CH2-CO-PEG-R' Bromo_PEG->Transition_State_B Product_B Protein-S-CH2-CO-PEG-R' Transition_State_B->Product_B Thioether Bond Formation Br_ion HBr Transition_State_B->Br_ion Protein_SH_I Protein-SH Transition_State_I Transition State Protein_SH_I->Transition_State_I Iodo_PEG I-CH2-CO-PEG-R' Iodo_PEG->Transition_State_I Product_I Protein-S-CH2-CO-PEG-R' Transition_State_I->Product_I Thioether Bond Formation I_ion HI Transition_State_I->I_ion

Caption: Reaction mechanism for thiol-reactive PEGylation.

G A 1. Prepare Protein Solution (Thiol-free buffer, pH 7.5-8.5) B 2. Reduce Disulfide Bonds (if necessary) (e.g., with TCEP) A->B C 3. Remove Reducing Agent (Desalting column) B->C E 5. Add Linker to Protein Solution (Molar excess depends on linker reactivity) C->E D 4. Prepare Linker Stock Solution (Bromo-PEG or Iodoacetyl-PEG in DMSO/DMF) D->E F 6. Incubate (Time and temperature vary by linker) E->F G 7. Quench Reaction (Optional) (e.g., with L-cysteine) F->G H 8. Purify Conjugate (SEC, Dialysis) G->H I 9. Characterize Final Product (LC-MS, SDS-PAGE) H->I

Caption: General experimental workflow for protein conjugation.

G cluster_iodo Iodoacetyl-PEG cluster_bromo Bromo-PEG center Linker Choice I_Adv Advantages: - Faster Reaction Rate - Higher Reactivity center->I_Adv Need for Speed/ High Efficiency B_Adv Advantages: - More controlled reaction - Good reagent stability center->B_Adv Need for Control/ Handling Stability I_Dis Disadvantages: - Potential for more side reactions - Reagent can be light-sensitive B_Dis Disadvantages: - Slower Reaction Rate

Caption: Logical relationship of linker properties.

Conclusion and Recommendations

The choice between this compound and an iodoacetyl-PEG linker is a nuanced decision that depends on the specific goals of the bioconjugation.

  • Choose Iodoacetyl-PEG linkers when:

    • Rapid and highly efficient conjugation is the primary goal.

    • The biomolecule is robust and less susceptible to potential off-target modifications.

    • The experimental setup allows for protection from light.

  • Choose this compound when:

    • A more controlled and potentially more specific reaction is desired, which can be beneficial when working with sensitive proteins or complex mixtures.

    • Longer reaction times are acceptable or even preferred to allow for process monitoring.

    • Reagent stability and ease of handling are important considerations.

Ultimately, the optimal linker choice may require empirical testing for each specific application. By understanding the underlying chemical principles and carefully designing the experimental protocol, researchers can successfully synthesize well-defined and effective bioconjugates for a wide range of applications in drug development and beyond.

References

Beyond PEG: A Comparative Guide to Non-PEG Based Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of linker is a critical decision in the design of bioconjugates, profoundly influencing their efficacy, safety, and pharmacokinetic profile. While Poly(ethylene glycol) (PEG) has long been the gold standard, its potential for immunogenicity and non-biodegradable nature have spurred the development of innovative alternatives. This guide provides an objective comparison of non-PEG based linkers to traditional PEG linkers, with a focus on their performance in antibody-drug conjugates (ADCs), supported by experimental data and detailed protocols.

The linker in a bioconjugate, such as an ADC, is a crucial component that connects the targeting moiety (e.g., a monoclonal antibody) to the payload (e.g., a cytotoxic drug).[1] Its properties dictate the stability of the conjugate in circulation, the efficiency of payload release at the target site, and the overall therapeutic index.[2] Bromo-PEG2-methyl ester is a commonly used PEG-based linker, valued for its ability to increase hydrophilicity and circulation half-life. However, the emergence of non-PEG alternatives like polysarcosine, polypeptides, and polysaccharides offers compelling advantages, including improved biocompatibility and biodegradability.[3]

Quantitative Performance Comparison

The following tables summarize the available quantitative data comparing the in vivo performance of different linker technologies. A direct head-to-head comparison of polysarcosine (PSar) and PEG linkers in a homogeneous DAR 8 ADC model demonstrated the potential of polysarcosine to improve pharmacokinetic properties and antitumor activity.[4]

Performance Metric ADC with PSar12 Linker ADC with PEG12 Linker ADC with No Hydrophilic Linker Reference
Clearance Rate (mL/day/kg) in Rats 38.947.3Not Reported[4]
In Vivo Antitumor Activity (% Tumor Growth Inhibition) Complete RemissionSignificant InhibitionLess Inhibition[4]

Table 1: In Vivo Performance Comparison of Polysarcosine (PSar) vs. PEG Linkers in an Antibody-Drug Conjugate (ADC) Model. Data from a head-to-head study comparing homogeneous DAR 8 ADCs with different hydrophilic linkers.[4]

While direct head-to-head quantitative comparisons for polypeptide and polysaccharide linkers with PEG in identical ADC constructs are less common in published literature, their general performance characteristics highlight their potential as viable alternatives.[3]

Linker Type Key Performance Characteristics Supporting Evidence
Polypeptide Linkers (e.g., Val-Cit, Gly-Ser repeats) - High plasma stability can be engineered. - Potent antitumor activity demonstrated in preclinical models. - Biodegradable into natural amino acids. - Generally considered to have low immunogenic potential.[3]
Polysaccharide Linkers (e.g., Dextran) - Superior tumor accumulation of dextran-FITC compared to PEG-FITC in a pancreatic cancer model. - Variable but potentially long half-lives in vivo. - Biodegradable through enzymatic action. - Generally well-tolerated with low toxicity.[3]

Table 2: General Performance Characteristics of Polypeptide and Polysaccharide Linkers.

Experimental Protocols

Detailed and reproducible experimental protocols are essential for the evaluation and comparison of different linker technologies.

Synthesis of Polysarcosine-based ADC Drug-Linker

This protocol describes the on-resin synthesis of monodisperse side-functionalized polysarcosine oligomers for ADC applications.[5]

  • Resin Preparation: Start with a suitable solid-phase synthesis resin (e.g., Rink amide resin).

  • Iterative Monomer Addition:

    • Couple Fmoc-Sar-Sar-OH using HATU and DIPEA in DMF.

    • Remove the Fmoc protecting group with piperidine (B6355638) in DMF.

    • React with bromoacetic acid (BAA) and diisopropylcarbodiimide (DIC) in DMF, followed by reaction with methylamine (B109427) in water. Repeat this step to achieve the desired oligomer length.

  • Functionalization:

    • React with BAA and DIC in DMF, followed by 2-azidoethan-1-amine in DMF to introduce an azide (B81097) group for payload attachment via click chemistry.

  • Cleavage and Purification: Cleave the polysarcosine linker from the resin using a standard cleavage cocktail (e.g., TFA-based) and purify by HPLC.

  • Drug Conjugation: Conjugate the purified linker to the payload and then to the antibody.

Dextran-Antibody Conjugation

This protocol outlines the conjugation of an antibody to dextran (B179266).[3][6]

  • Dextran Activation: Oxidize dextran with sodium periodate (B1199274) to generate aldehyde groups.

  • Purification: Purify the oxidized dextran via dialysis or size-exclusion chromatography.

  • Conjugation: Add the antibody solution to the purified oxidized dextran. The aldehyde groups on the dextran will react with the amine groups on the antibody to form Schiff bases.

  • Reduction: Stabilize the Schiff bases by adding a reducing agent such as sodium cyanoborohydride to form stable secondary amine linkages.

  • Final Purification: Purify the dextran-antibody conjugate using dialysis or size-exclusion chromatography to remove unconjugated antibody and other reagents.

In Vitro ADC Plasma Stability Assay

This assay evaluates the stability of the ADC and quantifies the amount of prematurely released payload in plasma.[2][7][8]

  • Incubation: Incubate the ADC in plasma (e.g., human, mouse) at a concentration of 100 µg/mL at 37°C. Collect aliquots at various time points (e.g., 0, 24, 48, 72, 168 hours).

  • Immunoaffinity Capture: Isolate the ADC from the plasma matrix using Protein A/G magnetic beads.

  • Sample Preparation for LC-MS: Elute the captured ADC and analyze it intact or after reduction to separate heavy and light chains.

  • LC-MS Analysis: Analyze the samples using a high-resolution mass spectrometer to determine the average drug-to-antibody ratio (DAR). A decrease in the average DAR over time indicates payload loss.

In Vitro Cytotoxicity Assay (MTT Assay)

This assay determines the cytotoxic potency of a bioconjugate against cancer cell lines.[3]

  • Cell Seeding: Plate target cancer cells in 96-well plates and allow them to adhere overnight.

  • Treatment: Add serial dilutions of the ADC and control articles (unconjugated antibody, free drug) to the cells.

  • Incubation: Incubate the plates for 72-120 hours.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at a wavelength of 570 nm.

  • Data Analysis: Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of cell viability against the ADC concentration.

In Vivo Tumor Biodistribution Study

This protocol describes how to assess the tumor-targeting ability and organ distribution of an ADC in a mouse xenograft model.[9][10][11]

  • Tumor Implantation: Subcutaneously implant human tumor cells into immunocompromised mice.

  • ADC Administration: Once tumors reach a predetermined size, administer the radiolabeled or fluorescently-labeled ADC intravenously.

  • Tissue Collection: At various time points post-injection, euthanize the mice and collect tumors and major organs.

  • Quantification:

    • For radiolabeled ADCs, measure the radioactivity in each tissue using a gamma counter and express the data as a percentage of the injected dose per gram of tissue (%ID/g).

    • For fluorescently-labeled ADCs, homogenize the tissues and measure the fluorescence using a suitable plate reader.

  • Data Analysis: Compare the accumulation of the ADC in the tumor versus other organs to assess targeting specificity.

Signaling Pathways and Experimental Workflows

Understanding the underlying biological pathways and experimental processes is crucial for the rational design and evaluation of ADCs.

experimental_workflow cluster_synthesis ADC Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation s1 Linker-Payload Synthesis s3 Conjugation s1->s3 s2 Antibody Production s2->s3 s4 Purification & Characterization (DAR, Aggregation) s3->s4 iv1 Plasma Stability Assay s4->iv1 iv2 Cytotoxicity Assay (IC50) s4->iv2 iv3 Internalization Assay s4->iv3 inv3 Efficacy Study (Tumor Growth Inhibition) iv2->inv3 inv1 Xenograft Model Establishment inv2 Biodistribution Study inv1->inv2 inv1->inv3

General Experimental Workflow for ADC Development and Evaluation.

ADCs exert their therapeutic effect by targeting specific antigens on the surface of cancer cells and delivering a potent cytotoxic payload. The choice of target is critical and is often a receptor tyrosine kinase involved in key cancer signaling pathways.

HER2_signaling HER2_ADC HER2-Targeting ADC HER2 HER2 Receptor HER2_ADC->HER2 Binding Internalization Internalization & Lysosomal Trafficking HER2->Internalization PI3K_AKT PI3K/AKT Pathway HER2->PI3K_AKT RAS_MAPK RAS/MAPK Pathway HER2->RAS_MAPK Payload_Release Payload Release Internalization->Payload_Release Cell_Death Cell Death (Apoptosis) Payload_Release->Cell_Death Proliferation Cell Proliferation & Survival PI3K_AKT->Proliferation RAS_MAPK->Proliferation

Mechanism of Action for a HER2-Targeting ADC.

The HER2 receptor, upon ADC binding, is internalized, leading to the release of the cytotoxic payload within the cancer cell, ultimately causing cell death.[12] Concurrently, the ADC can also block downstream signaling pathways like PI3K/AKT and RAS/MAPK, which are crucial for cancer cell proliferation and survival.[12]

TROP2_signaling TROP2_ADC TROP2-Targeting ADC TROP2 TROP2 TROP2_ADC->TROP2 Binding Internalization Internalization & Payload Release TROP2->Internalization RAS_MAPK RAS/MAPK Pathway TROP2->RAS_MAPK Cell_Death Cell Death Internalization->Cell_Death Cell_Cycle Cell Cycle Progression RAS_MAPK->Cell_Cycle

Targeting the TROP2 Signaling Pathway with an ADC.

TROP2 is another transmembrane glycoprotein (B1211001) overexpressed in various solid tumors.[13] TROP2-targeting ADCs, upon binding and internalization, deliver their cytotoxic payload. TROP2 signaling also influences the RAS/MAPK pathway, which promotes cell cycle progression.[14]

References

The Impact of PEG Length on Bromo-PEG Linker Performance in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

For researchers, scientists, and drug development professionals, the rational design of bioconjugates is paramount to achieving therapeutic efficacy. A critical, yet often nuanced, component in this design is the polyethylene (B3416737) glycol (PEG) linker. The length of this flexible, hydrophilic spacer can profoundly influence a bioconjugate's solubility, stability, pharmacokinetics, and ultimately, its biological activity.[1][2] Bromo-PEG linkers are a class of reagents used for covalently attaching PEG chains to biomolecules, typically through the alkylation of nucleophilic residues like cysteine thiols.[3][4][5]

This guide provides an objective comparison of how different bromo-PEG linker lengths impact key bioconjugation parameters. It includes a synthesis of experimental data, detailed experimental protocols, and visual diagrams to inform the selection of the optimal linker for your specific application.

The Balancing Act: Why PEG Linker Length Matters

The choice of PEG linker length is not a one-size-fits-all solution. A delicate balance must be struck between enhancing pharmacokinetic properties and maintaining potent biological activity.[1]

  • Short PEG Linkers (e.g., PEG2, PEG4): These linkers provide a defined, minimal spacing. They are often chosen when maintaining the highest possible binding affinity or in vitro potency is critical, as they are less likely to cause steric hindrance between the conjugated molecule and its target.[1] However, they offer more moderate improvements in solubility and circulation time compared to their longer counterparts.[6]

  • Long PEG Linkers (e.g., PEG8, PEG12, PEG24): Longer PEG chains significantly enhance the aqueous solubility of the bioconjugate, which is especially crucial for hydrophobic payloads.[2][6] They create a larger hydrodynamic radius, which helps to reduce renal clearance, prolonging the circulation half-life in vivo.[2][7] This extended exposure can lead to improved therapeutic efficacy. However, the increased size may also mask the active site of the biomolecule, potentially reducing its biological activity.[1]

Comparative Performance Data

While direct head-to-head studies comparing a full homologous series of bromo-PEG linkers are not always available in the public domain, the following tables summarize the expected performance trends based on data from various studies investigating different PEG linker lengths.

Table 1: Physicochemical and Pharmacokinetic Properties

Linker TypePEG Units (n)Expected HydrophilicityExpected Impact on AggregationExpected In Vivo Half-LifeRationale
Bromo-PEG4 4ModerateModerate reduction in aggregationProvides a noticeable improvement in circulation time compared to non-PEGylated molecules.[7]Offers a balance between improved solubility and minimal steric bulk.
Bromo-PEG8 8HighSignificant reduction in aggregation, especially with hydrophobic payloads.[8]Substantially increases circulation half-life; benefits may begin to plateau beyond this length.[2][8]Creates a more substantial hydration shell, shielding the payload and preventing self-association.[8]
Bromo-PEG12 12Very HighHighly effective at preventing aggregation.[8]Further extends circulation time, though the incremental gain over PEG8 may vary.The increased number of ethylene (B1197577) glycol units enhances the shielding of hydrophobic payloads.[8]
Bromo-PEG24 24Extremely HighMaximum effectiveness in preventing aggregation for highly hydrophobic molecules.Can provide the longest circulation times, but steric hindrance becomes a more significant concern.The large size effectively masks the bioconjugate from renal clearance and proteolysis.

Table 2: Biological Activity

Linker TypePEG Units (n)Expected In Vitro Potency (IC50)Expected Target Binding Affinity (KD)Rationale
Bromo-PEG4 4Generally highest potency (lowest IC50).Generally highest affinity (lowest KD).Minimal steric hindrance allows for optimal interaction between the biomolecule and its target.[1]
Bromo-PEG8 8May see a slight decrease in potency compared to PEG4.May show a slight decrease in affinity.Moderate potential for steric interference with the binding interface.
Bromo-PEG12 12Potential for a more significant decrease in potency.Potential for a more significant decrease in affinity.Increased likelihood of the linker partially obstructing the active or binding site.[1]
Bromo-PEG24 24Often shows the lowest potency in vitro.Often shows the lowest affinity.The long, flexible chain has a higher probability of sterically blocking the target interaction.

Key Experimental Visualizations

To better understand the processes involved in comparing bromo-PEG linkers, the following diagrams illustrate the general experimental workflow and the underlying chemical reaction.

G cluster_prep Preparation cluster_reaction Conjugation cluster_analysis Purification & Analysis p1 Prepare Biomolecule (e.g., Antibody, Protein) in Reaction Buffer p3 If needed, reduce disulfide bonds with TCEP to expose free thiols p1->p3 p2 Dissolve Bromo-PEGn-X Linkers (n=4, 8, 12, 24) in Organic Solvent (e.g., DMSO) r1 Combine Biomolecule and Bromo-PEGn-X Linker p2->r1 p3->r1 r2 Incubate reaction mixture (e.g., 1-4 hours at RT) r1->r2 r3 Quench reaction with excess L-cysteine r2->r3 a1 Purify Bioconjugate via Size-Exclusion Chromatography (SEC) r3->a1 a2 Characterize Conjugate (e.g., SDS-PAGE, Mass Spec) a1->a2 a3 Perform Functional Assays (Solubility, Binding, In Vitro Potency) a2->a3 G cluster_product cluster_byproduct Protein Protein-SH (Cysteine Thiol) Plus1 + Linker Br-(PEG)n-Payload (Bromo-PEG Linker) Conjugate Protein-S-(PEG)n-Payload (Stable Thioether Bond) Linker->Conjugate  Thiol Alkylation (Nucleophilic Substitution) Plus2 + HBr HBr (Byproduct)

References

A Head-to-Head Battle for Bioconjugation: Click Chemistry Versus Bromo-PEG2-methyl Ester

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient modification of biomolecules is a cornerstone of innovation. The choice of conjugation chemistry can significantly impact the efficacy, stability, and homogeneity of the final product, be it a targeted drug delivery system, a diagnostic probe, or a novel therapeutic. This guide provides an objective comparison of two prominent methods for polyethylene (B3416737) glycol (PEG)ylation: the modern and highly efficient click chemistry and the more traditional approach utilizing Bromo-PEG2-methyl ester.

This comparison will delve into the quantitative performance, experimental protocols, and underlying mechanisms of each technique, supported by experimental data. By the end of this guide, you will be equipped to make an informed decision on the most suitable approach for your specific research needs.

At a Glance: Key Differences

FeatureClick Chemistry (CuAAC & SPAAC)This compound (Thiol-alkylation)
Reaction Mechanism [3+2] cycloaddition of an azide (B81097) and an alkyne.Nucleophilic substitution of a bromide by a thiol.
Specificity High to excellent bio-orthogonality, minimal off-target reactions.Good, but potential for off-target reactions with other nucleophiles like amines.[1]
Reaction Rate Generally fast (CuAAC: 10¹ - 10⁴ M⁻¹s⁻¹; SPAAC: 10⁻³ - 1 M⁻¹s⁻¹).[2]Generally slower than CuAAC.
Biocompatibility SPAAC is excellent for in vivo applications; CuAAC requires a copper catalyst which can be cytotoxic, though mitigating ligands exist.[2][3]Good, but the reagent itself can have off-target reactivity.
Resulting Linkage Stable triazole ring.[1]Thioether bond.[1]
Linkage Stability Exceptionally stable under physiological conditions.[1]Thioether bonds can be susceptible to oxidation.[1]

Delving Deeper: A Quantitative Comparison

The efficiency, speed, and stability of a bioconjugation reaction are critical parameters that dictate its suitability for a particular application. The following tables summarize key quantitative data for Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), and thiol-alkylation, the reaction class to which this compound belongs.

Table 1: Reaction Kinetics

ReactionReagentsSecond-Order Rate Constant (M⁻¹s⁻¹)Notes
CuAACTerminal Alkyne + Azide10¹ - 10⁴Rate is dependent on the ligand used to stabilize the Cu(I) catalyst.[2]
SPAACStrained Cyclooctyne (B158145) (e.g., DBCO) + Azide10⁻³ - 1Rate is dependent on the specific cyclooctyne used.[2]
Thiol-alkylationThiol + Bromo-alkaneVariable, generally slower than CuAACReaction rate is influenced by factors such as pH and the accessibility of the thiol group.

Table 2: Stability of Resulting Linkage

LinkageFormation MethodStability Characteristics
1,4-disubstituted 1,2,3-triazoleCuAACExceptionally stable under a wide range of physiological conditions.[1]
1,2,3-triazoleSPAACHighly stable and bio-orthogonal.[1]
ThioetherThiol-alkylation with Bromo-PEGGenerally stable, but can be susceptible to oxidation under certain conditions.[1]

The Chemistry Behind the Conjugation

To better understand the practical implications of these two methods, let's visualize the chemical reactions involved.

cluster_bromo_peg This compound Reaction Protein-SH Protein-SH Protein-S-PEG Protein-S-PEG-OCH3 Protein-SH->Protein-S-PEG Nucleophilic Substitution Bromo-PEG Br-PEG-OCH3 Bromo-PEG->Protein-S-PEG HBr HBr

Figure 1. Reaction of this compound with a protein thiol.

The reaction with this compound is a classic SN2 nucleophilic substitution. The thiol group on a cysteine residue of a protein attacks the carbon atom attached to the bromine, displacing the bromide ion and forming a stable thioether linkage.

cluster_click_chem Click Chemistry Reaction (CuAAC) Protein-N3 Protein-N3 Triazole-PEG-Protein Protein-Triazole-PEG Protein-N3->Triazole-PEG-Protein Alkyne-PEG HC≡C-PEG Alkyne-PEG->Triazole-PEG-Protein Cu(I) Cu(I) catalyst Cu(I)->Triazole-PEG-Protein [3+2] Cycloaddition

Figure 2. Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC).

In contrast, click chemistry, exemplified here by CuAAC, involves the [3+2] cycloaddition of an azide and a terminal alkyne. This reaction is catalyzed by copper(I) and results in the formation of a highly stable five-membered triazole ring, covalently linking the two molecules. The strain-promoted version (SPAAC) utilizes a strained cyclooctyne, which reacts with an azide without the need for a metal catalyst.[2]

Experimental Workflows: A Comparative Overview

The practical steps involved in bioconjugation differ significantly between the two methods. The following diagram illustrates a generalized experimental workflow for protein PEGylation, highlighting the key distinctions.

cluster_workflow Comparative Experimental Workflow cluster_bromo This compound cluster_click Click Chemistry Start Start: Protein with Reactive Handle Reduce Reduce Disulfide Bonds (if targeting Cys) Start->Reduce Prepare_Click Prepare Azide/Alkyne Functionalized Protein Start->Prepare_Click React_Bromo React with Bromo-PEG (pH 7.2-7.5, RT, 2-4h) Reduce->React_Bromo Quench_Bromo Quench Reaction React_Bromo->Quench_Bromo Purify_Bromo Purification Quench_Bromo->Purify_Bromo End End Purify_Bromo->End PEGylated Protein React_Click React with PEG-Alkyne/Azide (CuAAC or SPAAC) Prepare_Click->React_Click Purify_Click Purification React_Click->Purify_Click Purify_Click->End PEGylated Protein

Figure 3. Generalized experimental workflow comparison.

Detailed Experimental Protocols

Reproducibility and success in bioconjugation are highly dependent on well-defined protocols. Below are representative methodologies for key experiments.

Protocol 1: Conjugation of this compound to Protein Cysteine Residues

Materials:

  • Protein containing accessible cysteine residues in a suitable buffer (e.g., phosphate-buffered saline (PBS), pH 7.2-7.5).

  • This compound.

  • Reducing agent (e.g., Tris(2-carboxyethyl)phosphine, TCEP), if disulfide bonds need to be reduced.

  • Quenching reagent (e.g., N-ethylmaleimide or excess cysteine).

  • Purification system (e.g., size-exclusion chromatography (SEC) or dialysis).

Procedure:

  • Protein Preparation: If necessary, reduce disulfide bonds in the protein by incubating with a 10-50 fold molar excess of TCEP for 30-60 minutes at room temperature. Remove excess TCEP using a desalting column.

  • Conjugation Reaction: Dissolve this compound in a compatible solvent (e.g., DMSO). Add the Bromo-PEG solution to the protein solution at a 5-20 fold molar excess.[1]

  • Incubation: Incubate the reaction mixture for 2-4 hours at room temperature or overnight at 4°C with gentle mixing.[1] It is advisable to perform the reaction in an oxygen-free environment to prevent the re-oxidation of thiols.[1]

  • Quenching: Add a quenching reagent to consume any unreacted Bromo-PEG.

  • Purification: Remove excess reagents and purify the PEGylated protein conjugate using SEC or dialysis.

  • Characterization: Analyze the conjugate by SDS-PAGE to confirm the increase in molecular weight and by mass spectrometry to determine the degree of PEGylation.

Protocol 2: Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) PEGylation

Materials:

  • Azide or alkyne-functionalized protein in a suitable buffer.

  • PEG-alkyne or PEG-azide.

  • Copper(II) sulfate (B86663) (CuSO₄) stock solution.

  • Copper-chelating ligand (e.g., THPTA) stock solution.

  • Reducing agent (e.g., sodium ascorbate) freshly prepared solution.

  • Purification system (e.g., SEC or dialysis).

Procedure:

  • Reaction Setup: In a reaction tube, combine the functionalized protein and the PEG reagent (typically in a 1:1.5 to 1:5 molar ratio of protein to PEG).

  • Catalyst Preparation: In a separate tube, prepare the copper/ligand complex by mixing the CuSO₄ and ligand stock solutions (a 1:5 molar ratio of copper to ligand is common).[2]

  • Initiation: Add the copper/ligand complex to the protein/PEG mixture. The final copper concentration is typically 50-250 µM.[2] Initiate the reaction by adding the freshly prepared sodium ascorbate (B8700270) solution (typically 5-10 times the copper concentration).[2]

  • Incubation: Gently mix the reaction and incubate at room temperature for 1-4 hours.[2]

  • Purification: Purify the conjugate using SEC or dialysis to remove the catalyst and excess reagents.

  • Characterization: Analyze the conjugate by SDS-PAGE and mass spectrometry.

Protocol 3: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) PEGylation

Materials:

  • Azide-functionalized protein in a suitable buffer.

  • PEG-cyclooctyne (e.g., PEG-DBCO).

  • Purification system (e.g., SEC or dialysis).

Procedure:

  • Reaction Setup: Combine the azide-functionalized protein and the PEG-cyclooctyne in a reaction tube. A molar excess of the PEG reagent (typically 1.5-5 fold) is often used.

  • Incubation: Incubate the reaction mixture at room temperature or 37°C. Reaction times can vary from 1 to 24 hours depending on the reactivity of the cyclooctyne and the concentration of the reactants.

  • Purification: Purify the conjugate using SEC or dialysis to remove unreacted PEG reagent.

  • Characterization: Analyze the conjugate by SDS-PAGE and mass spectrometry.

Making the Right Choice: A Decision-Making Framework

The selection between click chemistry and this compound depends on a variety of factors. The following flowchart provides a logical framework to guide your decision.

Start Start: Choose a PEGylation Strategy InVivo Is the application in vivo or in live cells? Start->InVivo HighSpeed Is rapid reaction kinetics critical? InVivo->HighSpeed No SPAAC Use SPAAC (Click Chemistry) InVivo->SPAAC Yes Bioorthogonality Is absolute bio-orthogonality required? HighSpeed->Bioorthogonality No CuAAC Use CuAAC (Click Chemistry) HighSpeed->CuAAC Yes Bioorthogonality->CuAAC Yes BromoPEG Consider this compound (Thiol-alkylation) Bioorthogonality->BromoPEG No

Figure 4. Decision-making flowchart for PEGylation strategy.

Conclusion: A Tale of Two Chemistries

Both click chemistry and the use of this compound are valuable tools in the bioconjugation toolbox. Click chemistry, particularly SPAAC, offers unparalleled specificity and biocompatibility, making it the gold standard for in vivo applications and instances where off-target reactions are a major concern.[2][3] CuAAC provides a faster alternative for in vitro work where the potential for copper cytotoxicity can be managed.[2]

This compound, representing the class of haloalkane-based PEGylation reagents, offers a more traditional and often more cost-effective approach. While it may lack the exquisite specificity of click chemistry, it remains a robust and reliable method for many bioconjugation applications, particularly for in vitro studies where reaction conditions can be carefully controlled.

Ultimately, the optimal choice will be dictated by the specific demands of your research. By carefully considering the factors of reaction kinetics, specificity, biocompatibility, and the stability of the final conjugate, researchers can select the most appropriate method to advance their scientific goals.

References

A Comparative Guide to PEGylation Reagents: Unveiling Homogeneity through Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a PEGylation reagent is a critical decision that can significantly impact the efficacy, safety, and manufacturing consistency of a biotherapeutic. The homogeneity of the polyethylene (B3416737) glycol (PEG) linker is a key quality attribute, with direct consequences for the final PEGylated product's characterization and performance. This guide provides an objective comparison of different PEGylation reagents, leveraging mass spectrometry data to highlight the crucial differences between traditional polydisperse PEGs and modern discrete PEG (dPEG®) reagents.

The Homogeneity Divide: Polydisperse vs. Discrete PEGylation Reagents

Traditional PEGylation reagents are synthesized through a polymerization process, resulting in a heterogeneous mixture of PEG chains of varying lengths. This distribution is characterized by a polydispersity index (PDI, or Đ), a measure of the uniformity of molecular weights in a polymer sample. A PDI of 1.0 signifies a perfectly monodisperse sample, where all molecules have the same mass. In contrast, conventional polydisperse PEGs typically exhibit a PDI greater than 1.0.[1][2]

The inherent heterogeneity of polydisperse PEGs presents significant analytical challenges, complicating the purification and characterization of the resulting PEGylated biomolecule.[2][3] This can lead to batch-to-batch variability and a lack of precise control over the final drug product.

In recent years, discrete PEG (dPEG®) reagents have emerged as a superior alternative. These are single molecular weight compounds with a precisely defined chemical structure and chain length, resulting in a PDI of 1.0.[1][3] This homogeneity simplifies analysis, ensures batch-to-batch consistency, and allows for the creation of uniform PEGylated drugs.[3]

Quantitative Comparison of PEGylation Reagent Homogeneity

Mass spectrometry is a powerful tool for directly assessing the homogeneity of PEGylation reagents. The mass spectrum of a polydisperse PEG will show a distribution of peaks, each corresponding to a different number of ethylene (B1197577) glycol units. In contrast, a discrete PEG reagent will ideally show a single major peak, confirming its monodispersity.

The following table summarizes publicly available data on the homogeneity of various PEGylation reagents, highlighting the clear distinction between polydisperse and discrete offerings.

Reagent Type/SupplierDescriptionMolecular WeightPolydispersity Index (Đ or PDI)Data Source
Discrete PEG (dPEG®)
Quanta BioDesign (Vector Labs)amino-dPEG®24-acid1146.355 Da1.0 Mass Spectrometry Data[1][4]
Thermo Fisher ScientificPierce™ MS(PEG)n ReagentsDefinedHomogeneous compounds of defined molecular weightProduct Literature[5][6][7]
Polydisperse PEG
Traditional PEG1000Example of a conventional PEGAverage Mw = 1027 Da, Mn = 888 Da1.16 Mass Spectrometry Data[1][4]
BroadPharmPolymer PEG2K, 5K, 10K, 20K1.01 - 1.10Product Literature[8]
mPEG-SSMonomethoxylated PEG-succinimidyl succinate2K Da1.02Patent Data (MALDI-TOF MS & GEMMA)[9][10]
mPEG-SSMonomethoxylated PEG-succinimidyl succinate5K, 10K, 20K Da1.01Patent Data (MALDI-TOF MS & GEMMA)[9][10]

Visualizing the Workflow for Homogeneity Analysis

The following diagram illustrates a typical experimental workflow for comparing the homogeneity of different PEGylation reagents using mass spectrometry.

PEG_Homogeneity_Workflow cluster_prep Sample Preparation cluster_ms Mass Spectrometry Analysis cluster_analysis Data Analysis & Comparison reagent1 PEGylation Reagent A dissolve Dissolve in appropriate solvent (e.g., Acetonitrile/Water) reagent1->dissolve reagent2 PEGylation Reagent B (e.g., from different supplier) reagent2->dissolve reagent3 Discrete PEG (dPEG®) Reference reagent3->dissolve ms_instrument MALDI-TOF or ESI-QTOF MS dissolve->ms_instrument Introduce sample data_acquisition Acquire Mass Spectra ms_instrument->data_acquisition deconvolution Deconvolute Spectra (for ESI) data_acquisition->deconvolution pdi_calculation Calculate Polydispersity Index (PDI/Đ) deconvolution->pdi_calculation comparison Compare Spectra and PDI Values pdi_calculation->comparison

References

Safety Operating Guide

Proper Disposal of Bromo-PEG2-methyl Ester: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

San Diego, CA - For researchers, scientists, and drug development professionals handling Bromo-PEG2-methyl ester, a common PEG linker in bioconjugation and drug delivery applications, adherence to proper disposal procedures is critical to ensure laboratory safety and environmental compliance. This guide provides essential, step-by-step instructions for the safe handling and disposal of this compound, based on its material safety data sheet and established laboratory safety protocols.

This compound (C8H15BrO4) is classified as a substance that can cause severe skin burns, eye damage, and respiratory irritation.[1] Therefore, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a designated chemical fume hood.

Immediate Safety and Handling Protocols

Prior to disposal, it is imperative to follow correct handling procedures to minimize exposure and risk.

Personal Protective Equipment (PPE):

  • Gloves: Wear chemical-resistant gloves.

  • Eye Protection: Use safety goggles to protect against splashes.

  • Lab Coat: A standard lab coat should be worn.

Handling:

  • All work with this compound should be performed inside a chemical fume hood to prevent inhalation of any vapors.[1]

  • Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1]

  • Wash hands thoroughly after handling the compound.[1]

Step-by-Step Disposal Procedure

The disposal of this compound must be treated as special waste and handled by a licensed disposal company.[1]

  • Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. It should be collected in a dedicated, properly labeled waste container.

  • Containerization: Use a chemically resistant, leak-proof container for waste collection. The container must be clearly labeled with "Hazardous Waste," the full chemical name "this compound," and any other information required by your local regulations.

  • Storage: Store the waste container in a designated, well-ventilated, and secure area, away from incompatible materials such as oxidizing agents.[1] The recommended storage condition for the pure compound is -20°C.[2]

  • Professional Disposal: Arrange for the collection of the waste by a licensed hazardous waste disposal company. Consult with your local waste disposal authority to ensure compliance with all national and regional regulations.[1]

Spill Management

In the event of a spill, follow these procedures immediately:

  • Evacuate and Ventilate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity. Ensure the area is well-ventilated, preferably within a chemical fume hood.

  • Containment: For small spills, absorb the material with an inert substance such as sand or vermiculite.

  • Collection: Carefully sweep up the absorbed material and place it into a tightly closed, labeled container for disposal.[1]

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

  • Reporting: Report the spill to your laboratory supervisor and EHS office.

Quantitative Data Summary

PropertyValueReference
Molecular Formula C8H15BrO4[2]
Molecular Weight 255.1 g/mol [2]
Storage Temperature -20°C[2]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G cluster_handling Chemical Handling cluster_disposal Disposal Path start Start: this compound in use ppe Wear appropriate PPE: - Chemical-resistant gloves - Safety goggles start->ppe hood Work in a chemical fume hood ppe->hood waste_gen Generate Waste hood->waste_gen spill Spill Occurs hood->spill segregate Segregate as Halogenated Organic Waste waste_gen->segregate absorb Absorb with inert material (e.g., sand, vermiculite) spill->absorb containerize Collect in a labeled, sealed container segregate->containerize absorb->containerize store Store in designated hazardous waste area containerize->store professional_disposal Arrange for pickup by licensed disposal company store->professional_disposal

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.